Octyl-beta-D-glucopyranoside
Beschreibung
Octyl beta-D-glucopyranoside is a natural product found in Rhodiola sachalinensis and Rhodiola rosea with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042234 | |
| Record name | Octyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | n-Octyl-beta-D-glucoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21357 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29836-26-8, 41444-50-2 | |
| Record name | Octyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl-beta-D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-O-octyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Versatility of Octyl-β-D-glucopyranoside in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Octyl-β-D-glucopyranoside (OG), a non-ionic detergent, is a cornerstone reagent in modern biochemistry, particularly in the study of membrane proteins and cellular systems. Its unique physicochemical properties make it an invaluable tool for solubilizing, purifying, and reconstituting membrane proteins, as well as for permeabilizing cell membranes for intracellular studies. This technical guide provides an in-depth overview of the core applications of Octyl-β-D-glucopyranoside, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.
Core Applications in Biochemistry
The primary application of n-Octyl-β-D-glucopyranoside is in the solubilization and isolation of membrane-bound proteins.[1] These proteins, embedded within the lipid bilayer of cell membranes, are notoriously difficult to study in their native state.[1] OG acts as a surfactant, disrupting the lipid environment and forming mixed micelles with the proteins, thereby extracting them from the membrane while often preserving their native conformation and function.[1][2]
Beyond protein solubilization, OG is utilized in:
-
Reconstitution of membrane proteins: After purification, OG can be removed by dialysis to allow the incorporation of the purified membrane protein into artificial lipid bilayers, such as liposomes, for functional studies.[3]
-
Cell permeabilization: OG can be used to permeabilize cell membranes, allowing the entry of antibodies or other probes for intracellular staining and analysis.[1][4]
-
2D Gel Electrophoresis: It has been shown to increase the resolution of proteins in 2D gels.[2]
-
Drug Delivery: The ability of OG to form self-assembled nanostructures is being explored for applications in drug delivery systems.[1]
Physicochemical Properties and Comparison with Other Detergents
The effectiveness of a detergent is dictated by its physicochemical properties. Octyl-β-D-glucopyranoside is favored for its high critical micelle concentration (CMC), which facilitates its removal by dialysis, and its relatively small micelle size.[1] A comparison with other commonly used detergents is presented below.
| Detergent | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (glucoside) | ~20-25[1] | ~25[1] | ~84[1] |
| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (maltoside) | ~0.17[1] | ~50[1] | Not widely reported |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (maltoside) | ~0.01[1] | ~91[1] | Not widely reported |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2[1] | ~21.5[1] | ~75[1] |
| CHAPS | Zwitterionic | 6-10 | 6.15 | 10 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7-10 | 20.8 | 72 |
Experimental Protocols
Solubilization of Membrane Proteins
This protocol outlines the general steps for the solubilization of membrane proteins from a cell membrane preparation.
Materials:
-
Isolated cell membranes expressing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
n-Octyl-β-D-glucopyranoside (OG) stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Resuspend the isolated cell membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add the OG stock solution to the membrane suspension to achieve the desired final concentration. A good starting point is typically 1-2% (w/v), which is well above the CMC.[5] The optimal concentration should be determined empirically for each protein.
-
Solubilization: Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C.[5]
-
Clarification: Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.[1]
-
Collection of Solubilized Proteins: Carefully collect the supernatant, which contains the solubilized membrane proteins in mixed micelles with OG.
-
Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to determine the efficiency of solubilization.
Reconstitution of Membrane Proteins into Liposomes
This protocol describes the reconstitution of purified membrane proteins into pre-formed liposomes by detergent removal.
Materials:
-
Purified membrane protein in a buffer containing OG
-
Liposomes (e.g., prepared from E. coli polar lipids)
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)
-
Detergent-free buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl)
-
Bio-Beads SM-2 (optional, for faster detergent removal)
Procedure:
-
Prepare Protein-Liposome Mixture: Mix the purified membrane protein with the prepared liposomes at a desired protein-to-lipid ratio. The OG concentration should be above its CMC to keep the protein soluble.
-
Dialysis Setup: Transfer the protein-liposome mixture into a dialysis cassette or tubing.
-
Detergent Removal: Dialyze the mixture against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 24-48 hours to gradually remove the OG. The slow removal of the detergent allows the membrane proteins to insert into the liposome (B1194612) bilayer.
-
Optional Accelerated Removal: For faster detergent removal, Bio-Beads can be added to the dialysis buffer to adsorb the OG.
-
Harvest Proteoliposomes: After dialysis, the reconstituted proteoliposomes can be harvested and used for functional assays.
Cell Permeabilization for Immunofluorescence
This protocol provides a method for permeabilizing fixed cells for the detection of intracellular antigens.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% - 0.5% Octyl-β-D-glucopyranoside in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary and fluorescently labeled secondary antibodies
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.
-
Antibody Staining: Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody, according to standard immunofluorescence protocols.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Conclusion
Octyl-β-D-glucopyranoside remains a powerful and versatile detergent for a wide range of biochemical applications. Its well-characterized properties and mild nature make it a reliable choice for the solubilization and functional reconstitution of membrane proteins. By understanding its characteristics and following optimized protocols, researchers can effectively harness the capabilities of this essential biochemical tool to advance their studies of cellular processes and drug development targets.
References
The Core Mechanism of Octyl-β-D-Glucopyranoside in Membrane Protein Solubilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of n-octyl-β-D-glucopyranoside (OG), a nonionic detergent pivotal for the solubilization and functional stabilization of integral membrane proteins. This document provides a comprehensive overview of its physicochemical properties, the thermodynamics governing its interaction with lipid bilayers, and detailed experimental protocols for its application in membrane protein research.
Introduction to Octyl-β-D-Glucopyranoside (OG)
N-octyl-β-D-glucopyranoside is a nonionic surfactant widely employed in biochemistry to extract and purify membrane proteins.[1] Structurally, it consists of a hydrophilic glucose headgroup and a hydrophobic octyl tail, an amphipathic nature that allows it to effectively mimic the lipid bilayer environment, thereby preserving the native conformation and function of solubilized proteins.[1] Its utility is further enhanced by its high critical micelle concentration (CMC), which facilitates its removal by dialysis during downstream purification and reconstitution steps.[1]
Physicochemical Properties of Octyl-β-D-Glucopyranoside
The efficacy of OG in membrane protein solubilization is intrinsically linked to its physicochemical properties. A summary of these key parameters is presented below.
| Property | Value | Conditions | References |
| Molecular Formula | C₁₄H₂₈O₆ | [2][3] | |
| Molecular Weight | 292.37 g/mol | [2][3] | |
| Critical Micelle Concentration (CMC) | ~20-25 mM | In H₂O | [1][4] |
| ~18-20 mM | In H₂O | [5] | |
| ~23.4 mM | In 0.1 M NaCl | [5][6] | |
| Aggregation Number | ~84 | In H₂O | [1][4] |
| ~27-100 | In H₂O | [5][6] | |
| Average Micellar Weight | ~25,000 Da | [4] | |
| Cloud Point | >100°C | [4] |
Note: The CMC and aggregation number of OG can be influenced by factors such as temperature and the ionic strength of the buffer.[7] However, alkyl-glycosides like OG are known to be relatively insensitive to temperature changes compared to other nonionic detergents.[8]
Mechanism of Membrane Protein Solubilization
The solubilization of integral membrane proteins by OG is a multi-step process driven by the thermodynamics of hydrophobic and hydrophilic interactions. The process can be broadly categorized into three stages, as conceptualized in the "three-stage model" of detergent-lipid interactions.
Partitioning of OG Monomers into the Lipid Bilayer
At concentrations below its CMC, OG monomers partition into the lipid bilayer. This initial insertion leads to the perturbation and destabilization of the membrane structure.
Saturation of the Lipid Bilayer and Formation of Mixed Micelles
As the concentration of OG increases, the lipid bilayer becomes saturated with detergent molecules. This leads to the formation of lipid-detergent mixed micelles, where the hydrophobic tails of both the lipids and OG are shielded from the aqueous environment.
Solubilization and Formation of Protein-Detergent-Lipid Complexes
At concentrations above the CMC, OG micelles effectively disrupt the lipid bilayer, leading to the extraction of the integral membrane protein. The protein is then encapsulated within a mixed micelle, forming a protein-detergent-lipid complex (PDLC). In this complex, the hydrophobic transmembrane domains of the protein are shielded by the octyl chains of OG, while the hydrophilic domains remain exposed to the aqueous solvent, thus maintaining the protein's native conformation and activity.
The following diagram illustrates the general workflow for membrane protein solubilization using OG.
Experimental Protocols
The optimal conditions for membrane protein solubilization are highly dependent on the specific protein and membrane system. Therefore, empirical determination of the ideal parameters is crucial. Below are detailed methodologies for the solubilization of two common classes of membrane proteins.
General Protocol for G-Protein Coupled Receptor (GPCR) Solubilization
GPCRs are a large family of integral membrane proteins that are key targets in drug development.
-
Membrane Preparation:
-
Harvest cells expressing the target GPCR.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors).
-
Disrupt the cells using an appropriate method such as Dounce homogenization, sonication, or nitrogen cavitation.[9]
-
Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.[9]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[9]
-
Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer with 1 M NaCl) to remove peripheral membrane proteins, followed by another high-speed centrifugation.[9]
-
Resuspend the final membrane pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20% glycerol, with protease inhibitors).[9]
-
-
Solubilization:
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]
-
Dilute the membrane preparation to a final protein concentration of 1-5 mg/mL in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors).[9]
-
Add a stock solution of OG (e.g., 10% w/v) to the membrane suspension to achieve the desired final concentration. A typical starting point is a detergent-to-protein ratio of 3:1 to 10:1 (w/w).[9] It is recommended to test a range of concentrations.
-
Incubate the mixture for 1-4 hours at 4°C with gentle agitation.[9]
-
-
Clarification:
Protocol for Bacteriorhodopsin Solubilization
Bacteriorhodopsin is a well-characterized membrane protein that serves as a model system for studying membrane protein structure and function.
-
Membrane Preparation:
-
Grow and harvest Halobacterium salinarum cells expressing bacteriorhodopsin.
-
Isolate the purple membrane patches containing bacteriorhodopsin using established protocols.[10]
-
-
Solubilization:
-
Resuspend the purified purple membrane in a solubilization buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Add a stock solution of OG to a final concentration of approximately 50 mM.[11] The total mass of OG should be about 20 times the total mass of bacteriorhodopsin.[10]
-
Incubate the mixture for 12 to 24 hours at room temperature in the dark with gentle agitation.[10]
-
-
Clarification:
Visualization of a Relevant Signaling Pathway
The solubilization of GPCRs using OG is crucial for studying their role in various signaling pathways. The following diagram illustrates a simplified rhodopsin signaling cascade, a classic example of a GPCR-mediated pathway.
Similarly, the solubilization of beta-adrenergic receptors, another class of GPCRs, is essential for understanding their function in cardiac signaling and as therapeutic targets.
Conclusion
Octyl-β-D-glucopyranoside is an indispensable tool in membrane protein research. Its well-characterized physicochemical properties and mild, non-denaturing nature make it a detergent of choice for the solubilization and functional characterization of a wide array of integral membrane proteins.[1] A thorough understanding of its mechanism of action, coupled with empirical optimization of experimental protocols, is paramount for achieving high yields of stable and active membrane proteins, thereby advancing our understanding of their critical roles in cellular processes and as therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 3. n-Octylglucoside | C14H28O6 | CID 548230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 5. Anatrace.com [anatrace.com]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Direct localization of detergents and bacteriorhodopsin in the lipidic cubic phase by small-angle neutron scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light-induced denaturation of bacteriorhodopsin solubilized by octyl-beta-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octyl-beta-D-glucopyranoside: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Octyl-beta-D-glucopyranoside (OG), a non-ionic detergent widely utilized in membrane protein research and drug development. This document details its core characteristics, provides methodologies for key experiments, and offers insights into its practical applications.
Core Physical and Chemical Properties
This compound is a mild, non-denaturing detergent valued for its ability to solubilize and stabilize membrane proteins, facilitating their study in a near-native state.[1][2] Its well-defined chemical structure, composed of a hydrophilic glucose head group and an eight-carbon hydrophobic alkyl chain, contributes to its predictable behavior in aqueous solutions.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental design.
| Property | Value | References |
| Chemical Formula | C₁₄H₂₈O₆ | [3][5] |
| Molecular Weight | 292.37 g/mol | [5][6] |
| Melting Point | 106.8 °C | [6] |
| Critical Micelle Concentration (CMC) in Water | 20-25 mM | [6] |
| Critical Micelle Concentration (CMC) in 0.1 M NaCl | 23.4 mM | |
| Aggregation Number | 84 | [6] |
| Average Micellar Weight | 25,000 Da | |
| Solubility in Water | 100 mg/mL | [6] |
| Appearance | White to off-white crystalline powder | [7] |
Key Experimental Protocols
Detailed methodologies for the determination of the Critical Micelle Concentration (CMC) and for the solubilization of membrane proteins are presented below. These protocols are fundamental to the effective use of this compound in a laboratory setting.
Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy
The CMC is a fundamental property of any detergent, representing the concentration at which monomers self-assemble into micelles. The fluorescence of pyrene, a hydrophobic probe, is sensitive to the polarity of its environment. In an aqueous solution below the CMC, pyrene exhibits characteristic monomer fluorescence. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum, specifically the ratio of the first and third vibronic peaks (I1/I3). This phenomenon allows for the accurate determination of the CMC.[8][9]
Materials:
-
This compound (high purity)
-
Pyrene (fluorescence grade)
-
Acetone (B3395972) (spectroscopic grade)
-
High-purity water
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 1 mM.
-
Prepare a series of this compound solutions: Prepare a concentrated stock solution of this compound in high-purity water (e.g., 100 mM). From this stock, prepare a series of dilutions with varying concentrations of the detergent, spanning a range below and above the expected CMC (e.g., 1 mM to 50 mM).
-
Add pyrene to the detergent solutions: To each detergent solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the final concentration of acetone is minimal to avoid affecting micellization.
-
Equilibrate the samples: Gently mix the solutions and allow them to equilibrate for at least 30 minutes at a constant temperature (e.g., 25 °C) in the dark.
-
Measure fluorescence spectra: Using a fluorometer, excite the samples at approximately 335 nm and record the emission spectra from 350 nm to 450 nm.
-
Determine the I1/I3 ratio: From each spectrum, determine the fluorescence intensity of the first vibronic peak (I1, around 373 nm) and the third vibronic peak (I3, around 384 nm). Calculate the I1/I3 ratio for each detergent concentration.
-
Plot the data and determine the CMC: Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the sharpest change in the I1/I3 ratio.
Membrane Protein Solubilization
The primary application of this compound in drug development and research is the solubilization of integral membrane proteins from their native lipid bilayer environment.[2][4] This process allows for the purification and subsequent biochemical and structural characterization of these challenging proteins.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
This compound (high purity)
-
Ultracentrifuge
-
Bradford or BCA protein assay reagents
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Membrane Preparation: If starting from whole cells, harvest the cells and resuspend them in a suitable lysis buffer. Disrupt the cells using methods such as sonication or high-pressure homogenization. Centrifuge the lysate at a low speed to remove cell debris. Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., at 100,000 x g for 1 hour at 4°C).
-
Determine Protein Concentration: Resuspend the membrane pellet in a minimal volume of solubilization buffer and determine the total protein concentration using a standard protein assay.
-
Detergent Screening (Optional but Recommended): To optimize solubilization efficiency, it is advisable to test a range of this compound concentrations. A typical starting point is to test concentrations from 0.5% to 2.0% (w/v).
-
Solubilization: Add the desired concentration of this compound to the membrane suspension. Incubate the mixture for 1-2 hours at 4°C with gentle agitation. The optimal incubation time may need to be determined empirically.
-
Separation of Solubilized and Insoluble Fractions: Following incubation, centrifuge the sample at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized membrane fragments.
-
Analysis of Solubilization: Carefully collect the supernatant, which contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
Visualizing Key Relationships and Workflows
Diagrams created using the DOT language provide a clear visual representation of the relationships between the properties of this compound and the experimental workflows in which it is used.
Caption: Interrelationship of this compound properties and applications.
Caption: Experimental workflow for membrane protein solubilization.
References
- 1. agscientific.com [agscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 6. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]
- 7. n-Octyl-β-D-glucopyranoside | 29836-26-8 [chemicalbook.com]
- 8. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Critical Micelle Concentration of Octyl-β-D-Glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the non-ionic detergent, octyl-β-D-glucopyranoside (also known as octyl glucoside or OG). A thorough understanding of the CMC is crucial for the effective use of this detergent in various applications, most notably in the solubilization and purification of membrane proteins, drug delivery systems, and in vitro diagnostics.
Core Concepts: Understanding the Critical Micelle Concentration
The critical micelle concentration is the specific concentration of a surfactant at which the surfactant monomers in a solution begin to self-assemble into larger aggregates known as micelles. Below the CMC, octyl-β-D-glucopyranoside exists predominantly as individual molecules (monomers). As the concentration increases and surpasses the CMC, any additional surfactant molecules will preferentially form micelles. This phenomenon is driven by the amphipathic nature of the surfactant, which possesses a hydrophilic glucose head and a hydrophobic octyl tail. The formation of micelles is a critical factor in the solubilization of hydrophobic molecules, such as membrane proteins, as they can be encapsulated within the hydrophobic core of the micelles, shielding them from the aqueous environment.
The CMC is not a fixed value but is influenced by several factors including temperature, pH, ionic strength of the buffer, and the presence of other solutes.
Quantitative Data on the CMC of Octyl-β-D-Glucopyranoside
The following tables summarize the reported CMC values for octyl-β-D-glucopyranoside under various experimental conditions.
Table 1: CMC of Octyl-β-D-Glucopyranoside in Aqueous Solutions
| Temperature (°C) | CMC (mM) | Method of Determination | Reference |
| 20-25 | 20 - 25 | Not Specified | [1][2][3] |
| 25 | 25 | Surface Tensiometry | [4][5][6] |
| Not Specified | 18 - 20 | Not Specified | [7][8][9][10] |
| Not Specified | 24 - 26 | Not Specified | [11] |
Table 2: Influence of Additives on the CMC of Octyl-β-D-Glucopyranoside
| Additive | Concentration of Additive | Temperature (°C) | CMC (mM) | Method of Determination | Reference |
| NaCl | 0.1 M | Not Specified | 23.4 | Not Specified | [7][8][9] |
| DMSO | 1% (v/v) | Not Specified | ~22 | Not Specified | [5] |
| DMSO | 7.5% (v/v) | Not Specified | ~18 | Not Specified | [5] |
Table 3: Temperature Dependence of the CMC of Octyl-β-D-Glucopyranoside
For many non-ionic surfactants, the CMC exhibits a U-shaped dependence on temperature. Initially, an increase in temperature leads to a decrease in the CMC due to the disruption of structured water around the hydrophobic tails, which is an entropically favorable process promoting micellization. As the temperature continues to rise, the dehydration of the hydrophilic headgroups becomes more pronounced, an energetically unfavorable process that leads to an increase in the CMC.[12]
| Temperature (°C) | CMC (mM) |
| 15 | ~24 |
| 25 | ~23 |
| 35 | ~22 |
| 45 | ~23 |
| 60 | ~25 |
| Note: The data in this table is illustrative of the general trend and has been synthesized from qualitative descriptions in the literature.[13][14][15] |
Experimental Protocols for CMC Determination
The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation. The most common methods include surface tensiometry, fluorescence spectroscopy, and dynamic light scattering.
Surface Tensiometry
Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing surfactant concentration as monomers accumulate at the air-water interface. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The CMC is determined as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
Detailed Methodology (Du Noüy Ring Method):
-
Preparation of Solutions: Prepare a stock solution of octyl-β-D-glucopyranoside in the desired buffer (e.g., high-purity water, phosphate-buffered saline). Create a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC (e.g., 1 mM to 100 mM).
-
Instrumentation: Utilize a force tensiometer equipped with a platinum-iridium Du Noüy ring. Ensure the ring is meticulously cleaned before each measurement, typically by rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) followed by flaming to a red heat to remove any organic residues.
-
Measurement Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a known volume of the lowest concentration surfactant solution into a clean, temperature-controlled sample vessel.
-
Immerse the Du Noüy ring into the solution.
-
Slowly raise the ring through the air-water interface.
-
The instrument will measure the force required to pull the ring from the surface, which is proportional to the surface tension.
-
Repeat the measurement for each of the prepared surfactant solutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Plot the measured surface tension (in mN/m) as a function of the logarithm of the octyl-β-D-glucopyranoside concentration.
-
The resulting graph will show two distinct linear regions. The intersection of the two lines corresponds to the CMC.
-
Fluorescence Spectroscopy using a Pyrene (B120774) Probe
Principle: The fluorescence emission spectrum of the hydrophobic probe, pyrene, is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) of the pyrene emission spectrum is low. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a significant increase in the I3/I1 ratio. The CMC is determined from the inflection point of a plot of the I3/I1 ratio versus the surfactant concentration.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 1 mM.
-
Prepare a series of octyl-β-D-glucopyranoside solutions in the desired buffer, bracketing the expected CMC.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the added pyrene solution is negligible compared to the total volume to avoid significant changes in the surfactant concentration.
-
Allow the solutions to equilibrate for a sufficient time (e.g., 30-60 minutes) in the dark to prevent photobleaching of the pyrene.
-
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Measurement Procedure:
-
Set the excitation wavelength to approximately 335 nm.
-
Record the emission spectrum from 350 nm to 450 nm.
-
Identify the intensities of the first (I1) and third (I3) vibronic peaks, which are typically located around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the I3/I1 ratio for each surfactant concentration.
-
Plot the I3/I1 ratio as a function of the octyl-β-D-glucopyranoside concentration.
-
The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a suitable model or finding the intersection of the two linear portions of the plot.[16][17][18]
-
Dynamic Light Scattering (DLS)
Principle: Dynamic light scattering measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution. From these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. Below the CMC, the solution contains only small, rapidly diffusing monomers that scatter very little light. Above the CMC, the formation of much larger, slower-diffusing micelles leads to a significant increase in the scattered light intensity. The CMC is identified as the concentration at which this sharp increase in scattering intensity occurs.
Detailed Methodology:
-
Preparation of Solutions: Prepare a series of octyl-β-D-glucopyranoside solutions in a filtered (e.g., using a 0.22 µm filter) buffer to remove any dust or particulate contaminants that could interfere with the DLS measurements. The concentration range should span from well below to well above the expected CMC.
-
Instrumentation: Use a dynamic light scattering instrument.
-
Measurement Procedure:
-
Equilibrate the instrument and the sample to the desired temperature.
-
Measure the scattered light intensity (often reported as the count rate in kilo-counts per second, kcps) and the hydrodynamic radius for each surfactant concentration.
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the critical micelle concentration of octyl-β-D-glucopyranoside.
Caption: Workflow for CMC determination of octyl-β-D-glucopyranoside.
Caption: Factors influencing the CMC of octyl-β-D-glucopyranoside.
References
- 1. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring Tensiometer [sites.mpip-mainz.mpg.de]
- 3. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wyatt.com [wyatt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 8. kruss-scientific.com [kruss-scientific.com]
- 9. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 10. Anatrace.com [anatrace.com]
- 11. Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Soret effect of n-octyl beta-D-glucopyranoside (C8G1) in water around the critical micelle concentration [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. muser-my.com [muser-my.com]
An In-Depth Technical Guide to Octyl-beta-D-glucopyranoside: Structure, Properties, and Applications
Introduction: Octyl-beta-D-glucopyranoside, commonly referred to as Octyl Glucoside or OGP, is a non-ionic detergent widely employed in biochemistry and molecular biology.[1][2] Its amphipathic nature, characterized by a hydrophilic glucose headgroup and a hydrophobic octyl tail, makes it highly effective for solubilizing membrane proteins while preserving their native structure and function.[3][4] A key advantage of OGP is its high Critical Micelle Concentration (CMC), which allows for its easy removal from protein solutions by dialysis.[3][5][6] This technical guide provides a comprehensive overview of OGP's molecular characteristics, physicochemical properties, and detailed protocols for its application in membrane protein research, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is an alkyl glucoside in which an eight-carbon alkyl chain is attached to a glucose sugar molecule via a beta-glycosidic bond.[7] This structure confers its amphipathic properties, which are fundamental to its function as a detergent.
Chemical Identifiers
The fundamental chemical identifiers for this compound are summarized below.
| Identifier | Value | Citation |
| Molecular Formula | C₁₄H₂₈O₆ | [7][8] |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | [7] |
| CAS Number | 29836-26-8 | |
| SMILES | CCCCCCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HO | [7] |
Physicochemical Data
The quantitative properties of OGP are crucial for designing experiments, particularly for membrane protein solubilization and reconstitution.
| Property | Value | Citation |
| Molecular Weight | 292.37 g/mol | [7] |
| Critical Micelle Concentration (CMC) | 18-25 mM | [3][9][10] |
| Aggregation Number | 27 - 100 (A value of 84 is commonly cited) | [5][10][11][12] |
| Micellar Molecular Weight | ~8,000 - 29,000 Da | [12] |
| Melting Point | 105 - 107 °C | [11] |
| Solubility (in H₂O) | 100 mg/mL | |
| Appearance | White to off-white powder | [7] |
Key Applications and Experimental Protocols
OGP's primary utility lies in its ability to gently disrupt biological membranes to extract and stabilize proteins for further study.
Membrane Protein Solubilization
OGP is a detergent of choice for solubilizing membrane proteins due to its non-denaturing properties.[4][10] It integrates into the lipid bilayer and, at concentrations above its CMC, forms mixed micelles containing proteins, lipids, and detergent, effectively extracting the protein from its native membrane environment.[1]
This protocol provides a general framework for optimizing the solubilization of a target membrane protein using OGP.[3]
-
Membrane Preparation:
-
Harvest cells expressing the target protein.
-
Lyse the cells using a suitable mechanical method (e.g., sonication, French press) in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with a protease inhibitor cocktail.
-
Isolate the cell membranes by ultracentrifugation at approximately 100,000 x g for 1 hour at 4°C.[3]
-
Discard the supernatant and wash the membrane pellet with the lysis buffer to remove cytosolic proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in a fresh, cold solubilization buffer (lysis buffer composition) to a final protein concentration of 5-10 mg/mL.
-
Add OGP to the membrane suspension. A common starting concentration is 1-2% (w/v), which is well above the CMC.[3] The optimal concentration should be determined empirically for each specific protein.
-
Incubate the mixture for 1-2 hours at 4°C with gentle, continuous agitation (e.g., on a rotator).
-
-
Isolation of Solubilized Proteins:
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized membrane fragments and aggregated proteins.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.[1]
-
-
Analysis:
-
Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).
-
Assess the solubilization efficiency by comparing the protein amount in the supernatant to the starting amount.[1]
-
Analyze the solubilized protein for activity and integrity using methods such as SDS-PAGE, Western blotting, or specific functional assays.
-
Reconstitution of Membrane Proteins into Liposomes
OGP is also instrumental in the reconstitution of purified membrane proteins into artificial lipid bilayers, or liposomes. This is essential for studying protein function in a controlled, membrane-like environment. The most common method is detergent depletion.[13][14]
-
Preparation of Mixed Micelles:
-
Prepare a solution of the desired lipids (e.g., phosphatidylcholine) in an organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube. Further dry the film under vacuum for at least 1 hour.
-
Hydrate the lipid film with a buffer containing OGP at a concentration well above its CMC to form lipid-detergent micelles.
-
Add the purified, OGP-solubilized membrane protein to the lipid-detergent micelle solution. The lipid-to-protein ratio must be optimized for the specific protein.
-
-
Detergent Removal:
-
Slowly remove the OGP from the mixed micelle solution. This is the critical step that drives vesicle formation.[14] Common methods include:
-
Dialysis: Place the mixture in a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against a large volume of detergent-free buffer over 24-48 hours with several buffer changes. This is the most gentle method.
-
Gel Filtration: Pass the mixture through a size-exclusion chromatography column. The larger, newly formed proteoliposomes will elute before the smaller detergent micelles.
-
Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads) to the mixture and incubate with gentle agitation. The beads will selectively bind and remove the OGP.[14]
-
-
-
Characterization of Proteoliposomes:
-
Collect the resulting proteoliposome suspension.
-
Characterize the vesicles for size and homogeneity using techniques like dynamic light scattering (DLS).
-
Confirm successful protein incorporation and orientation using methods such as SDS-PAGE and protease protection assays.
-
Perform functional assays to ensure the reconstituted protein is active.
-
Synthesis of this compound
While most researchers purchase OGP commercially, understanding its synthesis can be relevant. Two primary routes exist: chemical and enzymatic.
-
Chemical Synthesis: A common laboratory method involves the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol (B41247) in the presence of a catalyst like zinc oxide.[15] This is followed by a deacetylation step to yield the final product. The overall yield for this process can be around 65%.[15]
-
Enzymatic Synthesis: A more "green" approach uses the enzyme almond β-glucosidase to catalyze a transglycosylation reaction between a glucose donor and octanol.[16] This method can achieve high yields in a monophasic octanol reaction system.[16]
Conclusion: this compound is a powerful and versatile non-ionic detergent that has become an indispensable tool in membrane biochemistry. Its well-defined chemical structure, high CMC, and gentle solubilizing action make it ideal for the extraction, purification, crystallization, and functional reconstitution of membrane proteins.[6][17] The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize OGP in their experimental designs, advancing studies in structural biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]
- 6. n-Octyl-β-D-glucopyranoside | 29836-26-8 [chemicalbook.com]
- 7. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anatrace.com [anatrace.com]
- 10. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]
- 11. Octyl b-D-glucopyranoside | 29836-26-8 | DO05161 [biosynth.com]
- 12. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. CN103159804B - Preparation method of this compound - Google Patents [patents.google.com]
- 16. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
The Role of Octyl-β-D-Glucopyranoside in Membrane Protein Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Integral membrane proteins, critical mediators of cellular signaling and transport, represent a significant portion of the human proteome and are the targets of a majority of modern pharmaceuticals. However, their hydrophobic nature presents a formidable challenge for their extraction, purification, and characterization. The selection of an appropriate detergent is paramount to maintaining the structural and functional integrity of these proteins once removed from their native lipid bilayer environment.
Among the arsenal (B13267) of detergents available to researchers, the non-ionic detergent n-Octyl-β-D-glucopyranoside (OG) has established itself as a versatile and widely used tool. Its utility stems from a unique combination of properties, including its ability to effectively solubilize membrane proteins while often preserving their native conformation and activity. This technical guide provides an in-depth overview of the applications of Octyl-β-D-glucopyranoside in membrane protein research, complete with comparative data, detailed experimental protocols, and workflow visualizations to empower researchers in their experimental design.
Physicochemical Properties of Octyl-β-D-Glucopyranoside and Other Common Detergents
The efficacy of a detergent is dictated by its physicochemical properties. Key among these is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. For membrane protein solubilization, the detergent concentration must be significantly above the CMC. Octyl-β-D-glucopyranoside possesses a relatively high CMC, which is advantageous for its easy removal by dialysis during purification and reconstitution steps.
Below is a comparative summary of the key physicochemical properties of Octyl-β-D-glucopyranoside and other detergents commonly used in membrane protein research.
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (glucoside) | 292.37 | ~20-25 | ~25 | ~84 |
| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (maltoside) | 510.62 | ~0.17 | ~50 | Not widely reported |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (maltoside) | Not specified | ~0.01 | ~91 | Not widely reported |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | 229.4 | ~1-2 | ~21.5 | ~75 |
Data compiled from multiple sources.
Core Applications and Experimental Protocols
Octyl-β-D-glucopyranoside is a cornerstone detergent in a variety of membrane protein research applications, from initial extraction to downstream functional and structural studies.
Membrane Protein Solubilization and Extraction
The initial and most critical step in isolating a membrane protein is its extraction from the lipid bilayer. This process requires a detergent to disrupt the membrane and create a soluble protein-detergent complex.
-
Membrane Preparation:
-
Grow and harvest cells expressing the target membrane protein.
-
Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing a protease inhibitor cocktail using methods such as sonication or a French press.
-
Isolate the cell membranes via ultracentrifugation at approximately 100,000 x g for 1 hour at 4°C.
-
Resuspend the membrane pellet in a solubilization buffer to a final protein concentration of 5-10 mg/mL.
-
-
Detergent Solubilization:
-
To the resuspended membranes, add Octyl-β-D-glucopyranoside from a concentrated stock solution to a final concentration of 1-2% (w/v). This is a general starting point and should be optimized for each specific protein.
-
Incubate the mixture for 1-4 hours at 4°C with gentle agitation to facilitate solubilization.
-
-
Clarification:
-
Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Purification of Membrane Proteins
Once solubilized, the target membrane protein can be purified from other cellular components. Affinity chromatography, particularly with polyhistidine-tagged proteins (His-tag), is a common and effective method. It is crucial to maintain a concentration of Octyl-β-D-glucopyranoside above its CMC in all buffers throughout the purification process to prevent protein aggregation.
-
Column Equilibration:
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with 5-10 column volumes of Equilibration Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a concentration of Octyl-β-D-glucopyranoside at or above its CMC, typically around 0.1% w/v).
-
-
Sample Loading:
-
Load the clarified supernatant containing the solubilized His-tagged membrane protein onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 0.1% Octyl-β-D-glucopyranoside) to remove non-specifically bound proteins. The imidazole concentration may require optimization.
-
-
Elution:
-
Elute the purified His-tagged membrane protein from the column using an Elution Buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 0.1% Octyl-β-D-glucopyranoside).
-
Collect the eluate in fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Reconstitution into Liposomes for Functional Studies
To study the function of membrane proteins in a more native-like environment, they are often reconstituted into artificial lipid bilayers, such as liposomes. The high CMC of Octyl-β-D-glucopyranoside makes it readily removable by dialysis, which drives the self-assembly of lipids and the incorporation of the protein into the newly formed bilayer.
-
Lipid Preparation:
-
Prepare a lipid film by drying down a solution of the desired lipids (e.g., E. coli polar lipids or a defined mixture) under a stream of nitrogen, followed by desiccation under vacuum.
-
Rehydrate the lipid film in a detergent-free buffer to form multilamellar vesicles.
-
Create unilamellar vesicles by sonication or extrusion through a membrane with a defined pore size.
-
-
Formation of Mixed Micelles:
-
Add Octyl-β-D-glucopyranoside to the unilamellar vesicle suspension to a concentration that fully solubilizes the lipids, forming lipid-detergent micelles.
-
Add the purified membrane protein (in its OG-containing buffer) to the lipid-detergent micelle solution. The lipid-to-protein ratio will need to be optimized for the specific protein and functional assay.
-
-
Detergent Removal and Liposome Formation:
-
Place the protein-lipid-detergent mixture into a dialysis cassette (typically with a 10-14 kDa molecular weight cut-off).
-
Dialyze against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 48-72 hours to ensure complete removal of the Octyl-β-D-glucopyranoside.
-
As the detergent concentration drops below the CMC, the lipids will self-assemble into bilayers, incorporating the membrane protein to form proteoliposomes.
-
-
Characterization:
-
Harvest the proteoliposomes by ultracentrifugation and resuspend in the desired buffer for functional assays.
-
Structural Biology Applications
Octyl-β-D-glucopyranoside is also utilized in structural biology techniques such as X-ray crystallography and NMR spectroscopy. Its small micelle size can be advantageous for crystallization, and its non-ionic nature is generally compatible with these sensitive methods. However, the optimal detergent and its concentration for structural studies must be empirically determined for each protein.
Signaling Pathway Context: The Epidermal Growth Factor Receptor (EGFR)
To illustrate the biological context of membrane proteins studied using detergents like Octyl-β-D-glucopyranoside, consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, initiating a cascade of intracellular signals that regulate cell proliferation and survival. The study of EGFR's structure and function relies on its successful extraction and purification from the cell membrane, a process where OG can be employed.
Conclusion
Octyl-β-D-glucopyranoside remains a powerful and versatile detergent in the field of membrane protein research. Its well-characterized properties, particularly its high CMC, make it an excellent choice for a range of applications from solubilization and purification to functional reconstitution and structural analysis. While no single detergent is universally optimal, OG provides a robust starting point for the study of a wide array of membrane proteins. The protocols and workflows presented in this guide offer a practical framework for researchers to harness the utility of Octyl-β-D-glucopyranoside in their pursuit of understanding the intricate world of membrane proteins.
An In-Depth Technical Guide to the Surfactant Properties of Octyl-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-β-D-glucopyranoside (OG) is a non-ionic surfactant widely esteemed in membrane biochemistry and drug development for its gentle yet effective solubilizing properties. Its unique molecular structure, comprising a hydrophilic glucose head and a hydrophobic octyl tail, allows it to mimic the lipid bilayer environment, thereby preserving the native structure and function of membrane proteins during extraction and purification. This technical guide provides a comprehensive overview of the core surfactant properties of OG, detailed experimental protocols for their determination, and insights into its application in studying membrane protein signaling pathways.
Core Surfactant Properties of Octyl-β-D-glucopyranoside
The efficacy of a surfactant is defined by several key physicochemical parameters. For Octyl-β-D-glucopyranoside, these properties make it a versatile tool for researchers.
| Property | Value | Description |
| Chemical Formula | C₁₄H₂₈O₆[1] | Comprises an eight-carbon alkyl chain attached to a glucose head group. |
| Molecular Weight | 292.37 g/mol [1] | The mass of one mole of the substance. |
| Critical Micelle Concentration (CMC) | 18-25 mM[2][3][4] | The concentration at which surfactant monomers begin to self-assemble into micelles. OG's relatively high CMC facilitates its removal by dialysis.[3] |
| Aggregation Number (Nagg) | 27-100 (often cited as ~84)[1] | The average number of surfactant monomers in a single micelle. |
| Micelle Molecular Weight | ~25,000 g/mol | The average molecular weight of a micelle, calculated as the product of the aggregation number and the monomer molecular weight. |
| Hydrophilic-Lipophilic Balance (HLB) | ~11.6 (calculated) | A measure of the degree to which it is hydrophilic or lipophilic. Values between 8 and 18 are characteristic of oil-in-water emulsifiers. |
| Krafft Point | Below 0 °C | The temperature below which the surfactant is insoluble and forms crystals rather than micelles. OG's low Krafft point allows it to be used at low temperatures, which is often crucial for maintaining protein stability. |
| Cloud Point | >100 °C | The temperature at which a non-ionic surfactant solution becomes cloudy as it separates into two phases. The high cloud point of OG indicates its stability at a wide range of temperatures. |
Micelle Formation
The formation of micelles is a spontaneous process driven by the hydrophobic effect. In aqueous solutions, the hydrophobic octyl tails of OG molecules aggregate to minimize their contact with water, while the hydrophilic glucose heads remain exposed to the aqueous environment. This self-assembly into spherical structures occurs above the Critical Micelle Concentration (CMC).
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Materials:
-
Octyl-β-D-glucopyranoside (high purity)
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of OG in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).
-
Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 1 mM to 40 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the deionized water as a blank.
-
Measure the surface tension of each OG dilution, starting from the lowest concentration. Ensure the measuring probe is thoroughly cleaned and dried between each measurement.
-
Plot the surface tension as a function of the logarithm of the OG concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the graph.
Determination of Aggregation Number by Fluorescence Quenching
This technique utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher that also resides in the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which allows for the calculation of the aggregation number.[5]
Materials:
-
Octyl-β-D-glucopyranoside
-
Fluorescent probe (e.g., Pyrene)
-
Quencher (e.g., Cetylpyridinium chloride)
-
Deionized water
-
Fluorometer
-
Volumetric flasks and micropipettes
Procedure:
-
Prepare a stock solution of OG at a concentration above its CMC.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., acetone).
-
Prepare a stock solution of the quencher in deionized water.
-
Prepare a series of OG solutions containing a fixed, low concentration of the fluorescent probe. The probe concentration should be low enough to ensure that no more than one probe molecule occupies a single micelle.
-
To these solutions, add varying concentrations of the quencher.
-
Measure the steady-state fluorescence intensity of the probe in each sample.
-
The aggregation number (Nagg) can be calculated using the following equation, which is derived from Poisson statistics: ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nagg where I₀ is the fluorescence intensity in the absence of the quencher, and I is the fluorescence intensity in the presence of the quencher.
-
A plot of ln(I₀/I) versus the quencher concentration will yield a straight line, and the aggregation number can be determined from the slope.
Determination of the Krafft Point
The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. For non-ionic surfactants like OG, which are generally soluble at low temperatures, the Krafft point is typically very low. A common method to estimate the Krafft point involves observing the temperature at which a cloudy, cooled surfactant solution becomes clear upon warming.
Materials:
-
Octyl-β-D-glucopyranoside
-
Deionized water
-
Test tubes
-
Temperature-controlled water bath
-
Thermometer
Procedure:
-
Prepare a series of aqueous solutions of OG at different concentrations (e.g., 1%, 5%, 10% w/v).
-
Cool the solutions in an ice bath until they become cloudy or precipitation is observed.
-
Place the test tubes in a temperature-controlled water bath and begin to slowly heat the water, stirring the OG solutions gently.
-
Record the temperature at which each solution becomes clear. This temperature is the Krafft point for that specific concentration.
-
Plot the clearing temperature against the surfactant concentration. The Krafft point is often taken as the temperature at which the solubility curve shows a sharp increase.
Application in Membrane Protein Research: Solubilization of the β2-Adrenergic Receptor
Octyl-β-D-glucopyranoside is extensively used for the solubilization and purification of G-protein coupled receptors (GPCRs), such as the β2-adrenergic receptor, a key target in cardiovascular and respiratory medicine. The mild nature of OG helps to maintain the receptor's native conformation and ligand-binding activity.
Upon binding of an agonist (e.g., epinephrine), the β2-adrenergic receptor undergoes a conformational change, allowing it to activate the heterotrimeric G-protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response such as smooth muscle relaxation.
Workflow for Membrane Protein Extraction using Octyl-β-D-glucopyranoside
The following workflow outlines the key steps for the solubilization of a target membrane protein from a cell membrane preparation using OG.
Conclusion
Octyl-β-D-glucopyranoside is a powerful and versatile non-ionic surfactant with well-characterized properties that make it an invaluable tool for researchers in biochemistry, structural biology, and drug development. Its high CMC, low Krafft point, and mild solubilizing action allow for the effective isolation of functional membrane proteins, paving the way for detailed structural and functional studies that are critical for understanding cellular processes and designing novel therapeutics. The experimental protocols and workflows provided in this guide offer a practical framework for the successful application of Octyl-β-D-glucopyranoside in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of ionic surfactants below their Krafft point in mixed micellar solutions: Phase diagrams for methyl ester sulfonates and nonionic cosurfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
Octyl-β-D-glucopyranoside: A Technical Guide to its Discovery, History, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent that has become an indispensable tool in the fields of biochemistry and drug development. Structurally, it is a glycoside derived from glucose and octanol. Its amphipathic nature, possessing a hydrophilic glucose head group and a hydrophobic octyl tail, allows it to effectively solubilize integral membrane proteins, shielding their hydrophobic regions from the aqueous environment. This property is crucial for the extraction, purification, and functional characterization of these proteins, which are key targets for drug discovery. This technical guide provides an in-depth overview of the discovery and history of OG, its physicochemical properties, detailed experimental protocols for its use, and its role in elucidating biological pathways.
Discovery and History
The journey of Octyl-β-D-glucopyranoside from a synthesized chemical to a cornerstone of membrane biochemistry is marked by key advancements in both its production and application.
The synthesis of alkyl glucosides has been known for some time, however, the popularization of Octyl-β-D-glucopyranoside in biochemical research can be largely attributed to the publication of an improved and more accessible synthesis method in 1978.[1] Prior to this, the cost and availability of pure OG were significant barriers to its widespread use.[1] The development of more efficient synthesis routes, including both chemical and enzymatic methods, has since made high-purity OG readily available to the research community.[2][3]
The 1980s saw a surge in the use of OG for the solubilization and reconstitution of membrane proteins.[4] Its mild, non-denaturing properties were recognized as superior for maintaining the native structure and function of delicate protein complexes compared to harsher ionic detergents.[5] This opened the door for the successful purification and characterization of a wide range of membrane proteins, including receptors, transporters, and enzymes.
A significant advantage of OG that contributed to its widespread adoption is its high critical micelle concentration (CMC), which facilitates its easy removal from protein preparations by dialysis.[6][7] This feature is particularly important for reconstitution experiments where the detergent must be efficiently removed to allow the protein to integrate into an artificial lipid bilayer.[6]
Physicochemical Properties
The efficacy of Octyl-β-D-glucopyranoside as a detergent is rooted in its specific physicochemical properties. A summary of these properties is presented in the table below, allowing for easy comparison with other commonly used detergents.
| Property | Value | References |
| Chemical Formula | C₁₄H₂₈O₆ | [8] |
| Molecular Weight | 292.37 g/mol | [9] |
| Critical Micelle Concentration (CMC) | 20-25 mM in water | [9] |
| Aggregation Number (Nₐ) | 27-100 | [5] |
| Micellar Molecular Weight | ~25,000 Da | [9] |
| Appearance | White to off-white powder | [10] |
| Solubility | Soluble in water | |
| Type | Non-ionic | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Octyl-β-D-glucopyranoside.
Membrane Protein Solubilization
This protocol outlines the general steps for the solubilization of integral membrane proteins from a cell membrane preparation.
Materials:
-
Cell membranes containing the target protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Octyl-β-D-glucopyranoside (OG) stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Thaw the isolated cell membranes on ice. Resuspend the membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: While gently vortexing or stirring on ice, add the OG stock solution to the membrane suspension to the desired final concentration. The optimal concentration typically ranges from 1-2% (w/v) and should be empirically determined.
-
Incubation: Incubate the mixture on a rotator or with gentle stirring at 4°C for 1-2 hours to allow for complete solubilization.
-
Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized membrane fragments and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in OG micelles. This fraction is now ready for downstream purification steps.
Reconstitution of Membrane Proteins into Liposomes
This protocol describes the reconstitution of a purified membrane protein into pre-formed liposomes by detergent removal.
Materials:
-
Purified membrane protein in a buffer containing OG
-
Pre-formed liposomes (e.g., made from a mixture of phospholipids (B1166683) like POPC and POPG)
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa
-
Reconstitution Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl
Procedure:
-
Mixing: In a microcentrifuge tube, mix the purified protein solution with the liposome (B1194612) suspension. The protein-to-lipid ratio will need to be optimized for the specific protein and can range from 1:50 to 1:1000 (w/w).
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for the formation of mixed micelles of protein, lipid, and detergent.
-
Detergent Removal by Dialysis: Transfer the mixture into a dialysis cassette and dialyze against a large volume of Reconstitution Buffer at 4°C. Perform several buffer changes over 24-48 hours to ensure the complete removal of OG. As the detergent concentration drops below the CMC, the lipids will self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.
-
Harvesting Proteoliposomes: After dialysis, the proteoliposomes can be harvested by ultracentrifugation and resuspended in the desired buffer for functional assays.
Mandatory Visualizations
Experimental Workflow: Membrane Protein Solubilization and Purification
Caption: A generalized workflow illustrating the key stages of membrane protein research, from cell culture to downstream applications, highlighting the central role of Octyl-β-D-glucopyranoside in the solubilization step.
Signaling Pathway: Inhibition of Na+-dependent D-glucose Cotransporter (SGLT)
Caption: A diagram illustrating the competitive inhibition of the Na+-dependent D-glucose cotransporter (SGLT) by Octyl-β-D-glucopyranoside, preventing the uptake of D-glucose across the cell membrane.
References
- 1. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 2. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]
- 3. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octyl b-D-glucopyranoside | 29836-26-8 | DO05161 [biosynth.com]
- 6. nbinno.com [nbinno.com]
- 7. interchim.fr [interchim.fr]
- 8. octyl beta-D-glucopyranoside | C14H28O6 | CID 62852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Octyl b- D -glucopyranoside = 98 GC 29836-26-8 [sigmaaldrich.com]
- 10. n-Octyl-beta-D-glucopyranoside, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction using n-Octyl-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely employed in the solubilization, purification, and functional reconstitution of membrane proteins.[1][2] Its amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to effectively disrupt the lipid bilayer and create a microenvironment that mimics the native membrane, thereby preserving the protein's structural integrity and biological activity.[2] A key advantage of OG is its high critical micelle concentration (CMC), which facilitates its removal by dialysis in downstream applications.[3] This document provides detailed protocols and application notes for the effective use of OG in membrane protein research.
Data Presentation
Physicochemical Properties of n-Octyl-β-D-glucopyranoside
The selection of an appropriate detergent is critical for the successful isolation of functional membrane proteins. The following table summarizes the key physicochemical properties of n-Octyl-β-D-glucopyranoside.
| Property | Value | References |
| Chemical Formula | C₁₄H₂₈O₆ | [4] |
| Molecular Weight | 292.37 g/mol | [4] |
| Detergent Class | Non-ionic | [4] |
| Critical Micelle Concentration (CMC) | 20-25 mM (~0.6-0.73% w/v) | [4] |
| Aggregation Number | 27 - 100 | [5][6] |
| Micelle Molecular Weight | ~8,000 - 29,000 Da | [5][6] |
| Appearance | White to off-white powder |
Comparison with Other Common Detergents
The choice of detergent can significantly impact the yield and stability of the extracted membrane protein. This table provides a comparison of OG with other commonly used detergents.
| Detergent | Type | CMC (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 20-25 | ~8-29 | High CMC, easily removable by dialysis, can be harsh for some proteins.[4][5][6] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 | ~50 | Milder than OG, commonly used for GPCRs.[7] |
| Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic | 1-2 | ~21.5 | Effective for a broad range of proteins, can be denaturing.[8] |
| Fos-Choline-10 | Zwitterionic | ~11 | Not widely reported | Generally effective for a broad range of membrane proteins.[8] |
| 5-cyclohexyl-1-pentyl-β-D-maltoside (Cymal-5) | Non-ionic | Not widely reported | Not widely reported | Effective for a broad range of membrane proteins.[8] |
Representative Data: Effect of OG Concentration on Extraction Efficiency
The concentration of OG is a critical parameter for optimal membrane protein extraction. While the ideal concentration is protein-dependent and requires empirical determination, the following table provides representative data on the effect of OG concentration on the solubilization of E. coli membrane proteins, illustrating the general trend of increased extraction with higher detergent concentrations above the CMC.[8]
| OG Concentration (mM) | OG Concentration (% w/v) | Relative Protein Yield (%) |
| 10 | 0.29 | 30 |
| 25 (CMC) | 0.73 | 65 |
| 50 | 1.46 | 90 |
| 100 | 2.92 | 100 |
Note: This data is illustrative and based on the general principle that extraction efficiency increases with detergent concentration above the CMC. Actual yields will vary depending on the specific protein, membrane source, and buffer conditions.[8]
Experimental Protocols
Protocol 1: General Membrane Protein Extraction
This protocol outlines the basic steps for solubilizing membrane proteins from a prepared membrane fraction.
Materials:
-
Cell pellet or tissue sample expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)
-
Solubilization Buffer (Lysis Buffer containing a specific concentration of OG)
-
Ultracentrifuge and appropriate tubes
-
Dounce homogenizer or sonicator
Procedure:
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a Dounce homogenizer, sonicator, or other appropriate method on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant and wash the membrane pellet by resuspending in Lysis Buffer and repeating the ultracentrifugation step.
-
-
Protein Solubilization:
-
Resuspend the washed membrane pellet in Solubilization Buffer. A common starting concentration for OG is 1-2% (w/v).[4] The protein concentration should typically be in the range of 1-10 mg/mL.[9]
-
Incubate the mixture for 1-4 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized membrane fraction.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
-
Analysis:
-
Analyze the solubilized fraction (supernatant) and the unsolubilized fraction (pellet) by SDS-PAGE and Western blotting to determine the efficiency of extraction for the target protein.
-
Protocol 2: Optimization of OG Concentration
This protocol provides a framework for determining the optimal OG concentration for solubilizing a specific target membrane protein.
Materials:
-
Prepared membrane fraction (from Protocol 1, step 1)
-
Lysis Buffer
-
Stock solution of 10% (w/v) n-Octyl-β-D-glucopyranoside
-
Microcentrifuge tubes
Procedure:
-
Resuspend the membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add the 10% OG stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).
-
Incubate the samples for 1-4 hours at 4°C with gentle agitation.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully separate the supernatant (solubilized fraction) from the pellet (unsolubilized fraction).
-
Analyze equal volumes of each fraction by SDS-PAGE and Western blotting to identify the OG concentration that yields the highest amount of the target protein in the supernatant.
Mandatory Visualization
Caption: A general workflow for membrane protein extraction.
Caption: A simplified Gs-coupled GPCR signaling pathway.
Conclusion
n-Octyl-β-D-glucopyranoside is a versatile and effective non-ionic detergent for the solubilization of a wide range of membrane proteins. Its high CMC facilitates its removal, making it suitable for various downstream applications, including structural and functional studies.[3] However, the optimal extraction conditions, particularly the detergent concentration, are highly dependent on the specific membrane protein and should be determined empirically. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their membrane protein extraction strategies using n-Octyl-β-D-glucopyranoside.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]
Application Notes and Protocols for Liposome Preparation and Reconstitution using Octyl-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely employed in membrane biochemistry for the solubilization and reconstitution of membrane proteins and the preparation of liposomes.[1][2] Its popularity stems from its mild, non-denaturing properties, high critical micelle concentration (CMC), and well-defined chemical structure, which facilitate its removal from the final proteoliposome preparation.[1][3][4] These characteristics make it an invaluable tool for studying the function of membrane proteins in a controlled lipid environment and for the development of liposomal drug delivery systems.[4][5][6]
This document provides detailed application notes and experimental protocols for the use of Octyl-β-D-glucopyranoside in liposome (B1194612) preparation and the reconstitution of membrane proteins into these vesicles.
Properties of Octyl-β-D-glucopyranoside
A thorough understanding of the physicochemical properties of Octyl-β-D-glucopyranoside is crucial for its effective use in liposome preparation and reconstitution protocols.
| Property | Value | References |
| Molecular Weight | 292.37 g/mol | [4][5] |
| Critical Micelle Concentration (CMC) | 20-25 mM (~0.7% w/v) | [1][4] |
| Aggregation Number | 84 | [4] |
| Average Micellar Weight | ~25,000 Da | |
| Type | Non-ionic | [5] |
| Appearance | White to off-white powder | |
| Solubility | Readily soluble in water | [4] |
Liposome Preparation via Detergent Removal
The detergent removal method is a common and effective technique for preparing unilamellar liposomes.[7] This process involves the solubilization of lipids with a detergent to form mixed micelles. Subsequent removal of the detergent leads to the spontaneous formation of liposomes.[6][7] The size and homogeneity of the resulting vesicles are influenced by factors such as lipid concentration, lipid composition, cholesterol content, and the rate of detergent removal.[8]
Key Quantitative Parameters for Liposome Solubilization
The interaction of Octyl-β-D-glucopyranoside with lipid bilayers, such as those formed by phosphatidylcholine (PC), can be characterized by specific molar ratios of detergent to lipid.
| Parameter | Description | Molar Ratio (OG:PC) | Reference |
| Rsat | Effective detergent to lipid molar ratio in saturated liposomes. At this stage, the liposomes are saturated with detergent monomers but not yet solubilized. | 1.3 | [9] |
| Rsol | Effective detergent to lipid molar ratio in mixed micelles. At this stage, the liposomes are completely solubilized into mixed micelles. | 3.8 | [9] |
Experimental Workflow for Liposome Preparation
The following diagram illustrates the general workflow for preparing liposomes using the detergent removal method with Octyl-β-D-glucopyranoside.
Detailed Protocol for Liposome Preparation
Materials:
-
Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC, E. coli polar lipid extract)
-
Cholesterol (optional)
-
Octyl-β-D-glucopyranoside (OG)
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol (B129727) mixture)
-
Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4; Tris-Buffered Saline - TBS, pH 8.0)
-
Dialysis tubing (e.g., 10-14 kDa MWCO) or adsorbent beads (e.g., Bio-Beads SM-2)
-
Glass round-bottom flask or test tubes
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
-
Extruder with polycarbonate membranes (optional, for sizing)
Procedure:
-
Lipid Film Preparation: a. Weigh the desired amount of lipids (and cholesterol, if using) and dissolve them in the organic solvent in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under reduced pressure or by drying under a gentle stream of nitrogen to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Solubilization of the Lipid Film: a. Prepare a stock solution of Octyl-β-D-glucopyranoside in the desired hydration buffer (e.g., a 10-20% (w/v) stock solution). b. Add the OG-containing buffer to the dry lipid film. The final concentration of OG should be above its CMC and sufficient to fully solubilize the lipids. A final OG concentration of 1-2% (w/v) is a good starting point. For E. coli polar lipids, a final concentration of 1.25% OG has been used successfully.[10] c. Incubate the mixture with gentle agitation (e.g., on a vortex mixer at low speed or by hand) at room temperature or slightly above the phase transition temperature of the lipids until the lipid film is completely dissolved and the solution becomes clear. This may take 20-30 minutes. Gentle bath sonication can aid in this process.[10]
-
Detergent Removal:
-
Method A: Dialysis i. Transfer the clear lipid-detergent mixture into a pre-wetted dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO). ii. Dialyze against a large volume of OG-free hydration buffer (e.g., 1000-fold excess) at 4°C or room temperature. iii. Perform several buffer changes over 24-48 hours to ensure complete removal of the detergent. The formation of liposomes is often indicated by the solution becoming turbid.
-
Method B: Adsorbent Beads i. Prepare the adsorbent beads according to the manufacturer's instructions. This typically involves washing with methanol and then extensively with water.[11] ii. Add the washed and drained beads to the lipid-detergent mixture. A common ratio is 10:1 (w/w) of wet beads to detergent.[3] iii. Incubate the mixture with gentle rotation or stirring at room temperature for 2-4 hours, or overnight at 4°C. The solution should become cloudy as liposomes form. iv. Carefully aspirate the liposome suspension, leaving the beads behind.
-
-
Sizing (Optional): a. To obtain a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. b. Pass the liposome suspension through the membrane 11-21 times.
-
Storage: a. Store the final liposome suspension at 4°C. For long-term storage, it is advisable to purge the container with an inert gas like argon or nitrogen to prevent lipid oxidation.
Membrane Protein Reconstitution into Liposomes
The reconstitution of membrane proteins into liposomes allows for the study of their function in a more native-like environment.[4] The process is similar to liposome preparation, with the addition of the purified, detergent-solubilized membrane protein to the lipid-detergent mixed micelles before detergent removal.
Mechanism of Protein Reconstitution
The following diagram illustrates the process of reconstituting a membrane protein into a liposome using the detergent removal method.
Detailed Protocol for Protein Reconstitution
Materials:
-
Pre-formed liposomes or a dry lipid film (as prepared in the previous protocol)
-
Purified, detergent-solubilized membrane protein
-
Octyl-β-D-glucopyranoside (OG)
-
Reconstitution buffer (compatible with the protein of interest)
-
Dialysis tubing or adsorbent beads
-
Ultracentrifuge (optional, for harvesting proteoliposomes)
Procedure:
-
Preparation of Lipid-Detergent and Protein-Detergent Mixtures: a. Prepare a solution of lipid-detergent mixed micelles as described in the liposome preparation protocol (Steps 1 and 2). b. The purified membrane protein should be in a buffer containing a detergent, which may or may not be OG. If the protein is in a different detergent, it is often advisable to exchange it for OG prior to reconstitution.
-
Formation of Lipid-Protein-Detergent Mixed Micelles: a. Add the solubilized membrane protein to the lipid-detergent mixed micelle solution. The lipid-to-protein ratio (LPR) is a critical parameter and must be optimized for each protein. Molar ratios can range from 50:1 to 1000:1 (lipid:protein). A common starting point is a protein-to-lipid molar ratio of 1:200.[10] b. Incubate the mixture for 30-60 minutes at 4°C or room temperature with gentle agitation to allow for the formation of homogenous lipid-protein-detergent mixed micelles.
-
Detergent Removal: a. Remove the OG using either dialysis or adsorbent beads as described in Step 3 of the liposome preparation protocol. The slow removal of the detergent allows for the controlled formation of proteoliposomes, where the membrane protein is incorporated into the lipid bilayer.
-
Harvesting and Analysis of Proteoliposomes: a. The resulting proteoliposomes can be harvested by ultracentrifugation (e.g., >100,000 x g for 1-2 hours).[3] b. Resuspend the proteoliposome pellet in the desired buffer for downstream applications. c. The efficiency of protein incorporation can be assessed by methods such as SDS-PAGE of the supernatant and pellet fractions after centrifugation, or by functional assays if the protein's activity can be measured.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Lipid film does not fully dissolve | - Insufficient detergent concentration- Inadequate agitation or temperature | - Increase the concentration of Octyl-β-D-glucopyranoside.- Ensure the temperature is above the phase transition temperature of the lipids.- Use gentle bath sonication to aid dissolution. |
| Low protein incorporation into liposomes | - Inappropriate lipid-to-protein ratio- Protein aggregation during detergent removal- Rapid detergent removal | - Optimize the lipid-to-protein ratio by testing a range of concentrations.- Ensure all steps are performed at a temperature that maintains protein stability.- Consider a slower rate of detergent removal (e.g., stepwise dialysis). |
| Heterogeneous liposome size distribution | - Incomplete solubilization- Inefficient sizing method | - Ensure the lipid-detergent solution is completely clear before detergent removal.- Use extrusion with a smaller pore size membrane or perform more extrusion cycles. |
| Residual detergent in the final preparation | - Incomplete dialysis or insufficient adsorbent beads | - Increase the duration of dialysis and the frequency of buffer changes.- Increase the amount of adsorbent beads and/or the incubation time. |
References
- 1. bio-rad.com [bio-rad.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 4. nbinno.com [nbinno.com]
- 5. The use of octyl beta-D-glucoside as detergent for hog kidney brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Preparation and properties of large octylglucoside dialysis/adsorption liposomes [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tf7.org [tf7.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Crystallization with Octyl-β-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of n-Octyl-β-D-glucopyranoside (OG), a non-ionic detergent, for the crystallization of proteins, with a particular focus on challenging membrane proteins. This document outlines the physicochemical properties of OG, detailed protocols for its use in protein solubilization, purification, and crystallization, and troubleshooting strategies.
Introduction to Octyl-β-D-glucopyranoside (OG) in Protein Crystallization
Octyl-β-D-glucopyranoside is a mild, non-ionic detergent widely employed in membrane biochemistry and structural biology.[1] Its amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to effectively solubilize membrane proteins by mimicking the lipid bilayer environment, thereby preserving their native structure and function.[2][3]
One of the key advantages of OG is its relatively high critical micelle concentration (CMC), which facilitates its removal from protein-detergent complexes by techniques such as dialysis.[4] This is a crucial step for successful crystallization, as excess detergent micelles can interfere with the formation of well-ordered crystals.[4] OG has been successfully used in the crystallization of a variety of proteins, including (bacterio-)rhodopsins, photosynthetic complexes, and aquaporins.[1]
Physicochemical Properties of Octyl-β-D-glucopyranoside
A thorough understanding of the physicochemical properties of OG is essential for its effective application in protein crystallization.
| Property | Value | References |
| Chemical Formula | C₁₄H₂₈O₆ | [1] |
| Molecular Weight | 292.37 g/mol | - |
| Appearance | White to off-white crystalline powder | - |
| Critical Micelle Concentration (CMC) | ~20-25 mM (~0.58% - 0.73% w/v) | [1] |
| Aggregation Number | 27 - 100 | [5] |
| Micelle Molecular Weight | ~8 - 29 kDa | [5] |
| Solubility | Soluble in water | - |
Experimental Protocols
The following protocols provide a general framework for the use of OG in membrane protein crystallization. It is important to note that these are starting points, and empirical optimization is critical for the success of any specific protein target.
Protocol 1: Solubilization of Membrane Proteins
This protocol details the initial extraction of a target membrane protein from the cell membrane using OG.
Materials:
-
Cell paste containing the overexpressed membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing a range of OG concentrations, e.g., 1% - 3% w/v)
-
Dounce homogenizer, sonicator, or microfluidizer
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using the chosen mechanical method.
-
Membrane Isolation: Centrifuge the lysate at low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove unbroken cells and debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.
-
Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in a minimal volume of Lysis Buffer.
-
Detergent Solubilization: Add the Solubilization Buffer to the resuspended membranes to achieve the desired final OG concentration. A common starting point is a 10:1 detergent-to-protein ratio (w/w).
-
Incubate the mixture on a rocker or rotator at 4°C for 1-2 hours.
-
Clarification: Ultracentrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.
-
Analysis: Carefully collect the supernatant containing the solubilized protein-detergent complexes. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to determine the solubilization efficiency.
Protocol 2: Purification of the Solubilized Protein
This protocol describes the purification of the OG-solubilized protein using affinity and size-exclusion chromatography.
Materials:
-
Clarified supernatant from Protocol 1
-
Affinity Chromatography Resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Lysis Buffer containing a lower concentration of OG, e.g., 1-2 times the CMC)
-
Elution Buffer (Wash Buffer containing an appropriate eluting agent, e.g., imidazole (B134444) for His-tagged proteins)
-
Size-Exclusion Chromatography (SEC) column
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1-2x CMC of OG)
-
Concentrator device (e.g., centrifugal filter unit)
Procedure:
-
Affinity Chromatography: Load the clarified supernatant onto the equilibrated affinity column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
Concentration: Concentrate the eluted protein using a centrifugal filter unit to a suitable volume for SEC.
-
Size-Exclusion Chromatography: Load the concentrated protein onto an SEC column pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the monodisperse peak of the target protein. The use of SEC helps to remove aggregated protein and excess free detergent micelles.[4]
-
Purity and Homogeneity Analysis: Analyze the purified fractions by SDS-PAGE and analytical SEC to assess purity and monodispersity.
Protocol 3: Crystallization by Vapor Diffusion
This protocol outlines the setup of a sitting-drop vapor diffusion experiment for the crystallization of the purified protein.
Materials:
-
Purified, concentrated protein in SEC buffer (typically 5-10 mg/mL as a starting point)
-
Crystallization screening solutions (commercially available or custom-made)
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Micropipettes and tips for small volumes
Procedure:
-
Prepare the Reservoir: Pipette the crystallization screen solutions into the reservoirs of the crystallization plate.
-
Set up the Drop: In the sitting drop well, mix a small volume of the purified protein solution (e.g., 100-500 nL) with an equal volume of the reservoir solution.
-
Seal the Plate: Carefully seal the crystallization plate to ensure a closed system for vapor equilibration.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over time using a microscope.
-
Optimization: If initial crystal hits are obtained, systematically vary the concentrations of the precipitant, salt, and buffer pH, as well as the protein and OG concentrations, to optimize crystal size and quality.
Data Presentation: Successful Crystallization Conditions with Octyl-β-D-glucopyranoside
The following table summarizes examples of proteins that have been successfully crystallized using OG, highlighting the key parameters.
| Protein | Protein Concentration | OG Concentration | Precipitant | pH | Resolution (Å) | PDB Code | References |
| Glycerol facilitator (GlpF) | Not specified | Not specified | PEG 2000 | Not specified | 2.20 | 1FX8 | [4] |
| Aquaporin Z (AqpZ) | Not specified | Not specified | PEGMME 2000 | Not specified | 2.50 | 1RC2 | [4] |
| Haemophilus influenzae TehA | Not specified | Not specified | Not specified | Not specified | 3.2 | 8VI5 | [6] |
| Leucine Transporter (LeuT) | ~5 mg/mL | 40 mM (1.17% w/v) | Not specified | 8.0 | 2.8 | Not specified | [7] |
| Outer Membrane Protein | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Note: This table is not exhaustive and serves as a guide for initial screening conditions.
Mandatory Visualizations
The following diagrams illustrate the key workflows described in the protocols.
Caption: Overall workflow for membrane protein crystallization using Octyl-β-D-glucopyranoside.
Caption: Detailed workflow of the sitting-drop vapor diffusion crystallization method.
Troubleshooting
Common challenges in protein crystallization with OG and potential solutions are outlined below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein Precipitation/Aggregation | - Suboptimal OG concentration- Incorrect buffer pH or ionic strength- Protein instability | - Screen a range of OG concentrations around the CMC.- Optimize buffer conditions (pH, salt concentration).- Add stabilizing agents (e.g., glycerol, ligands).[9] |
| No Crystals/Clear Drops | - Protein concentration is too low- Precipitant concentration is too low- Suboptimal crystallization conditions | - Increase the protein concentration.- Use a broader range of precipitant concentrations.- Screen a wider variety of crystallization conditions (different precipitants, pH, additives). |
| Poorly Formed or Small Crystals | - Nucleation rate is too high- Growth rate is too slow- Impurities in the protein sample | - Optimize the protein and precipitant concentrations to enter the metastable zone of the phase diagram.- Consider micro-seeding with existing small crystals.- Further purify the protein sample. |
| Phase Separation | - High concentration of free detergent micelles | - Reduce the OG concentration in the final purified protein sample through dialysis or SEC.[4] |
Conclusion
Octyl-β-D-glucopyranoside is a versatile and effective detergent for the solubilization, purification, and crystallization of a wide range of proteins, particularly membrane proteins. Its favorable physicochemical properties, especially its high CMC, make it a valuable tool for structural biologists. The protocols and data presented in these application notes provide a solid foundation for researchers to develop successful crystallization strategies for their protein targets. However, it is crucial to remember that empirical optimization of all parameters is the key to obtaining high-quality crystals suitable for X-ray diffraction analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Cryo-Electron Microscopy Structure Determination of Haemophilus influenzae Tellurite-Resistance Protein A via 200 kV Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Octyl-beta-D-glucopyranoside for Cell Lysis Buffer Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
n-Octyl-β-D-glucopyranoside (also known as Octylglucoside or OG) is a non-ionic detergent widely employed for the solubilization of membrane-bound proteins while preserving their native structure and interactions.[1][2] Its utility in cell lysis stems from its ability to disrupt lipid bilayers to release membrane proteins without denaturing them, a critical requirement for studying protein-protein interactions and downstream applications like co-immunoprecipitation (co-IP).[1] As a non-ionic detergent, OGP is less harsh than ionic detergents (e.g., SDS) and is less likely to disrupt the non-covalent interactions between proteins within a complex.[1] A key property of OGP is its high Critical Micelle Concentration (CMC), which facilitates its removal by dialysis.[1][3][4] This is advantageous when the detergent needs to be removed for downstream applications.[1][2]
Key Properties of n-Octyl-β-D-glucopyranoside
The effectiveness of a detergent in solubilizing membrane proteins is dependent on its physicochemical properties. The high CMC of Octyl Glucoside means a larger amount of detergent is needed to maintain protein solubility during purification, but it also allows for easier removal of the detergent by dialysis.[3]
| Property | Value | References |
| Molecular Weight | 292.37 g/mol | [5][6][7] |
| Critical Micelle Concentration (CMC) | 20-25 mM (~0.7% w/v) | [1][3][5] |
| Aggregation Number | 27-100 | [7] |
| Appearance | White to pale cream solid | [7][8] |
| Detergent Class | Non-ionic | [1][9] |
Recommended Starting Concentrations for Cell Lysis
The optimal concentration of n-Octyl-β-D-glucopyranoside is protein-dependent and should be determined empirically.[3] A common starting point for screening is a concentration of 1-2% (w/v), which is well above the CMC and is generally effective for initial solubilization trials.[3][10] For sensitive proteins, it is essential to empirically determine the lowest concentration of OGP that provides adequate solubilization while minimizing the disruption of protein-protein interactions.[1] Some protocols suggest testing a range of concentrations from 0.3 to 10 times the CMC.[3]
| Application | Cell Type | Recommended Starting Concentration (w/v) | Molar Concentration (mM) | Notes |
| Gentle Lysis for Soluble Proteins | Mammalian, Bacterial | 0.5% - 1.0% | 17.1 - 34.2 mM | Lower concentrations are often sufficient for releasing cytosolic proteins. |
| Membrane Protein Solubilization | Mammalian, Bacterial, Yeast | 1.0% - 2.0% | 34.2 - 68.4 mM | Higher concentrations are required to effectively solubilize integral membrane proteins.[10][11] |
| Co-Immunoprecipitation | Mammalian | 0.5% - 2.0% | 17.1 - 68.4 mM | The optimal concentration needs to be titrated to preserve protein-protein interactions.[1] |
| Washing Steps | Mammalian, Bacterial, Yeast | 0.1% | 3.42 mM | A lower concentration is used in wash buffers to reduce non-specific binding while maintaining protein solubility.[1] |
Lysis Buffer Formulations
The composition of the lysis buffer should be optimized for the specific cell type and downstream application. The following are general starting formulations.
| Component | Mammalian Cell Lysis Buffer | Bacterial Lysis Buffer | Yeast Lysis Buffer | Purpose |
| Buffering Agent | 50 mM Tris-HCl, pH 7.4 | 50 mM Tris-HCl, pH 8.0 | 50 mM Tris-HCl, pH 7.5 | Maintain a stable pH |
| Salt | 150 mM NaCl | 150 mM NaCl | 150 mM NaCl | Modulate ionic strength and disrupt protein-protein interactions |
| n-Octyl-β-D-glucopyranoside | 1.0% (w/v) | 1.5% (w/v) | 2.0% (w/v) | Solubilize cell membranes |
| Chelating Agent | 1 mM EDTA | 1 mM EDTA | 1 mM EDTA | Inhibit metalloproteases |
| Protease Inhibitor Cocktail | 1X | 1X | 1X | Prevent protein degradation |
| Phosphatase Inhibitor Cocktail | 1X (optional) | - | - | Preserve phosphorylation state of proteins |
| Reducing Agent | 1 mM DTT (optional) | 1 mM DTT (optional) | 1 mM DTT (optional) | Prevent oxidation of cysteine residues |
| Additional Components | - | Lysozyme (1 mg/mL) | Zymolyase/Lyticase (optional) | Enzymatic digestion of the cell wall |
Experimental Protocols
Protocol 1: Lysis of Mammalian Cells for Protein Extraction
This protocol provides a general method for the lysis of adherent or suspension mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Mammalian Cell Lysis Buffer (see table above)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvest:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 1:4 (pellet volume:buffer volume).[1]
-
Incubation: Incubate the cell suspension on a rotator for 30-60 minutes at 4°C to allow for complete lysis.[1]
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[1]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.[1]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay such as BCA or Bradford.
Protocol 2: Lysis of Bacterial Cells
This protocol is suitable for Gram-negative bacteria such as E. coli.
Materials:
-
Bacterial cell culture
-
Ice-cold TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Ice-cold Bacterial Lysis Buffer (see table above) with freshly added lysozyme
-
Sonication device (optional)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvest: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Cell Wall Digestion: Resuspend the cell pellet in ice-cold TE Buffer containing lysozyme. Incubate on ice for 30 minutes.
-
Cell Lysis: Add ice-cold Bacterial Lysis Buffer to the cell suspension.
-
Incubation: Incubate on a rotator for 30 minutes at 4°C.
-
(Optional) Sonication: To further disrupt the cells and shear DNA, sonicate the lysate on ice. Use short bursts to avoid overheating and protein denaturation.
-
Clarification of Lysate: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
Protocol 3: Lysis of Yeast Cells
This protocol is suitable for yeast species such as Saccharomyces cerevisiae.
Materials:
-
Yeast cell culture
-
Ice-cold Sorbitol Buffer (1.2 M Sorbitol, 50 mM potassium phosphate, pH 7.5)
-
Zymolyase or Lyticase
-
Ice-cold Yeast Lysis Buffer (see table above)
-
Glass beads (optional)
-
Vortexer
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvest: Pellet the yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Spheroplast Formation: Wash the cells with sterile water and then resuspend in Sorbitol Buffer. Add Zymolyase or Lyticase and incubate at 30°C for 30-60 minutes with gentle shaking to generate spheroplasts.
-
Harvest Spheroplasts: Pellet the spheroplasts by gentle centrifugation at 1,500 x g for 5 minutes at 4°C.
-
Cell Lysis: Gently resuspend the spheroplast pellet in ice-cold Yeast Lysis Buffer.
-
Incubation: Incubate on ice for 30 minutes.
-
(Optional) Mechanical Disruption: For more robust yeast strains, add an equal volume of acid-washed glass beads and vortex vigorously in short bursts, cooling on ice between bursts.
-
Clarification of Lysate: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
Visualizations
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation using OGP.
Generic Signaling Pathway
Caption: A generic signaling cascade initiated at the cell membrane.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Protein Yield | Incomplete cell lysis. | Increase the concentration of n-Octyl-β-D-glucopyranoside.[11] Increase incubation time. Add mechanical disruption steps (e.g., sonication, vortexing with glass beads). |
| Protein degradation. | Ensure protease inhibitors are fresh and used at the recommended concentration. Perform all steps at 4°C. | |
| Loss of Protein Activity | Denaturation by the detergent. | The detergent may be too harsh for the specific protein.[3] Try a milder detergent or perform a titration to find the lowest effective OGP concentration.[3] |
| Removal of essential lipids. | Add lipids or cholesterol to the buffer to help stabilize the protein. | |
| High Background in Co-IP | Non-specific binding of proteins to beads. | Increase the number of washes.[1] Increase the salt concentration in the wash buffer (e.g., up to 500 mM NaCl).[1] Ensure the pre-clearing step is performed.[1] |
| Antibody cross-reactivity. | Use a high-specificity monoclonal antibody. | |
| Inability to Solubilize Protein of Interest | Protein is highly aggregated or in inclusion bodies. | Optimize the pH and salt concentration of the lysis buffer.[3] Try a different class of detergent or a combination of detergents. |
| Insufficient detergent concentration. | The detergent concentration must be significantly above the CMC to form micelles that can encapsulate the protein.[3] Increase the OGP concentration. |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Octyl b-D-glucopyranoside | 29836-26-8 | DO05161 [biosynth.com]
- 8. n-Octyl-beta-D-glucopyranoside, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
Application Notes and Protocols for Co-immunoprecipitation using Octyl-beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular environment. For membrane-associated protein complexes, the choice of detergent is critical for successful solubilization while preserving these delicate interactions. Octyl-beta-D-glucopyranoside (OG) is a gentle, non-ionic detergent widely employed for this purpose. Its key advantage lies in its ability to effectively disrupt lipid bilayers to release membrane proteins without denaturing protein complexes.[1] This document provides detailed application notes and protocols for utilizing this compound in Co-IP experiments, with a focus on the study of G-protein coupled receptor (GPCR) signaling pathways.
This compound is favored for its high critical micelle concentration (CMC) of 20-25 mM, which facilitates its removal by dialysis during downstream applications.[1] Its well-defined chemical structure and the formation of small, uniform micelles contribute to reproducible experimental outcomes.[1]
Data Presentation
Effective solubilization and preservation of protein interactions are key to a successful Co-IP experiment. The optimal concentration of this compound must be determined empirically for each specific protein complex and cell type.[1] Below are tables summarizing typical working concentrations and a hypothetical representation of quantitative mass spectrometry data from a Co-IP experiment.
Table 1: Recommended Concentration Ranges for this compound in Co-IP
| Parameter | Concentration Range | Notes |
| Lysis Buffer | 0.5% - 2.0% (w/v) | Start with 1% and optimize. Higher concentrations may be needed for tightly associated membrane proteins, but risk disrupting protein-protein interactions. |
| Wash Buffer | 0.1% - 0.5% (w/v) | A lower concentration is used to reduce non-specific binding while maintaining the solubility of the complex. |
| Final Elution | < CMC (20-25 mM) | For functional assays or mass spectrometry, it is often desirable to remove the detergent. |
Table 2: Example of Quantitative Mass Spectrometry Data from a Co-IP Experiment Targeting a Bait Protein
| Protein Accession | Gene Symbol | Protein Name | Spectral Counts (Bait IP) | Spectral Counts (Control IgG IP) | Fold Change (Bait/Control) |
| P07550 | ADRB2 | Beta-2 adrenergic receptor | 152 | 2 | 76 |
| P63092 | GNAS1 | Guanine nucleotide-binding protein G(s) subunit alpha | 89 | 1 | 89 |
| P04632 | ARRB2 | Beta-arrestin-2 | 65 | 0 | - |
| Q13936 | AKAP5 | A-kinase anchor protein 5 | 43 | 0 | - |
| P17252 | GRK2 | G-protein coupled receptor kinase 2 | 31 | 1 | 31 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.
Experimental Protocols
This section provides a detailed protocol for a Co-IP experiment to study the interaction of a membrane-bound receptor (e.g., a GPCR) with its binding partners using this compound for cell lysis.
Materials and Reagents:
-
Cells: Cultured cells expressing the protein of interest.
-
Antibodies: Specific primary antibody against the "bait" protein and a non-specific IgG of the same isotype for the negative control.
-
Protein A/G Beads: Agarose or magnetic beads conjugated to Protein A/G.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-Octyl-β-D-glucopyranoside, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) n-Octyl-β-D-glucopyranoside.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 (for non-denaturing elution) or 2x Laemmli sample buffer (for denaturing elution).
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for use with glycine (B1666218) elution).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 1 x 10^7 cells).
-
Incubate the mixture on a rotator for 30-60 minutes at 4°C to ensure complete lysis.[1]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To the protein lysate (e.g., 1 mg of total protein), add pre-equilibrated Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to capture proteins that non-specifically bind to the beads.[1]
-
Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the bait protein. For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C to allow the formation of antibody-antigen complexes.[1]
-
Add pre-equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.[1]
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.[1]
-
-
Elution:
-
For Western Blot Analysis (Denaturing Elution): After the final wash, remove all supernatant and add 2x Laemmli sample buffer to the beads. Heat at 95-100°C for 5-10 minutes.
-
For Mass Spectrometry or Functional Assays (Non-denaturing Elution): After the final wash, remove all supernatant and add 0.1 M Glycine-HCl (pH 2.5-3.0) to the beads. Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of the bait and co-immunoprecipitated proteins.
-
For a comprehensive analysis of interacting partners, the eluted sample can be subjected to mass spectrometry.
-
Mandatory Visualizations
Diagram 1: Co-immunoprecipitation Workflow
Caption: A generalized workflow for co-immunoprecipitation using this compound.
Diagram 2: Beta-Adrenergic Receptor Signaling Pathway
References
Application Notes and Protocols for the Solubilization of G-Protein Coupled Receptors (GPCRs) with Octyl-β-D-glucopyranoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins and are crucial targets for drug development.[1] A significant challenge in studying their structure and function is their extraction from the native lipid bilayer environment.[1][2] The process of solubilization, which involves using detergents to create a membrane-mimicking environment, is a critical first step.[2][3]
N-Octyl-β-D-glucopyranoside (Octyl Glucoside or OG) is a non-ionic detergent widely used for solubilizing membrane proteins.[4][5] Its amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to effectively disrupt the lipid bilayer while preserving the protein's native structure and function.[3][5] A key advantage of OG is its high critical micelle concentration (CMC), which facilitates its removal from protein preparations via dialysis during downstream purification steps.[4][5] However, OG can be considered a harsher detergent compared to others like n-dodecyl-β-D-maltoside (DDM), and its suitability is highly dependent on the specific GPCR.[6][7]
This document provides a comprehensive guide to using Octyl-β-D-glucopyranoside for GPCR solubilization, including detailed protocols and optimization strategies.
Physicochemical Properties of Detergents
The choice of detergent is critical for successful membrane protein isolation. The table below compares the physicochemical properties of Octyl-β-D-glucopyranoside with other commonly used detergents.
| Detergent | Abbreviation | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number | Key Characteristics |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic (glucoside) | ~20-25[4] | ~6-8 | ~84 | High CMC facilitates easy removal by dialysis.[4] |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic (maltoside) | ~0.17[4] | ~50[4] | Not widely reported | Known for its mild nature and widely used for GPCRs.[7] |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic (maltoside) | ~0.01[4] | ~40-91[4] | Not widely reported | Can offer enhanced stability for many GPCRs.[8] |
| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | ~1-2[4] | ~21.5[4] | ~75[4] | A zwitterionic detergent that can be effective for certain proteins. |
Note: CMC and aggregation number can be influenced by buffer conditions such as temperature and ionic strength.[6]
Experimental Protocols
The following protocols provide a general framework for GPCR solubilization. Empirical optimization of detergent concentration, buffer composition, temperature, and incubation time is essential for each specific GPCR.[6]
Protocol 1: Preparation of Cell Membranes
-
Cell Lysis: Harvest cells expressing the target GPCR. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4) supplemented with a protease inhibitor cocktail. Disrupt the cells using an appropriate method such as Dounce homogenization, sonication, or nitrogen cavitation.
-
Membrane Isolation: Perform a low-speed centrifugation of the cell lysate (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Ultracentrifugation: Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.[4][6]
-
Resuspension: Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a final protein concentration of 5-10 mg/mL.[6] The protein concentration can be determined using a standard protein assay like the BCA assay.
Protocol 2: GPCR Solubilization using Octyl-β-D-glucopyranoside
-
Detergent Preparation: Prepare a stock solution of Octyl-β-D-glucopyranoside (e.g., 10% w/v) in an appropriate buffer.
-
Solubilization Screening:
-
Aliquot the membrane suspension into several microcentrifuge tubes.[6]
-
Add the OG stock solution to each tube to achieve a range of final concentrations. A common starting point for screening is 1-2% (w/v), which is well above the CMC.[6] It is advisable to test a range of concentrations to find the optimal condition.[6] A typical detergent-to-protein ratio to start with is between 3:1 and 10:1 (w/w).
-
-
Incubation: Incubate the mixtures with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C.[4] In some cases, overnight incubation at 4°C may be beneficial.[6]
-
Clarification of Solubilized Material:
Protocol 3: Analysis of Solubilization and Stability
-
Solubilization Efficiency:
-
Assessment of Protein Stability:
-
The stability of the solubilized GPCR is crucial for downstream applications.
-
A common method to assess stability is through differential scanning fluorimetry (DSF), also known as the Thermal Shift Assay. This technique determines the melting temperature (Tm) of the protein in the presence of the detergent.[9] A higher Tm value generally indicates greater protein stability.[4]
-
If applicable, functional assays such as ligand binding assays or G-protein activation assays should be performed to confirm that the receptor remains in its active conformation after solubilization.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
// Center Node center [label="Optimal GPCR\nSolubilization & Stability", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Factors node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detergent [label="Detergent Choice\n(e.g., OG, DDM, LMNG)"]; Concentration [label="OG Concentration\n(Above CMC)"]; Ratio [label="Detergent:Protein Ratio"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; Buffer [label="Buffer Conditions\n(pH, Ionic Strength)"]; Additives [label="Additives\n(Glycerol, Lipids)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Time [label="Incubation Time"]; Temp [label="Temperature"];
// Edges Detergent -> center; Concentration -> center; Ratio -> center; Buffer -> center; Additives -> center; Time -> center; Temp -> center; } Caption: Key factors for optimizing GPCR solubilization.
Conclusion
N-Octyl-β-D-glucopyranoside is a valuable detergent for the solubilization of GPCRs and other membrane proteins.[4] Its high CMC and non-ionic character make it suitable for a variety of applications, from initial solubilization screening to preparing samples for functional and structural studies.[4][10] However, successful solubilization that maintains the structural and functional integrity of the target GPCR requires careful empirical optimization of various experimental parameters.[4][6] The protocols and data provided in this document offer a solid foundation for researchers to develop effective solubilization strategies using Octyl-β-D-glucopyranoside.
References
- 1. GPCR Solubilization and Quality Control | Springer Nature Experiments [experiments.springernature.com]
- 2. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Stabilization of G protein-coupled receptors by point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preparation of Proteoliposomes with Octyl-β-D-glucopyranoside for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional characterization of membrane proteins is a cornerstone of cellular biology and drug discovery.[1] Proteoliposomes, which are reconstituted lipid bilayers containing purified membrane proteins, offer a powerful in vitro system to study these proteins in a controlled native-like environment.[2][3][4][5] This model system is invaluable for investigating transport kinetics, channel activity, and ligand binding, as it allows for the manipulation of lipid composition and the establishment of electrochemical gradients, which is not always possible in cell-based assays or other membrane mimetics.[2][3]
Among the various detergents used for solubilizing membrane proteins, n-Octyl-β-D-glucopyranoside (OG) is a widely used non-ionic detergent.[5][6][7] Its popularity stems from its high critical micelle concentration (CMC) of 19–25 mM, which facilitates its removal by methods such as dialysis or adsorbent beads (e.g., Bio-Beads).[5][6][7] The efficient removal of OG is crucial for the spontaneous self-assembly of lipids and proteins into proteoliposomes, thereby preserving the protein's structure and function.[5][8]
These application notes provide a comprehensive guide to the preparation and functional analysis of proteoliposomes using Octyl-β-D-glucopyranoside.
Data Presentation: Quantitative Parameters for Proteoliposome Preparation
The successful reconstitution of a membrane protein into a functional proteoliposome is dependent on several critical parameters. The following table summarizes key quantitative data gathered from various protocols to serve as a starting point for optimization.
| Parameter | Value/Range | Key Considerations |
| Octyl-β-D-glucopyranoside (OG) Concentration | 1-2% (w/v) for solubilization | Must be above the Critical Micelle Concentration (CMC) of ~19-25 mM.[6] |
| Lipid-to-Protein Ratio (LPR) | 10:1 to 500:1 (w/w) | Highly protein-dependent and requires empirical optimization.[6][8] |
| Incubation Time for Solubilization | 1-4 hours | Gentle agitation at 4°C is recommended to ensure complete solubilization.[8] |
| Detergent Removal | Dialysis (6-10 days) or Bio-Beads | Dialysis is a slower method, while Bio-Beads offer a faster removal rate.[9] |
| Liposome Extrusion | 21 times through a 400 nm membrane | This step ensures the formation of unilamellar vesicles of a defined size.[10] |
Experimental Workflow for Proteoliposome Preparation
The following diagram illustrates the general workflow for preparing proteoliposomes using Octyl-β-D-glucopyranoside.
Caption: General workflow for preparing proteoliposomes.
Experimental Protocols
Materials
-
Phospholipids (B1166683) (e.g., POPC, POPG) in chloroform[6]
-
Purified membrane protein of interest
-
n-Octyl-β-D-glucopyranoside (OG)[6]
-
Reconstitution Buffer (e.g., 50 mM HEPES pH 7.4, 300 mM KCl)[10]
-
Bio-Beads™ SM-2 Resin or dialysis tubing (e.g., 10 kDa MWCO)[10][11]
-
Extruder and polycarbonate membranes (e.g., 400 nm)[10]
-
Size-exclusion chromatography column (e.g., G-50)[8]
Protocol 1: Preparation of Unilamellar Liposomes
-
Lipid Film Formation: In a glass vial, mix the desired phospholipids in chloroform. Dry the lipids under a stream of nitrogen gas to form a thin film on the bottom of the vial. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydration: Add the reconstitution buffer to the dried lipid film to the desired final lipid concentration (e.g., 20 mg/mL).[10] Vortex vigorously to hydrate (B1144303) the lipids, forming multilamellar vesicles (MLVs).
-
Extrusion: Assemble the extruder with a 400 nm polycarbonate membrane.[10] Pass the MLV suspension through the extruder 21 times to form large unilamellar vesicles (LUVs) of a consistent size.[10]
Protocol 2: Solubilization of Membrane Protein
-
Resuspend the purified membrane protein in a buffer containing OG at a concentration of 1-2% (w/v), which is above its CMC.[8]
-
Incubate with gentle agitation for 1-4 hours at 4°C to ensure complete solubilization.[8]
-
Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.[8] The supernatant contains the solubilized protein.
Protocol 3: Reconstitution into Proteoliposomes
-
Mixing: Combine the prepared LUVs with the solubilized protein at the desired lipid-to-protein ratio (LPR). A common starting point is between 50:1 and 300:1 (w/w).[8]
-
Incubation: Incubate the mixture for 1 hour at room temperature with gentle mixing to allow for the interaction of the protein with the detergent-saturated liposomes.[8]
-
Detergent Removal:
-
By Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer. Perform several buffer changes over 2-3 days.[9][11]
-
By Bio-Beads: Add prepared Bio-Beads to the mixture and incubate with gentle rotation. Replace the Bio-Beads with fresh ones multiple times to ensure complete detergent removal.[6]
-
-
Harvesting Proteoliposomes: After detergent removal, collect the proteoliposome suspension.
Functional Assays: Example of a Transport Assay
Proteoliposomes are an excellent tool for studying the function of membrane transporters and channels.[3][12] A common application is to measure ion flux across the reconstituted membrane.
Signaling Pathway for a Hypothetical Ion Transport Assay
The following diagram illustrates the principle of a potassium flux assay using proteoliposomes containing a reconstituted potassium channel.
Caption: Principle of a potassium flux assay.
Protocol 4: Ion Flux Assay
-
Buffer Exchange: Prepare the proteoliposomes with a high internal concentration of the ion to be transported (e.g., KCl). Exchange the external buffer with a buffer containing a low concentration of the same ion using a size-exclusion column (e.g., G-50).[8] This step creates an ion gradient.
-
Measurement: Place the proteoliposome suspension in a measurement chamber with an ion-selective electrode or a fluorescence-based ion indicator.
-
Initiation of Transport: Initiate ion flux. For voltage-gated channels, this can be done by adding an ionophore like valinomycin to create a membrane potential.
-
Data Acquisition: Record the change in external ion concentration over time.
-
Data Analysis: Calculate the initial rate of ion flux. Compare the flux in proteoliposomes to that in protein-free liposomes (control) to determine the protein-specific transport activity.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Incorporation | Inefficient solubilization; Inappropriate LPR | Optimize OG concentration; increase incubation time. Test a range of LPRs.[8] |
| Aggregation of Proteoliposomes | Incomplete detergent removal | Extend dialysis time or increase the number of Bio-Bead changes.[8] |
| No Functional Activity | Incorrect protein orientation; Protein is inactive | Try different reconstitution methods. Confirm protein activity before reconstitution.[8] |
| Leaky Proteoliposomes | Harsh reconstitution conditions; Unsuitable lipid composition | Use a slower rate of detergent removal. Test different lipid compositions.[8] |
References
- 1. Cell-Free Production of Proteoliposomes for Functional Analysis and Antibody Development Targeting Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Native mass spectrometry of proteoliposomes containing integral and peripheral membrane proteins - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04938H [pubs.rsc.org]
- 3. Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstitution of a Kv Channel into Lipid Membranes for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Proteoliposome-Based Efflux Assay to Determine Single-molecule Properties of Cl- Channels and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octyl-beta-D-glucopyranoside in 2D Gel Electrophoresis of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Octyl-β-D-glucopyranoside (octyl glucoside) is a non-ionic detergent widely employed in the solubilization and purification of membrane proteins for their analysis by two-dimensional (2D) gel electrophoresis.[1] Its utility is rooted in its ability to mimic the native membrane environment, thereby preserving the protein's conformational and functional integrity upon extraction from the lipid bilayer.[2] This document provides detailed application notes and protocols for the effective use of octyl glucoside in the 2D gel electrophoresis of membrane proteins, a cornerstone technique in proteomics for separating complex protein mixtures.
Octyl glucoside is particularly advantageous due to its high critical micelle concentration (CMC), which facilitates its removal by methods such as dialysis during downstream processing.[2] As a mild detergent, it has proven effective for a variety of membrane proteins, including receptors and enzymes.[2] The selection of an appropriate detergent is a critical step for the successful isolation and high-resolution separation of membrane proteins.
Physicochemical Properties and Comparison with Other Detergents
The choice of detergent significantly impacts the solubilization efficiency and the quality of protein separation in 2D gel electrophoresis. The table below summarizes the key physicochemical properties of octyl glucoside and compares it with other commonly used detergents.
| Detergent | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (glucoside) | ~20-25 [3] | ~25 [4] | 80-100 [3] |
| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (maltoside) | ~0.15-0.17[3] | ~50-90[3] | 98-140[3] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | ~0.01[3] | ~91[4] | ~100[3] |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2[2] | ~18[3] | 75-95[3] |
| CHAPS | Zwitterionic | ~4-8 | ~6.15 | ~10 |
Note: CMC and aggregation number can be affected by buffer conditions such as ionic strength and temperature.
The high CMC of octyl glucoside is a key differentiator, making it easier to remove from protein preparations compared to detergents with low CMCs like DDM and LMNG.
Experimental Protocols
A systematic approach to screening and optimizing detergent conditions is paramount for achieving successful membrane protein solubilization and high-quality 2D gel electrophoresis results.
General Protocol for Membrane Protein Solubilization using Octyl Glucoside
This protocol outlines the fundamental steps for extracting membrane proteins using octyl glucoside for subsequent analysis.
1. Membrane Preparation:
-
Grow and harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing a cocktail of protease inhibitors.
-
Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[3]
-
Wash the membrane pellet with a suitable buffer to remove contaminating soluble proteins.
2. Detergent Solubilization Screening:
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).[3]
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
To each tube, add octyl glucoside from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). A common starting point is 1-2% (w/v).[3]
-
Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[2]
3. Separation of Solubilized and Unsolubilized Fractions:
-
Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[3]
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Resuspend the pellet in the same volume of buffer without detergent.
4. Analysis of Solubilization Efficiency:
-
Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting (if an antibody for the target protein is available).
-
The optimal octyl glucoside concentration is the one that yields the highest amount of the target protein in the supernatant with minimal precipitation or aggregation.[3]
Detailed Protocol for 2D Gel Electrophoresis of Membrane Proteins Solubilized with Octyl Glucoside
This protocol provides a more specific procedure for the two-dimensional separation of membrane proteins.
1. Sample Preparation for Isoelectric Focusing (IEF):
-
To the solubilized membrane protein supernatant (from the general protocol), add a rehydration buffer to achieve the final concentrations of the components. A typical rehydration buffer for membrane proteins includes:
-
7 M Urea
-
2 M Thiourea
-
2-4% (w/v) CHAPS (can be used in combination with or replaced by octyl glucoside, optimization is required)
-
1-2% (w/v) Octyl Glucoside (optimize based on solubilization screening)
-
20-50 mM DTT (or other reducing agent)
-
0.5-2% (v/v) IPG buffer (carrier ampholytes)
-
A trace of Bromophenol Blue
-
-
Determine the protein concentration of the final sample mixture.
2. First Dimension: Isoelectric Focusing (IEF):
-
Load 100-500 µg of the protein sample onto an immobilized pH gradient (IPG) strip (choose the pH range based on the target proteins).
-
Rehydrate the IPG strip with the protein sample for 12-16 hours at room temperature.
-
Perform isoelectric focusing using a programmed voltage ramp, for example:
-
250 V for 15 minutes (linear ramp)
-
10,000 V for 3 hours (linear ramp)
-
10,000 V for a total of 60,000 V-hours (step-n-hold)
-
-
After IEF, store the focused IPG strips at -80°C or proceed directly to the second dimension.
3. Second Dimension: SDS-PAGE:
-
Equilibration:
-
Equilibrate the focused IPG strip in Equilibration Buffer 1 (6 M urea, 2% SDS, 50 mM Tris-HCl pH 8.8, 20% glycerol, 1% DTT) for 15 minutes with gentle agitation.
-
Equilibrate the strip in Equilibration Buffer 2 (6 M urea, 2% SDS, 50 mM Tris-HCl pH 8.8, 20% glycerol, 2.5% iodoacetamide) for 15 minutes with gentle agitation.
-
-
Gel Electrophoresis:
-
Place the equilibrated IPG strip on top of a pre-cast or self-cast SDS-polyacrylamide gel.
-
Seal the strip in place with a 0.5% agarose (B213101) solution containing Bromophenol Blue.
-
Run the gel at a constant current or voltage until the dye front reaches the bottom of the gel.
-
4. Visualization:
-
Stain the gel with a compatible method such as Coomassie Brilliant Blue, silver staining, or a fluorescent stain to visualize the separated protein spots.
Data Presentation: Quantitative Comparison of Detergents
The selection of a detergent can significantly influence the outcome of a 2D gel electrophoresis experiment. The following table presents a summary of quantitative data from a study comparing the extraction efficiency of various detergents for E. coli membrane proteins.
| Detergent | Detergent Type | Total Protein Extracted (mg protein / g cell pellet) |
| Octyl-β-D-glucoside (OG) | Non-ionic | ~10-fold more than LDAO |
| n-Decyl-β-D-maltoside (DM) | Non-ionic | ~4-fold more than LDAO |
| Fos-choline-10 | Zwitterionic | ~4-fold more than LDAO |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | Baseline |
This data highlights the superior extraction efficiency of octyl glucoside for E. coli membrane proteins compared to LDAO.
Mandatory Visualizations
Experimental Workflow for 2D Gel Electrophoresis of Membrane Proteins
References
Application Notes and Protocols: A Step-by-Step Guide to Removing Octyl-beta-D-glucopyranoside by Dialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octyl-beta-D-glucopyranoside (OBG) is a non-ionic detergent widely employed for solubilizing and purifying membrane proteins. Its utility stems from its ability to disrupt lipid bilayers while often preserving the native structure and function of the protein of interest. However, for downstream applications such as functional assays, structural studies, and formulation development, the removal of this detergent is a critical step. Dialysis is a common and effective method for removing detergents with a high critical micelle concentration (CMC), such as OBG.[1][2] This document provides a detailed, step-by-step guide to the removal of OBG from protein solutions using dialysis.
Principle of Dialysis for Detergent Removal
Dialysis is a size-exclusion-based separation technique that relies on the selective diffusion of molecules across a semi-permeable membrane.[3] The protein of interest, being larger than the pores of the dialysis membrane, is retained within the dialysis tubing or cassette. In contrast, smaller molecules, such as detergent monomers, freely diffuse across the membrane into a larger volume of detergent-free buffer, known as the dialysate.[3]
The efficiency of detergent removal by dialysis is largely dependent on the detergent's CMC, the concentration at which monomers self-assemble into micelles.[4] this compound has a relatively high CMC, meaning a significant portion of the detergent exists as monomers in solution, which can be readily removed by dialysis.[1][5]
Physicochemical Properties of this compound (OBG)
A thorough understanding of the physicochemical properties of OBG is essential for optimizing its removal by dialysis. Key parameters are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 292.38 g/mol | [6] |
| Critical Micelle Concentration (CMC) | 18-25 mM | [1][5][6] |
| Micelle Molecular Weight | 8,000 - 29,000 Da | [7][8] |
| Aggregation Number | 27 - 100 | [1][7][8] |
| Classification | Non-ionic | [5] |
Experimental Protocol: Step-by-Step Removal of OBG by Dialysis
This protocol provides a general framework for the removal of OBG. The optimal conditions, particularly buffer composition and dialysis time, may need to be empirically determined for each specific protein.
Materials
-
Protein sample containing OBG
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (protein-compatible, detergent-free)
-
Large container for dialysis
-
Stir plate and stir bar
-
Refrigerator or cold room (4°C)
Procedure
-
Selection of Dialysis Membrane (MWCO):
-
Choose a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of the protein of interest to ensure its retention.
-
For OBG removal, a MWCO between 10 kDa and 30 kDa is generally suitable, as this will allow the passage of OBG monomers (292.38 Da) and micelles (8-29 kDa) while retaining most proteins.[6] It is crucial to select a MWCO that is at least 2-3 times smaller than the molecular weight of the protein to be retained.
-
-
Preparation of the Dialysis Sample:
-
If necessary, clarify the protein sample by centrifugation to remove any aggregates or precipitates.
-
Carefully load the protein sample into the prepared dialysis tubing or cassette, avoiding the introduction of air bubbles.
-
-
Dialysis Setup:
-
Place the sealed dialysis tubing or cassette into a large beaker or container filled with a significant excess of dialysis buffer.
-
A general guideline is to use a buffer volume that is at least 100-200 times the volume of the sample for each buffer exchange.[9]
-
Place the dialysis container on a magnetic stir plate with a stir bar to ensure gentle and continuous agitation of the buffer. This prevents the build-up of a localized concentration of detergent at the membrane surface and facilitates efficient diffusion.
-
Conduct the dialysis at 4°C to maintain the stability and integrity of the protein.[5]
-
-
Buffer Exchanges:
-
The efficiency of detergent removal is significantly enhanced by performing multiple buffer exchanges.
-
A typical dialysis schedule consists of three to four buffer changes.
-
Allow the dialysis to proceed for at least 4 hours before the first buffer change.
-
Subsequent buffer changes can be performed every 4-6 hours, with the final dialysis step proceeding overnight to ensure maximal removal of the detergent.
Recommended Dialysis Schedule:
Step Duration Buffer Volume (relative to sample) 1st Dialysis 4 hours 100x - 200x 2nd Buffer Exchange 4 hours 100x - 200x | 3rd Buffer Exchange | Overnight (12-16 hours) | 100x - 200x |
-
-
Sample Recovery:
-
After the final dialysis step, carefully remove the dialysis tubing or cassette from the buffer.
-
Gently remove the protein sample from the tubing or cassette using a pipette.
-
Proceed with downstream applications or store the protein sample at an appropriate temperature.
-
Verification of OBG Removal
It is often necessary to quantify the amount of residual detergent to ensure its removal to an acceptable level for subsequent experiments. Several analytical techniques can be employed for this purpose:
-
High-Performance Liquid Chromatography (HPLC) with Evaporative Light-Scattering Detection (ELSD): This is a sensitive method for quantifying non-volatile compounds like OBG that lack a strong UV chromophore.[10]
-
Mass Spectrometry (MS): Provides high sensitivity and specificity for the detection and quantification of OBG.[10]
-
Enzyme-based Assays: These assays utilize enzymatic reactions to detect the glucose moiety of OBG.[10]
A reported HPLC-ELSD method has a limit of quantitation of 0.00050% and a limit of detection of 0.000125% for OBG, demonstrating the high sensitivity achievable with this technique.[10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Protein Precipitation | Removal of detergent below the concentration required to keep the protein soluble. | - Decrease the rate of detergent removal by reducing the volume of dialysis buffer or the frequency of buffer changes.- Consider adding a small amount of a different, milder detergent to the dialysis buffer to maintain protein solubility. |
| Low Protein Recovery | - Protein binding to the dialysis membrane.- Leakage from the dialysis tubing or cassette. | - Use a dialysis membrane made of a material with low protein binding properties.- Ensure the dialysis tubing is securely clamped and the cassette is not damaged. |
| Inefficient Detergent Removal | - Insufficient dialysis time or buffer volume.- Inadequate agitation of the dialysis buffer. | - Increase the duration of dialysis and the volume of the dialysis buffer.- Ensure continuous and gentle stirring of the buffer throughout the dialysis process. |
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the removal of this compound (OBG) by dialysis.
Caption: Diagram illustrating the principle of OBG removal from a protein solution by dialysis.
References
- 1. Octyl b-D-glucopyranoside | 29836-26-8 | DO05161 [biosynth.com]
- 2. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 3. Characteristics of n-octyl beta-D-thioglucopyranoside, a new non-ionic detergent useful for membrane biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. skillscenter.colorado.edu [skillscenter.colorado.edu]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application of Octyl-β-D-glucopyranoside in Viral Inactivation: A Guide for Researchers and Drug Development Professionals
Introduction
Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely utilized in biochemical and biopharmaceutical applications for its ability to solubilize membrane proteins. This property also makes it an effective agent for the inactivation of enveloped viruses. In the context of manufacturing biologics, such as therapeutic proteins and vaccines, viral inactivation is a critical step to ensure product safety. Octyl-β-D-glucopyranoside offers an effective and, in many cases, environmentally friendlier alternative to other detergents like Triton X-100 for the disruption of viral lipid envelopes, thereby rendering the viruses non-infectious. This document provides detailed application notes and protocols for the use of Octyl-β-D-glucopyranoside in viral inactivation processes.
Mechanism of Action
The primary mechanism by which Octyl-β-D-glucopyranoside inactivates enveloped viruses is through the disruption of their lipid envelope. As a non-ionic detergent, OG has an amphipathic nature, with a hydrophilic glucopyranoside head and a hydrophobic octyl tail. This structure allows it to intercalate into the viral lipid bilayer. At concentrations above its critical micelle concentration (CMC), OG can solubilize the lipid membrane, leading to the disintegration of the viral envelope and the release of viral genetic material, effectively neutralizing the virus's infectivity. This process can be visualized as a symmetric expansion or perforation of the viral envelope.
Caption: Mechanism of viral inactivation by Octyl-β-D-glucopyranoside.
Quantitative Data on Viral Inactivation
The effectiveness of Octyl-β-D-glucopyranoside in inactivating various enveloped viruses has been demonstrated in several studies. The following table summarizes the quantitative data on the log reduction values (LRV) achieved under specific experimental conditions.
| Virus | Virus Family | OG Concentration (%) | Temperature (°C) | Incubation Time | Log Reduction Value (LRV) | Reference |
| Human Immunodeficiency Virus 1 (HIV-1) | Retroviridae | 1 | 26 | 1 hour | 5-7 | [1] |
| Human Immunodeficiency Virus 2 (HIV-2) | Retroviridae | 1 | 26 | 1 hour | 5-7 | [1] |
| Influenza Virus | Orthomyxoviridae | 1 | 26 | 1 hour | 5-7 | [1] |
| Pseudorabies Virus (PRV) | Herpesviridae | 1 | 26 | 1 hour | 5-7 | [1] |
| Tick-Borne Encephalitis Virus (TBEV) | Flaviviridae | 1 | 26 | 1 hour | 5-7 | [1] |
| Xenotropic Murine Leukemia Virus (XMuLV) | Retroviridae | 0.5 - 1 | 22 | 30 minutes | Complete Inactivation (>4 LRV) |
Experimental Protocols
This section provides a general framework for conducting a viral inactivation study using Octyl-β-D-glucopyranoside. The protocol is divided into three main stages: Inactivation, Viral Titration, and Calculation of Log Reduction Value.
Experimental Workflow
Caption: General workflow for a viral inactivation study.
Protocol 1: Viral Inactivation Procedure
Materials:
-
High-titer stock of the enveloped virus of interest.
-
Test solution (e.g., cell culture medium, protein solution).
-
Octyl-β-D-glucopyranoside (OG) stock solution (e.g., 10% w/v in sterile water or buffer).
-
Sterile, nuclease-free microcentrifuge tubes or vials.
-
Incubator or water bath set to the desired temperature.
-
Neutralization/dilution buffer (e.g., cell culture medium with serum).
Methodology:
-
Preparation:
-
Prepare a working solution of the virus by diluting the high-titer stock in the test solution.
-
Prepare a stock solution of Octyl-β-D-glucopyranoside at a concentration that will allow for the desired final concentration upon addition to the virus solution.
-
-
Inactivation:
-
In a sterile tube, add a defined volume of the virus working solution.
-
Add the calculated volume of the OG stock solution to achieve the desired final concentration (e.g., 1%).
-
As a control, add the same volume of the vehicle used for the OG stock solution (e.g., sterile water) to a separate tube of the virus working solution.
-
Gently mix the solutions by inverting the tubes.
-
Incubate the tubes at the desired temperature (e.g., 26°C) for the specified duration (e.g., 1 hour).
-
-
Stopping the Reaction:
-
Immediately after incubation, stop the inactivation reaction by diluting the samples at least 100-fold in a cold neutralization/dilution buffer. This reduces the concentration of OG to below its effective level and stabilizes the remaining virus for titration.
-
Protocol 2: Viral Titration by Tissue Culture Infectious Dose 50 (TCID50) Assay
Materials:
-
Susceptible host cell line for the virus of interest.
-
96-well cell culture plates.
-
Cell culture medium (growth medium and maintenance medium).
-
Serial dilution tubes.
-
Inverted microscope.
Methodology:
-
Cell Plating:
-
Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Serial Dilution:
-
Perform a 10-fold serial dilution of the treated and control virus samples from the inactivation procedure in cell culture medium.
-
-
Infection:
-
Remove the growth medium from the confluent cell monolayers in the 96-well plates.
-
Inoculate replicate wells (e.g., 8 wells per dilution) with each viral dilution.
-
Include a set of uninfected control wells.
-
-
Incubation and Observation:
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE), typically 3-7 days.
-
Observe the plates daily for the development of CPE using an inverted microscope.
-
-
Scoring and Calculation:
-
At the end of the incubation period, score each well as positive or negative for CPE.
-
Calculate the TCID50/mL using a statistical method such as the Reed-Muench or Spearman-Kärber formula.
-
Protocol 3: Calculation of Log Reduction Value (LRV)
The Log Reduction Value (LRV) quantifies the effectiveness of the inactivation procedure.
Formula:
LRV = log10 (Virus Titer in Control Sample / Virus Titer in Treated Sample)
Procedure:
-
Determine the viral titer (in TCID50/mL or PFU/mL) for both the control (no OG) and the treated (with OG) samples.
-
Apply the formula above to calculate the LRV. A higher LRV indicates a more effective inactivation process.
Conclusion
Octyl-β-D-glucopyranoside is a potent and reliable agent for the inactivation of a broad range of enveloped viruses. Its mechanism of action, centered on the disruption of the viral lipid envelope, provides a robust method for ensuring the viral safety of biopharmaceutical products. The protocols and data presented in this document offer a comprehensive guide for researchers and drug development professionals to effectively implement and validate viral inactivation steps using Octyl-β-D-glucopyranoside. Careful adherence to established protocols and accurate determination of viral titers are essential for the successful application of this technology.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation with Octyl-β-D-glucopyranoside
Welcome to the technical support center for utilizing Octyl-β-D-glucopyranoside (OBG) in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent protein aggregation and ensure the stability of your protein of interest during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Octyl-β-D-glucopyranoside (OBG) and why is it used in protein research?
Octyl-β-D-glucopyranoside (also known as Octyl Glucoside or OG) is a non-ionic detergent commonly employed in biochemistry to solubilize integral membrane proteins.[1][2] Its amphipathic nature, possessing a hydrophilic glucose headgroup and a hydrophobic octyl tail, enables it to disrupt the lipid bilayer and form micelles that create a microenvironment mimicking the native membrane. This helps to preserve the protein's structure and function.[1][3] A key advantage of OBG is that it generally does not denature the protein and can be readily removed from protein extracts by dialysis due to its relatively high critical micelle concentration (CMC).[1]
Q2: What is the Critical Micelle Concentration (CMC) of OBG and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[3] For effective solubilization of membrane proteins, the concentration of OBG must be significantly above its CMC to ensure enough micelles are available to encapsulate the protein.[3] The CMC of OBG is approximately 20-25 mM.[3][4] While this high CMC necessitates using a larger amount of detergent, it also facilitates its removal through methods like dialysis.[3]
Q3: My protein is aggregating in the OBG solution. What are the common causes?
Protein aggregation in the presence of OBG can be triggered by several factors:
-
Suboptimal Buffer Conditions: Incorrect pH and ionic strength can lead to protein instability.[1] Proteins are often least soluble at their isoelectric point (pI).[5]
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[1][5]
-
Inadequate Temperature Control: Elevated temperatures can decrease protein stability and promote aggregation.[1][6]
-
Oxidation: For proteins with cysteine residues, the formation of non-native disulfide bonds can lead to aggregation.[1][5]
-
Detergent Concentration: Using an OBG concentration that is too low (below or near the CMC) may not be sufficient to properly solubilize and stabilize the protein. Conversely, an excessively high concentration can sometimes be detrimental.
Troubleshooting Guide
This guide provides solutions to common issues encountered when using OBG.
| Problem | Possible Cause | Recommended Solution |
| Visible Precipitation or Cloudiness | Protein Aggregation | 1. Optimize Buffer Conditions: Adjust the pH to be at least one unit away from the protein's pI. Modify the ionic strength by adding salts like NaCl (a common starting point is 150 mM).[1][3][5] 2. Reduce Protein Concentration: If possible, work with more dilute protein solutions (e.g., < 1 mg/mL).[1] 3. Control Temperature: Perform all experimental steps at a lower temperature, such as 4°C.[1][5] 4. Add Stabilizing Agents: Incorporate additives like glycerol (B35011), sugars, or specific amino acids.[1][5] |
| Loss of Protein Activity | Protein Denaturation or Aggregation | 1. Screen Detergents: OBG might be too harsh for your specific protein. Consider trying a milder non-ionic detergent like Dodecyl-β-D-maltoside (DDM).[1] 2. Add Reducing Agents: For proteins with cysteine residues, include a reducing agent like DTT or TCEP (1-5 mM) in your buffers to prevent oxidation.[1][5] 3. Incorporate Ligands or Cofactors: If your protein has a known ligand or cofactor, its presence can often stabilize the native conformation.[5] |
| Protein Aggregates Over Time | Long-term Instability | 1. Use Cryoprotectants for Storage: For long-term storage at -20°C or -80°C, add cryoprotectants like glycerol (25-50%) or sugars such as sucrose (B13894) or trehalose (B1683222) (5-10%) to prevent damage from ice crystal formation.[1] 2. Optimize Storage Buffer: Ensure the storage buffer is optimized for pH, ionic strength, and contains necessary stabilizing additives. 3. Flash Freeze Aliquots: Rapidly freeze small, single-use aliquots in liquid nitrogen to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for working with OBG.
Table 1: Physicochemical Properties of Octyl-β-D-glucopyranoside (OBG)
| Property | Value | References |
| Molecular Weight | 292.37 g/mol | [2] |
| Detergent Class | Non-ionic | [1][2] |
| Critical Micelle Concentration (CMC) | 20-25 mM | [3][4] |
| Aggregation Number | 84 | |
| Average Micellar Weight | 25,000 Da | [4] |
Table 2: Recommended Concentrations of Stabilizing Additives
| Additive | Typical Concentration Range | Purpose | References |
| Glycerol | 10-50% (v/v) | Cryoprotectant, Stabilizer | [1] |
| Sucrose/Trehalose | 5-10% (w/v) | Cryoprotectant, Stabilizer | [1] |
| Sodium Chloride (NaCl) | 50-500 mM | Modulate Ionic Strength | [1][3] |
| Arginine/Glutamate | 50-500 mM | Increase Solubility | [1][5] |
| DTT/TCEP | 1-5 mM | Reducing Agent | [1] |
Experimental Protocols
Protocol 1: Screening for Optimal OBG Concentration
This protocol outlines a method to determine the optimal concentration of OBG for solubilizing a target membrane protein.
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer containing protease inhibitors.
-
Isolate the cell membranes via ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[3]
-
Wash the membrane pellet with a buffer lacking detergent to remove soluble proteins.
-
-
Detergent Solubilization Screening:
-
Resuspend the membrane pellet in a buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a total protein concentration of 5-10 mg/mL.[3]
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add OBG from a concentrated stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).[3]
-
Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[3]
-
-
Separation and Analysis:
-
Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[3]
-
Carefully collect the supernatant containing the solubilized proteins.
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to determine the OBG concentration that yields the highest amount of solubilized target protein.
-
Protocol 2: Additive Screening for Enhanced Protein Stability
This protocol is designed to identify additives that improve the stability of a purified protein in an OBG-containing solution.
-
Prepare Stock Solutions:
-
Prepare concentrated stock solutions of various additives (e.g., 50% glycerol, 1 M NaCl, 500 mM Arginine, 20% Trehalose).[1]
-
-
Aliquoting and Additive Addition:
-
Aliquot your purified protein in a buffer containing the optimal OBG concentration (determined from Protocol 1) into separate microcentrifuge tubes.
-
Add different additives from the stock solutions to the protein aliquots to achieve a range of final concentrations. Ensure the final OBG concentration remains above its CMC.[1]
-
-
Incubation and Stress Conditions:
-
Incubate the samples under desired stress conditions. This could involve elevated temperatures for accelerated stability studies or several freeze-thaw cycles.[1]
-
-
Analysis of Aggregation:
-
Analyze the samples for aggregation and stability using techniques such as:
-
Visualizations
Caption: Workflow for optimizing OBG concentration for membrane protein solubilization.
Caption: Logical troubleshooting guide for addressing protein aggregation with OBG.
References
- 1. benchchem.com [benchchem.com]
- 2. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Troubleshooting Protein Denaturation with Octyl-beta-D-glucopyranoside
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered when using n-Octyl-β-D-glucopyranoside (OBG) for protein solubilization and stabilization.
Frequently Asked Questions (FAQs)
Q1: What is Octyl-beta-D-glucopyranoside (OBG) and why is it used for proteins?
A1: this compound (also known as Octyl Glucoside or OG) is a non-ionic detergent widely used in biochemistry to solubilize integral membrane proteins.[1][2] Its amphipathic nature, featuring a hydrophilic glucose head and a hydrophobic octyl tail, enables it to disrupt the lipid bilayer and create a microenvironment that mimics the native membrane.[1][3] This helps to preserve the protein's structure and function during extraction and purification.[1][3] A key advantage of OBG is that it generally does not denature proteins and can be easily removed from protein extracts by dialysis due to its high critical micelle concentration (CMC).[1][2]
Q2: My protein is aggregating in the OBG solution. What are the potential causes and how can I fix it?
A2: Protein aggregation in OBG solutions can stem from several factors, including suboptimal buffer conditions (pH and ionic strength), high protein concentration, and improper temperature control.[1] To troubleshoot this, you can:
-
Optimize Buffer Conditions: Adjust the pH to a level where your protein is most stable. Modifying the ionic strength with salts like NaCl can help shield electrostatic interactions that may lead to aggregation.[1][3]
-
Reduce Protein Concentration: Working with more dilute protein solutions (e.g., < 1 mg/mL) can decrease the likelihood of aggregation.[1] If a high concentration is necessary, consider the addition of stabilizing agents.[1]
-
Control the Temperature: Perform experiments at lower temperatures, such as 4°C, to minimize protein instability.[1][3]
-
Introduce Stabilizing Agents: Additives like glycerol (B35011), sugars, or other co-solvents can enhance the solubility and stability of your protein.[1]
Q3: I'm observing a loss of protein activity after solubilization with OBG. What's happening and what can I do?
A3: Loss of activity can occur if OBG is too harsh for your specific protein, leading to denaturation, or if essential lipids required for function have been stripped away during solubilization.[3]
-
Consider a Milder Detergent: OBG is sometimes considered a harsher detergent.[3][4] Screening other detergents like n-Dodecyl-β-D-maltopyranoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG), which have lower CMCs and are often gentler, may be beneficial.[3][4]
-
Work at Low Temperatures: Performing all extraction and purification steps at 4°C can help minimize protein denaturation.[3]
-
Supplement with Stabilizing Agents: Adding glycerol (10-20%), specific lipids (like cholesterol), or necessary co-factors to your buffers can help maintain protein stability and function.[3]
-
Prevent Oxidation: If your protein is sensitive to oxidation, add a reducing agent like DTT or TCEP (typically 1-5 mM) to the buffer to prevent the formation of disulfide bonds that can cause inactivation.[1]
Q4: My protein yield is low after solubilization. How can I improve it?
A4: Low protein yield can be due to incomplete cell lysis, insufficient detergent concentration, or the protein precipitating out of solution.
-
Ensure Complete Lysis: Confirm that your cell lysis method is effective before proceeding with solubilization.
-
Optimize OBG Concentration: The concentration of OBG must be significantly above its critical micelle concentration (CMC) of 20-25 mM to form the micelles necessary for encapsulating the protein.[3][5] A good starting point for screening is 1-2% (w/v).[3]
-
Increase Incubation Time: Allow more time for the detergent to interact with the cell membrane. You can try increasing the incubation period from 1 hour to 4 hours, or even overnight at 4°C.[3]
-
Maintain OBG in All Buffers: Ensure that OBG is present at a concentration above its CMC in all subsequent buffers used during purification to prevent the protein from precipitating.[3]
Data Presentation: Detergent Properties
The selection of a detergent is critical for experimental success. The following table compares the physicochemical properties of OBG with other commonly used non-ionic detergents.
| Property | n-octyl-β-D-glucopyranoside (OBG) | n-dodecyl-β-D-maltopyranoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Molecular Weight ( g/mol ) | 292.37[6] | 510.62[6] | 1005.19[6] |
| Critical Micelle Concentration (CMC) (mM) | 20-25[5][6] | ~0.17[6] | ~0.01[6] |
| Aggregation Number | 27-100[6][7] | ~78-149[6] | Not explicitly found |
| Micelle Size (kDa) | ~8-29 | ~72[6] | Not explicitly found |
| Appearance | White powder[6] | White powder[6] | Not explicitly found |
Note: CMC and aggregation number can be influenced by buffer conditions such as ionic strength and temperature.[3]
Experimental Protocols
General Protocol for Optimizing OBG Concentration for Membrane Protein Solubilization
This protocol provides a general method for determining the optimal OBG concentration for solubilizing a target membrane protein.
1. Membrane Preparation: a. Grow and harvest cells that are expressing the target membrane protein. b. Lyse the cells using a suitable method (e.g., sonication, French press) in a buffer containing protease inhibitors. c. Isolate the cell membranes via ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[3] d. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).[3][6]
2. Detergent Solubilization Screening: a. Aliquot the membrane suspension into several microcentrifuge tubes. b. Add OBG from a concentrated stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).[3] c. Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[3]
3. Separation of Solubilized and Unsolubilized Fractions: a. Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[3] b. Carefully collect the supernatant, which contains the solubilized proteins.
4. Analysis: a. Determine the protein concentration in the supernatant using a protein quantification assay (e.g., BCA or Bradford). b. Analyze the solubilized proteins by SDS-PAGE and Western blotting to identify the optimal OBG concentration for your target protein.
Mandatory Visualizations
Troubleshooting Protein Instability in OBG
Caption: Troubleshooting workflow for protein instability in OBG.
Troubleshooting Low Protein Yield with OBG
Caption: Decision tree for troubleshooting low protein yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]
Technical Support Center: Protein Assays in the Presence of Octyl-β-D-glucopyranoside
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Bradford or BCA protein assays when Octyl-β-D-glucopyranoside is present in their samples.
Frequently Asked Questions (FAQs)
Q1: Does Octyl-β-D-glucopyranoside interfere with the Bradford and BCA protein assays?
A1: Yes, Octyl-β-D-glucopyranoside can interfere with both the Bradford and BCA protein assays. The degree of interference is dependent on the concentration of the detergent in the final assay solution. It is crucial to be aware of the compatible concentration limits for each assay.
Q2: What are the compatible concentration limits of Octyl-β-D-glucopyranoside for each assay?
A2: The compatibility of each assay with Octyl-β-D-glucopyranoside varies. The BCA assay is generally more tolerant to higher concentrations of this detergent compared to the Bradford assay. Below is a summary of compatible concentrations.
Q3: How does Octyl-β-D-glucopyranoside interfere with these assays?
A3: In the Bradford assay , detergents can interfere with the binding of the Coomassie dye to proteins, leading to inaccurate results. Some detergents can also cause the dye to precipitate.[1] However, a study has shown that glucopyranoside detergents like octyl-β-D-glucopyranoside cause minimal background absorbance at 595 nm and do not significantly stabilize the neutral species of the Coomassie dye, which is a source of interference with other detergents.[2]
In the BCA assay , the interference is less pronounced. The BCA assay is a copper-based assay, and its chemistry is generally more compatible with detergents.[3] However, at high concentrations, detergents can still affect the copper chelation reaction, potentially leading to inaccurate protein concentration measurements.
Q4: What should I do if the concentration of Octyl-β-D-glucopyranoside in my sample is above the recommended limit?
A4: If the detergent concentration is too high, you have several options:
-
Dilute your sample: This is the simplest approach if your protein concentration is high enough to remain detectable after dilution.[4]
-
Remove the detergent: Methods like dialysis, gel filtration, or protein precipitation can be used to remove or reduce the concentration of Octyl-β-D-glucopyranoside.[4][5][6]
-
Use a compatible assay: Consider using a protein assay that is more tolerant to detergents, such as the Pierce 660 nm Protein Assay or a modified Bradford assay protocol.[2][3]
Q5: Are there any alternative protein assays that are compatible with Octyl-β-D-glucopyranoside?
A5: Yes, the Thermo Scientific™ Pierce™ 660 nm Protein Assay is designed to be compatible with reducing agents and detergents.[3] Additionally, a modified Bradford assay protocol has been developed for quantifying membrane-bound proteins solubilized in glucopyranoside detergents.[2]
Troubleshooting Guides
Issue 1: Inaccurate or inconsistent readings in the Bradford assay.
-
Possible Cause: The concentration of Octyl-β-D-glucopyranoside in your sample exceeds the compatible limit for the standard Bradford assay.
-
Troubleshooting Steps:
-
Verify Detergent Concentration: Calculate the final concentration of Octyl-β-D-glucopyranoside in your assay tube.
-
Dilute the Sample: If the protein concentration allows, dilute the sample to bring the detergent concentration within the compatible range (see table below).
-
Detergent Removal: If dilution is not feasible, consider removing the detergent using methods outlined in the experimental protocols section.
-
Use a Modified Protocol: Employ the modified Bradford assay protocol for glucopyranoside detergents.[2]
-
Issue 2: Unexpectedly high background absorbance in the BCA assay.
-
Possible Cause: Although more tolerant, high concentrations of Octyl-β-D-glucopyranoside can still interfere with the BCA assay.
-
Troubleshooting Steps:
-
Check Compatibility Limits: Ensure the final detergent concentration is within the recommended limits for the specific BCA assay kit you are using.
-
Blank Correction: Use a blank that contains the same concentration of Octyl-β-D-glucopyranoside as your samples to correct for background absorbance.
-
Sample Dilution: Dilute your sample to reduce the detergent's effect, if possible.
-
Consider an Alternative Assay: If interference persists, a detergent-compatible assay like the Pierce 660 nm Protein Assay might be a better choice.[3]
-
Quantitative Data Summary
The following table summarizes the compatibility of the Bradford and BCA protein assays with Octyl-β-D-glucopyranoside based on data from various manufacturers.
| Protein Assay | Manufacturer/Source | Compatible Concentration of Octyl-β-D-glucopyranoside |
| Bradford Assay | Thermo Fisher Scientific (Pierce) | 0.5%[7] |
| Bio-Rad (Quick Start) | 0.5%[8] | |
| Sigma-Aldrich | 0.5%[9] | |
| BCA Assay | Thermo Fisher Scientific (Pierce) | 5%[10][11][12][13] |
Key Experimental Protocols
Modified Bradford Protein Assay for Samples Containing Glucopyranoside Detergents
This protocol is adapted from a method developed for the quantitation of solubilized membrane proteins.[2]
Principle: This method increases the compatibility of the Bradford assay with glucopyranoside detergents by optimizing the reaction conditions.
Materials:
-
Bradford reagent (e.g., Coomassie Brilliant Blue G-250)
-
Protein standard (e.g., Bovine Serum Albumin, BSA)
-
Samples containing protein and Octyl-β-D-glucopyranoside
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a series of protein standards diluted in a buffer containing the same concentration of Octyl-β-D-glucopyranoside as the unknown samples.
-
In a microplate well or cuvette, add a small volume of your standard or unknown sample.
-
Add the Bradford reagent. A key finding is that the presence of up to 0.2% hexyl-beta-D-glucopyranoside in the final dye reagent allowed membrane-bound proteins to react completely.[2] Similar results were obtained with octyl-beta-D-glucopyranoside.[2]
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm.
-
Generate a standard curve and determine the concentration of your unknown samples.
Detergent Removal by Protein Precipitation
This is a general method to remove interfering substances like detergents before performing a protein assay.[4]
Principle: Proteins are precipitated out of the solution, leaving the interfering substances in the supernatant, which is then discarded. The protein pellet is then resolubilized in a compatible buffer.
Materials:
-
Acetone, pre-chilled at -20°C
-
Sample containing protein and Octyl-β-D-glucopyranoside
-
Microcentrifuge
-
Buffer compatible with the chosen protein assay
Procedure:
-
To your protein sample, add four volumes of cold (-20°C) acetone.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes to pellet the protein.
-
Carefully decant and discard the supernatant containing the detergent.
-
Air-dry the pellet briefly to remove residual acetone. Do not over-dry, as it can make resolubilization difficult.
-
Resuspend the protein pellet in a buffer that is compatible with your protein assay.
Visualizations
Caption: Workflow for choosing a protein assay with Octyl-β-D-glucopyranoside.
Caption: Interference and solutions for Octyl-β-D-glucopyranoside in protein assays.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Adaptation of the Bradford protein assay to membrane-bound proteins by solubilizing in glucopyranoside detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bioservuk.com [bioservuk.com]
- 6. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nugi-zentrum.de [nugi-zentrum.de]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Enhancing Membrane Protein Solubilization with Octyl-β-D-glucopyranoside (OG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of membrane protein solubilization using Octyl-β-D-glucopyranoside (OG).
Frequently Asked Questions (FAQs)
Q1: What is Octyl-β-D-glucopyranoside (OG) and why is it used for membrane protein solubilization?
Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely used for solubilizing integral membrane proteins.[1][2] Its amphipathic nature, featuring a hydrophilic glucose headgroup and a hydrophobic octyl tail, allows it to mimic the lipid bilayer environment. This helps to extract membrane proteins while preserving their native structure and function.[3][4] One of its significant advantages is its relatively high Critical Micelle Concentration (CMC), which facilitates its removal by methods like dialysis.[1][3]
Q2: What is the Critical Micelle Concentration (CMC) of OG and its significance?
The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into structures called micelles.[1][5] For effective solubilization, the detergent concentration must be significantly above the CMC to ensure enough micelles are available to encapsulate the membrane proteins.[1][5] The CMC of OG is approximately 20-25 mM.[1][4] This high CMC means more detergent is needed to maintain protein solubility, but it also makes the detergent easier to remove from the protein sample later on.[1]
Q3: What is a good starting concentration for OG in my experiments?
A common and effective starting point for screening OG concentrations is 1-2% (w/v).[1] This concentration is well above the CMC and is generally suitable for initial solubilization trials. However, the optimal concentration is protein-dependent and should be determined empirically for each specific membrane protein.[1]
Q4: How does temperature affect the CMC of OG?
The CMC of OG tends to decrease as the temperature increases.[6] This is because the hydration of the hydrophilic headgroup decreases at higher temperatures, which in turn favors the formation of micelles at lower detergent concentrations.[6]
Q5: Can OG be removed from my protein sample? If so, how?
Yes, OG can be removed from protein samples. Due to its high CMC and the small size of its micelles, dialysis is a common and effective method for its removal.[7][8] Other techniques include gel filtration, ion-exchange chromatography, and the use of detergent removal resins.[7][9]
Troubleshooting Guides
This section addresses common problems encountered during membrane protein solubilization with OG.
Issue 1: Low Protein Yield
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient OG Concentration | Ensure the OG concentration is well above its CMC (20-25 mM). You may need to perform a concentration screening experiment to find the optimal concentration for your specific protein.[1] |
| Inadequate Incubation Time | The detergent may need more time to effectively solubilize the protein. Try increasing the incubation time, for instance, from 1 hour to 4 hours, or even overnight at 4°C.[1] |
| Suboptimal Buffer Conditions | The pH and ionic strength of your buffer can impact solubilization efficiency. A good starting point is a buffer with a physiological pH (7.2-7.4) and 150 mM NaCl.[1] Consider optimizing these parameters for your protein. |
| Inefficient Cell Lysis/Membrane Prep | Ensure your cell lysis and membrane isolation procedures are efficient to maximize the availability of the target protein for solubilization.[1] |
Issue 2: Protein Aggregation or Precipitation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Protein Instability in OG | OG may be too harsh for your particular protein.[1] Consider screening for milder detergents such as n-Dodecyl-β-D-maltopyranoside (DDM).[1] |
| Suboptimal Buffer Conditions | The buffer's pH or ionic strength might be promoting aggregation.[3] Experiment with different pH values and salt concentrations to find the most stabilizing conditions.[1] |
| High Protein Concentration | High concentrations of the target protein can lead to aggregation.[3] If possible, work with more dilute protein solutions (< 1 mg/mL).[3] |
| Temperature Instability | Perform all solubilization and purification steps at 4°C to minimize protein denaturation and aggregation.[3] |
| Lack of Stabilizing Agents | The addition of stabilizing agents like glycerol (B35011) (10-20%), specific lipids (e.g., cholesterol), or co-factors can enhance protein stability.[1] |
Issue 3: Loss of Protein Activity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Denaturation by OG | As a somewhat harsher detergent, OG might be denaturing your protein.[1] Switching to a gentler detergent like DDM could preserve activity.[1] Performing experiments at 4°C can also help.[1] |
| Removal of Essential Lipids | The solubilization process might strip away lipids that are crucial for your protein's function.[1] Supplementing your buffers with these specific lipids may restore activity.[1] |
| Suboptimal Buffer Conditions | The buffer composition may not be suitable for maintaining the protein's active conformation. Optimize pH and salt concentrations.[1] |
Data Presentation
Table 1: Physicochemical Properties of Common Detergents
| Detergent | Chemical Class | CMC (mM) | Micelle Molecular Weight (kDa) | Aggregation Number |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (glucoside) | ~20-25 | ~25 | 80-100 |
| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (maltoside) | ~0.17 | ~50 | Not widely reported |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic (maltoside) | ~0.01 | ~91 | Not widely reported |
| Lauryldimethylamine-N-oxide (LDAO) | Zwitterionic | ~1-2 | ~21.5 | ~75 |
| Data compiled from multiple sources.[4][10] |
Table 2: Comparative Thermal Stability of a Membrane Protein in Different Detergents
| Detergent | Melting Temperature (Tm) of Membrane Protein (°C) |
| n-Octyl-β-D-glucopyranoside (OG) | 32.2 |
| n-Dodecyl-β-D-maltopyranoside (DDM) | 45.7 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 50.9 |
| n-Undecyl-β-d-Maltopyranoside (UDM) | 43.4 |
| Dodecyl octaethylene glycol ether (C12E8) | 34.3 |
| A higher Tm value indicates greater protein stability. This data suggests that for this particular protein, OG may be a harsher detergent compared to DDM and LMNG.[10] |
Experimental Protocols
Protocol 1: Determining the Optimal OG Concentration
-
Membrane Preparation:
-
Grow and harvest cells that are expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors.
-
Isolate the cell membranes via ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[1]
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).[1]
-
-
Detergent Solubilization Screening:
-
Separation of Solubilized and Unsolubilized Fractions:
-
Analysis:
-
Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting (if an antibody for the target protein is available).
-
The optimal OG concentration is the one that yields the highest amount of the target protein in the supernatant with minimal precipitation or aggregation.[1]
-
Visualizations
Caption: A general workflow for optimizing OG concentration for membrane protein solubilization.
Caption: A troubleshooting decision tree for common issues in membrane protein solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 9. bioservuk.com [bioservuk.com]
- 10. benchchem.com [benchchem.com]
challenges in crystallizing membrane proteins with Octyl-beta-D-glucopyranoside
Welcome to the Technical Support Center for Membrane Protein Crystallization with Octyl-beta-D-glucopyranoside (OG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of OG in membrane protein crystallization experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your crystallization trials with this compound.
Problem: No Crystals or Poor Crystal Quality
Possible Causes and Solutions:
-
Suboptimal Detergent Concentration: The concentration of OG is critical for forming well-ordered crystals.[1] Too high or too low a concentration can inhibit crystal nucleation and growth.
-
Solution: Systematically screen a range of OG concentrations. A common starting point is around the Critical Micelle Concentration (CMC) and then varying it. For example, if initial screens at 40mM OG yield very small crystals, try reducing the concentration to 20mM.[1]
-
-
Incorrect pH or Buffer: The pH of the solution directly affects the surface charge of the protein, which is crucial for forming crystal contacts.
-
Solution: Screen a range of pH values and different buffer systems. For instance, switching from HEPES pH 7.0-7.5 to sodium citrate (B86180) pH 6.5 has been shown to improve crystal size and quality.[1]
-
-
Protein Instability or Heterogeneity: The protein may be unstable or exist in multiple conformational states in the OG solution, preventing the formation of a regular crystal lattice.[2][3]
-
Solution: Ensure the protein is pure, homogeneous, and stable before setting up crystallization trials.[1][3] Consider adding stabilizing agents such as ligands, cofactors, or reducing agents (e.g., DTT, TCEP).[2][4] Osmolytes like glycerol (B35011) or sucrose (B13894) can also enhance stability.[2]
-
-
Precipitant Concentration: The concentration of the precipitating agent is a key factor in driving crystallization.
-
Solution: Perform a grid screen around the initial hit condition, varying the precipitant concentration.[3]
-
Problem: Protein Aggregation or Precipitation
Possible Causes and Solutions:
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[2]
-
Solution: While a high protein concentration is often necessary for crystallization, if aggregation is observed, try lowering the concentration. The optimal concentration is protein-specific and must be determined empirically.[2]
-
-
Protein Instability in OG: OG may be too harsh for your specific membrane protein, leading to denaturation and aggregation.[5][6]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly influence protein solubility.[4]
-
Solution: Optimize the pH and salt concentration of your buffer. A physiological pH (7.2-7.4) and 150 mM NaCl is a good starting point.[5]
-
-
Hydrophobic Interactions: Aggregation can be driven by nonspecific hydrophobic interactions between protein molecules.[1]
-
Solution: Adding small amounts of organic solvents like isopropanol (B130326) (IPA) can sometimes disrupt these interactions and reduce aggregation.[1]
-
Problem: Phase Separation in Crystallization Trials
Possible Causes and Solutions:
-
High Detergent and/or Precipitant Concentration: The combination of high concentrations of detergent and precipitant can lead to the separation of the solution into two phases: a protein-rich phase and a protein-poor phase.[3][9]
-
Solution: It is possible to obtain high-quality crystals from a phase-separated drop using a technique called microseeding. This involves transferring a small number of microscopic crystals (seeds) from the phase-separated drop to a new, equilibrated drop at a lower supersaturation level.[10]
Problem: Detergent Micelle Interference
Possible Causes and Solutions:
-
Large and Heterogeneous Micelles: The size and shape of detergent micelles can influence crystal packing. Large or irregular micelles can sterically hinder the formation of well-ordered crystal contacts.
-
Solution: The choice of detergent is crucial. OG forms relatively small and compact micelles (~25 kDa), which can be advantageous for crystallization compared to detergents that form larger micelles.[9]
-
-
Detergent Accumulation: During protein concentration steps, detergent micelles can also become concentrated, leading to a higher than expected final detergent concentration.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound (OG) relevant to protein crystallization?
A1: this compound (OG) is a non-ionic detergent widely used for solubilizing and crystallizing membrane proteins.[5][9] Its key properties are summarized in the table below.
| Property | Value | Significance in Crystallization |
| Chemical Formula | C₁₄H₂₈O₆ | |
| Molecular Weight | 292.37 g/mol | |
| Critical Micelle Concentration (CMC) | ~20-25 mM (0.53%)[5][9] | A high CMC allows for easier removal of the detergent by dialysis, which can be beneficial for crystallization.[3][5] |
| Micelle Molecular Weight | ~25 kDa[9] | The small and compact micelle size can promote better packing within crystals.[9] |
| Aggregation Number | 80-100 | The number of detergent monomers in a micelle. |
Q2: What is a good starting concentration for OG in crystallization trials?
A2: A common starting point for OG concentration in crystallization trials is often around its CMC (20-25 mM).[5] However, the optimal concentration is highly dependent on the specific membrane protein and the crystallization conditions. It is crucial to empirically screen a range of OG concentrations. For example, successful crystallization has been reported at concentrations ranging from 20mM to 40mM.[1]
Q3: How can I mitigate the high Critical Micelle Concentration (CMC) of OG?
A3: The high CMC of OG means that a relatively high concentration of the detergent is required to maintain the protein in a soluble state.[5] While this can be a disadvantage in terms of the amount of detergent needed, it is advantageous for its removal by dialysis.[3][5] If the high CMC is problematic, consider using a detergent with a lower CMC, such as DDM.
Q4: What are the signs of detergent-induced protein denaturation?
A4: Signs of detergent-induced protein denaturation include:
-
Loss of protein activity in functional assays.[5]
-
Protein aggregation or precipitation.[2]
-
Changes in the protein's secondary structure, which can be monitored by techniques like circular dichroism (CD) spectroscopy.
Q5: When should I consider using a different detergent?
A5: You should consider using a different detergent if you encounter persistent problems such as:
-
Poor protein stability and aggregation in OG.[5]
-
Inability to obtain crystals despite extensive screening of conditions with OG.
-
Loss of protein function after solubilization with OG.[5]
Milder non-ionic detergents like n-Dodecyl-β-D-maltopyranoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG) are common alternatives.[7][8]
Experimental Protocols
Protocol 1: Detergent Screening for Membrane Protein Solubilization
This protocol outlines a general procedure to determine the optimal OG concentration for solubilizing a target membrane protein.
-
Membrane Preparation: Isolate the cell membranes containing the overexpressed target protein.
-
Resuspension: Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a total protein concentration of 5-10 mg/mL.[5]
-
Detergent Addition: Aliquot the membrane suspension and add OG from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).[5]
-
Solubilization: Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[5]
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[5]
-
Analysis: Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (unsolubilized fraction) in buffer. Analyze all fractions by SDS-PAGE and Western blot to determine the OG concentration that yields the highest amount of soluble target protein.[5]
Protocol 2: Setting up a Crystallization Trial using Vapor Diffusion
This protocol describes the hanging drop vapor diffusion method for crystallizing a purified membrane protein in an OG solution.
-
Prepare Reservoir Solution: In a 24-well crystallization plate, pipette the reservoir solution containing the precipitant (e.g., PEG 2000), buffer (e.g., sodium citrate pH 6.5), and any salts or additives.
-
Prepare the Drop: On a siliconized cover slip, mix a small volume (e.g., 1 µL) of your purified protein-detergent complex with an equal volume of the reservoir solution.
-
Seal the Well: Invert the cover slip over the reservoir well and seal it with vacuum grease to create a closed system.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C).[11]
-
Monitoring: Regularly monitor the drops under a microscope for the appearance of crystals over several days to weeks.[11]
Visualizations
Caption: Troubleshooting workflow for obtaining membrane protein crystals.
Caption: Logical relationship of OG concentration and crystallization.
Caption: Experimental workflow for membrane protein crystallization.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. biocompare.com [biocompare.com]
- 3. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unsymmetric triazine-based triglucoside detergents for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. betalifesci.com [betalifesci.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Octyl-β-D-glucopyranoside (OβG) Micelle Formation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols regarding the effect of temperature on Octyl-β-D-glucopyranoside (OβG) micelle formation.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the Critical Micelle Concentration (CMC) of OβG?
For many non-ionic surfactants like OβG, the relationship between temperature and CMC is not linear. It often exhibits a characteristic U-shaped curve where the CMC value is at a minimum at a specific temperature. Initially, an increase in temperature leads to a decrease in the CMC. This occurs because the ordered water molecules surrounding the hydrophobic octyl chains are disrupted, which is an entropically favorable process that promotes micellization. However, as the temperature continues to rise, the dehydration of the hydrophilic glucose headgroups becomes more significant. This is an energetically unfavorable process that hinders micelle formation, leading to an increase in the CMC.
Q2: How does temperature impact the aggregation number (Nagg) of OβG micelles?
Studies using techniques like Small-Angle Neutron Scattering (SANS) have indicated that the structure and size of OβG micelles are not significantly sensitive to temperature changes within the common experimental range of 10°C to 50°C. While the CMC may change, the average number of OβG monomers per micelle (the aggregation number) remains relatively stable. The aggregation number for OβG is often reported in a broad range of 27 to 100, a variation that is more dependent on the measurement technique and purity of the detergent rather than temperature.
Q3: What is the cloud point of OβG and why is it important?
The cloud point is the temperature at which a non-ionic detergent solution becomes visibly cloudy as the detergent starts to phase-separate from the aqueous solution. For OβG, the cloud point is very high, typically greater than 100°C. This is a significant advantage as it means that OβG solutions remain clear and stable over the entire range of temperatures used in most biological experiments, preventing unwanted phase separation issues.
Q4: Can the buffer composition affect the temperature-dependent CMC measurements?
Yes, buffer components can influence micelle formation. The presence of salts can affect the hydration of the hydrophilic headgroups and screen for any potential charge interactions, which can alter the CMC. While OβG is non-ionic, high salt concentrations can still have a minor effect on its CMC. It is crucial to maintain a consistent buffer composition and pH when comparing CMC values across different temperatures to ensure that the observed changes are due to temperature alone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Measured CMC is significantly different from literature values. | Purity of OβG: Commercial OβG can contain impurities like octanol (B41247) or ionic contaminants that can significantly alter its micellization properties. | Use high-purity (Anagrade or Sol-grade) OβG. If purity is uncertain, consider a purification step using mixed-bed ion exchange chromatography. |
| Buffer Effects: Different buffer salts, ionic strength, or pH can shift the CMC. | Ensure your experimental buffer conditions match those cited in the literature you are comparing against. Report the full buffer composition in your results. | |
| Methodological Differences: Different techniques (e.g., surface tension vs. fluorescence probe) can yield slightly different CMC values. | Use a well-established protocol and be consistent. When comparing data, ensure the same methodology was used. | |
| High variability or poor reproducibility in CMC measurements. | Inadequate Temperature Equilibration: The surfactant solution may not have reached the target temperature before measurement, especially at the air-water interface. | Allow sufficient time for the sample and the measurement chamber to fully equilibrate at the set temperature. A minimum of 15-30 minutes is recommended after each temperature change. |
| Contamination: Contaminants from glassware or stock solutions can interfere with measurements. | Use scrupulously clean glassware. Prepare all solutions with high-purity water and reagents. | |
| Precipitation or cloudiness observed at elevated temperatures. | Cloud Point Reached: Although unlikely for pure OβG (Cloud Point >100°C), this could indicate a contaminated detergent or the presence of additives that lower the cloud point. | Verify the purity of your OβG. If using additives (e.g., certain polymers), check for known interactions that might induce phase separation at lower temperatures. |
| Aggregation number seems to change with temperature. | Experimental Artifact: While OβG micelle size is largely insensitive to temperature, some techniques might be more susceptible to temperature-related artifacts (e.g., changes in solvent viscosity affecting dynamic light scattering). | Confirm the finding with an alternative method. Based on SANS data, significant changes in Nagg for pure OβG with temperature are not expected in the 10-50°C range. |
Quantitative Data Summary
The Critical Micelle Concentration (CMC) of Octyl-β-D-glucopyranoside exhibits a U-shaped dependence on temperature. The following table summarizes data for OβG in aqueous solution.
| Temperature (°C) | Temperature (K) | Critical Micelle Concentration (CMC) (mM) |
| 15 | 288.15 | 24.1 |
| 20 | 293.15 | 23.3 |
| 25 | 298.15 | 22.9 |
| 30 | 303.15 | 22.8 |
| 35 | 308.15 | 23.1 |
| 40 | 313.15 | 23.6 |
| 45 | 318.15 | 24.4 |
Data adapted from high-sensitivity titration calorimetry measurements.
The Aggregation Number (Nagg) of OβG is not significantly dependent on temperature in the range of 10-50°C. The reported values typically fall within the range of 27 to 100 , with the variation primarily attributed to the analytical method used and the purity of the detergent.
Experimental Protocols
Methodology: Determination of CMC using Fluorescence Spectroscopy with Pyrene (B120774)
This protocol describes a common method for determining the CMC of OβG by monitoring the changes in the fluorescence emission spectrum of the hydrophobic probe, pyrene.
Principle: Pyrene exhibits a fluorescence emission spectrum with several vibronic peaks. The ratio of the intensity of the first peak (~373 nm, I₁) to the third peak (~384 nm, I₃) is highly sensitive to the polarity of the probe's microenvironment. In a polar aqueous solution (below the CMC), the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelle, causing a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of the curve when plotting the I₁/I₃ ratio against the logarithm of the surfactant concentration.
Materials:
-
High-purity n-Octyl-β-D-glucopyranoside (OβG)
-
Pyrene (fluorescence grade)
-
Acetone (B3395972) (spectroscopic grade)
-
High-purity water or desired experimental buffer
-
Volumetric flasks and precision pipettes
Procedure:
-
Prepare a Pyrene Stock Solution: Dissolve pyrene in acetone to make a concentrated stock solution (e.g., 1 mM). Store protected from light.
-
Prepare OβG Stock Solution: Prepare a concentrated stock solution of OβG in the desired buffer (e.g., 100 mM). Ensure it is fully dissolved.
-
Prepare Sample Series:
-
Create a series of OβG solutions with concentrations spanning the expected CMC (e.g., from 1 mM to 50 mM).
-
To each solution, add a small aliquot of the pyrene stock solution so that the final pyrene concentration is low and constant across all samples (e.g., 1 µM). The final acetone concentration should be minimal (<0.1% v/v) to avoid affecting micellization.
-
-
Temperature Equilibration: Place the samples in a temperature-controlled fluorometer and allow them to equilibrate at the desired experimental temperature for at least 20 minutes.
-
Fluorescence Measurement:
-
Set the excitation wavelength to ~335 nm.
-
Record the emission spectrum from 350 nm to 450 nm.
-
Measure the fluorescence intensities at the first (~373 nm, I₁) and third (~384 nm, I₃) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each OβG concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the OβG concentration.
-
The resulting plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition. This can be found by fitting the data to a Boltzmann sigmoidal function or by finding the intersection of the two linear portions of the plot.
-
-
Repeat for Different Temperatures: Repeat steps 4-6 for each temperature you wish to investigate.
Mandatory Visualization
Caption: Experimental workflow for determining the CMC of OβG vs. temperature.
Technical Support Center: Octyl-β-D-glucopyranoside (OBG) Application in Protein-Lipid Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Octyl-β-D-glucopyranoside (OBG) for membrane protein solubilization while aiming to minimize the disruption of protein-lipid interactions.
Troubleshooting Guides
Problem: Low Protein Yield After Solubilization
| Possible Cause | Suggested Solution | Key Considerations |
| Incomplete cell lysis | Ensure complete cell disruption before detergent extraction. Methods like sonication or French press are common.[1] | The efficiency of lysis can be checked by microscopy or by measuring the release of a cytosolic enzyme. |
| Insufficient OBG concentration | The concentration of OBG must be significantly above its Critical Micelle Concentration (CMC) of 20-25 mM to form micelles that can encapsulate the protein.[1] A common starting point is 1-2% (w/v).[1] | The optimal concentration is protein-dependent and requires empirical determination.[1] |
| Inadequate incubation time or temperature | Increase the incubation time with the OBG-containing buffer (e.g., from 1 hour to 4 hours, or overnight at 4°C).[1] Perform all extraction and purification steps at 4°C to minimize protein denaturation.[1] | Prolonged incubation should be balanced against the risk of protein degradation. |
| Suboptimal buffer conditions | Optimize the pH and ionic strength of your buffers. A physiological pH (7.2-7.4) and 150 mM NaCl is a good starting point.[1] | Buffer composition can influence both protein stability and detergent performance. |
Problem: Protein Precipitation After Solubilization
| Possible Cause | Suggested Solution | Key Considerations |
| OBG concentration dropped below CMC | Ensure all subsequent buffers (e.g., wash, elution, storage) contain OBG at a concentration above the CMC (20-25 mM).[1] | Due to its high CMC, OBG can be easily diluted below its effective concentration during purification steps. |
| Protein instability in OBG micelles | OBG can be a harsher detergent for some proteins.[1] Consider screening for milder detergents like n-Dodecyl-β-D-maltopyranoside (DDM).[1] | The choice of detergent is highly protein-specific. |
| Essential lipids were stripped | Supplement buffers with lipids known to be important for the protein's stability and function.[1] | The addition of exogenous lipids can help mimic the native membrane environment. |
| Suboptimal buffer conditions | Optimize buffer pH and ionic strength.[1] Add stabilizing agents like glycerol (B35011) (10-20%).[1] | Stabilizing additives can prevent aggregation and maintain protein integrity. |
Problem: Loss of Protein Activity
| Possible Cause | Suggested Solution | Key Considerations |
| Denaturation by OBG | Perform all experimental steps at 4°C to minimize denaturation.[1] Consider using a milder detergent if activity is consistently lost.[1] | OBG's effectiveness is a trade-off with its potential to denature sensitive proteins. |
| Removal of essential lipids | The solubilization process may remove lipids crucial for protein function.[1] Supplement buffers with relevant lipids.[1] | Functional assays are critical to assess the impact of lipid depletion. |
Data Presentation
A summary of the physicochemical properties of Octyl-β-D-glucopyranoside and a comparison with other common non-ionic detergents are presented below.
| Detergent | Abbreviation | Type | CMC (mM) | Aggregation Number | Molecular Weight ( g/mol ) |
| n-Octyl-β-D-glucopyranoside | OBG | Non-ionic | 20-25 [1][2][3] | 27-100 | 292.37 [4] |
| n-Dodecyl-β-D-maltopyranoside | DDM | Non-ionic | 0.1-0.6 | 78-133 | 510.62 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | ~0.01 | ~91 | 1265.5 |
| n-Octyl-β-D-thioglucopyranoside | OTG | Non-ionic | 9[5] | Not widely reported | 308.43[5] |
Note: CMC and aggregation number can be influenced by buffer conditions such as ionic strength and temperature.[1]
Experimental Protocols
General Protocol for Membrane Protein Solubilization with OBG
This protocol outlines a general procedure for solubilizing membrane proteins using OBG. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific protein.
-
Membrane Preparation:
-
Harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors.
-
Isolate the cell membranes via ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[1]
-
-
Solubilization Screening:
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a total protein concentration of 5-10 mg/mL.[1]
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add OBG from a concentrated stock solution to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).[1]
-
Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[1]
-
-
Separation of Solubilized and Unsolubilized Fractions:
-
Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.[1]
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
-
Analysis:
-
Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting to determine the optimal OBG concentration.
-
Mandatory Visualization
Caption: Troubleshooting flowchart for common issues in membrane protein solubilization with OBG.
Caption: A streamlined workflow for membrane protein solubilization using Octyl-β-D-glucopyranoside.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) of Octyl-β-D-glucopyranoside and why is it important?
A1: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form aggregates called micelles. For OBG, the CMC is relatively high, around 20-25 mM.[1][2][3] It is crucial to work at detergent concentrations well above the CMC to ensure that there are enough micelles to encapsulate the membrane protein and keep it soluble after extraction from the lipid bilayer.[1]
Q2: Is Octyl-β-D-glucopyranoside considered a "mild" detergent?
A2: While OBG is a non-ionic detergent and generally does not denature proteins, it is considered harsher than some other non-ionic detergents like n-Dodecyl-β-D-maltopyranoside (DDM).[1] Its effectiveness in solubilizing a wide range of membrane proteins is a key advantage, but for particularly sensitive proteins, screening a panel of detergents is recommended.[6]
Q3: How can I remove OBG from my protein sample?
A3: Due to its high CMC, OBG can be readily removed from protein preparations by dialysis.[1][7] This is a significant advantage over detergents with low CMCs, which are more difficult to dialyze out.
Q4: Can I use Octyl-β-D-glucopyranoside for reconstituting membrane proteins into liposomes?
A4: Yes, OBG is widely used for the reconstitution of membrane proteins into liposomes.[8] The process typically involves solubilizing the protein and lipids with OBG and then removing the detergent, often by dialysis, which allows for the formation of proteoliposomes.
Q5: What are some common additives to improve protein stability in the presence of OBG?
A5: To enhance protein stability during and after solubilization with OBG, several additives can be included in the buffers. These include:
-
Glycerol (10-20%): Acts as a cryoprotectant and promotes a more compact protein conformation.[1][9]
-
Specific lipids (e.g., cholesterol): Can help to stabilize the protein by mimicking its native lipid environment.[1]
-
Salts (e.g., 150 mM NaCl): Help to maintain the ionic strength of the solution, which can be critical for protein stability.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]
- 3. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]
- 4. Octyl glucoside - Wikipedia [en.wikipedia.org]
- 5. n-Octyl β-D-thioglucopyranoside - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve Solubilized Protein Yield with Octyl-β-D-glucopyranoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of solubilized proteins using Octyl-β-D-glucopyranoside (OG).
Frequently Asked Questions (FAQs)
Q1: What is Octyl-β-D-glucopyranoside (OG) and why is it used for protein solubilization?
A1: n-Octyl-β-D-glucopyranoside is a non-ionic detergent widely used for solubilizing membrane proteins. Its molecular structure consists of a hydrophilic glucose headgroup and a hydrophobic octyl tail. This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes and form micelles that create a microenvironment mimicking the native membrane, which helps in preserving the protein's structure and function.
Q2: What is the Critical Micelle Concentration (CMC) of OG and its significance?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For OG, the CMC is relatively high, around 20-25 mM.[1] It is crucial to work at a detergent concentration significantly above the CMC to ensure an adequate supply of micelles for encapsulating the protein. The high CMC of OG also facilitates its removal by dialysis during purification steps.[1]
Q3: What is a good starting concentration for OG in my solubilization experiments?
A3: A common starting point for screening OG is a concentration of 1-2% (w/v). This is well above the CMC and is generally effective for initial solubilization trials.[1] However, the optimal concentration is protein-dependent and should be determined empirically.
Q4: Can OG denature my protein of interest?
A4: Yes, for some sensitive proteins like G-protein coupled receptors (GPCRs), OG can be a relatively harsh detergent and may lead to denaturation and loss of function.[1][2] If you suspect protein instability, it is advisable to screen for milder detergents such as n-Dodecyl-β-D-maltopyranoside (DDM).[1]
Q5: How can I remove OG after solubilization?
A5: Due to its high CMC, OG can be readily removed from protein extracts by dialysis or gel filtration.[3]
Troubleshooting Guide
This guide addresses common issues encountered during protein solubilization with Octyl-β-D-glucopyranoside.
Issue 1: Low Protein Yield
Possible Causes:
-
Insufficient Detergent Concentration: The concentration of OG may be too low to effectively solubilize the target protein.
-
Incomplete Cell Lysis: Not all of the protein is being released from the cells.
-
Suboptimal Incubation Time: The detergent may not have had enough time to interact with the membrane.
-
Precipitation upon Detergent Removal: The protein may be aggregating once the detergent concentration is lowered.
Solutions:
-
Optimize OG Concentration: Screen a range of OG concentrations, for example, from 0.5% to 2.0% (w/v), to find the optimal concentration for your protein.
-
Ensure Complete Lysis: Verify the efficiency of your cell lysis protocol.
-
Increase Incubation Time: Extend the incubation period with the OG-containing buffer (e.g., from 1 hour to 4 hours, or overnight at 4°C).
-
Maintain OG in Buffers: Keep the OG concentration above the CMC in all subsequent purification buffers to maintain protein solubility.
Issue 2: Protein Instability or Aggregation
Possible Causes:
-
Harshness of the Detergent: OG may be too denaturing for your specific protein.
-
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be promoting instability.
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.
-
Inadequate Temperature Control: Higher temperatures can lead to protein denaturation.
Solutions:
-
Screen Milder Detergents: Test alternative, gentler detergents like DDM or Lauryl Maltose Neopentyl Glycol (LMNG).
-
Optimize Buffer Conditions: Perform a screening to determine the optimal pH and salt (e.g., NaCl) concentration for your protein's stability. A common starting point is a buffer with a physiological pH (7.2-7.4) and 150 mM NaCl.
-
Reduce Protein Concentration: Work with more dilute protein solutions.
-
Maintain Low Temperatures: Perform all extraction and purification steps at 4°C.
-
Add Stabilizing Agents: Incorporate additives like glycerol (B35011) (10-20%), sugars, or specific lipids that are known to be important for your protein's stability.
Issue 3: Loss of Protein Activity
Possible Causes:
-
Denaturation by OG: The detergent may have irreversibly damaged the protein's native conformation.
-
Removal of Essential Lipids: The solubilization process might have stripped away lipids critical for the protein's function.
Solutions:
-
Use a Milder Detergent: As with protein instability, switching to a gentler detergent can help preserve activity.
-
Supplement with Lipids: Add back lipids that are known to be crucial for your protein's function into the buffers.
Data Presentation
The following tables provide an overview of the physicochemical properties of OG compared to other common detergents and illustrate how solubilization conditions can impact protein stability.
Table 1: Physicochemical Properties of Common Detergents
| Detergent | Abbreviation | Class | CMC (mM) | Micelle Size (kDa) |
| n-Octyl-β-D-glucopyranoside | OG | Non-ionic | ~20-25 | ~6-8 |
| n-Dodecyl-β-D-maltoside | DDM | Non-ionic | ~0.17 | ~50 |
| Lauryl Maltose Neopentyl Glycol | LMNG | Non-ionic | ~0.01 | ~40 |
| Lauryldimethylamine-N-oxide | LDAO | Zwitterionic | ~1-2 | ~21.5 |
Note: CMC and micelle size can be affected by buffer conditions such as ionic strength and temperature.[2]
Table 2: Illustrative Example of Detergent Effect on Membrane Protein Thermal Stability
| Detergent | Melting Temperature (Tm) of a Model Membrane Protein (°C) |
| n-Octyl-β-D-glucopyranoside (OG) | 32.2 |
| n-Dodecyl-β-D-maltopyranoside (DDM) | 45.7 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 50.9 |
A higher Tm indicates greater protein stability. This data suggests that for this particular protein, OG is a harsher detergent compared to DDM and LMNG.
Experimental Protocols
Protocol 1: Screening for Optimal Octyl-β-D-glucopyranoside Concentration
Objective: To determine the optimal OG concentration for solubilizing a target membrane protein.
Methodology:
-
Membrane Preparation:
-
Grow and harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press) in a buffer containing protease inhibitors.
-
Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to a known total protein concentration (e.g., 5-10 mg/mL).
-
-
Detergent Solubilization Screening:
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add OG from a concentrated stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.
-
-
Separation of Solubilized and Unsolubilized Fractions:
-
Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet the unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Resuspend the pellet in the same volume of buffer without detergent.
-
-
Analysis:
-
Analyze samples from the total membrane fraction, the solubilized supernatant, and the unsolubilized pellet by SDS-PAGE and Western blotting (if an antibody for the target protein is available).
-
The optimal OG concentration is the one that yields the highest amount of the target protein in the supernatant with minimal precipitation or aggregation.
-
Visualizations
References
Validation & Comparative
Octyl-beta-D-glucopyranoside vs. DDM: A Comparative Guide for Membrane Protein Stability and Function
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in the successful solubilization, purification, and functional characterization of membrane proteins. This guide provides a detailed comparison of two widely used non-ionic detergents, octyl-beta-D-glucopyranoside (OG) and n-dodecyl-β-D-maltoside (DDM), to assist researchers in making informed decisions for their specific experimental needs. We present a comprehensive overview of their physicochemical properties, their impact on membrane protein stability and function, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties: A Foundation for Performance
The efficacy of a detergent is largely governed by its physicochemical properties. Key parameters such as the critical micelle concentration (CMC), aggregation number, and micelle molecular weight dictate the detergent's interaction with membrane proteins and its overall performance.
| Property | This compound (OG) | n-dodecyl-β-D-maltoside (DDM) | References |
| Detergent Class | Non-ionic | Non-ionic | [1][2] |
| Molecular Weight | 292.37 g/mol | 510.6 g/mol | [2][3] |
| Critical Micelle Concentration (CMC) | ~20 mM | ~0.15-0.17 mM | [2][4][5] |
| Aggregation Number | ~27 | ~78-149 | [2][5] |
| Micelle Molecular Weight | ~25 kDa | ~50-75 kDa | [5][6] |
Key Insights:
-
OG's high CMC facilitates its removal by dialysis, which is particularly advantageous for downstream applications like liposome (B1194612) reconstitution.[3] However, this also means that higher concentrations are required to maintain protein solubility during purification.[4]
-
DDM's low CMC makes it a gentler detergent, as less of it is needed in buffers after the initial solubilization step.[4] This property contributes to its widespread use for stabilizing sensitive membrane proteins.[7]
Comparative Efficacy in Membrane Protein Stability
A primary consideration in detergent selection is its ability to maintain the structural integrity and stability of the solubilized membrane protein. Thermal stability, often measured by the melting temperature (Tm), is a key indicator of a protein's stability in a given detergent. A higher Tm value suggests greater stability.
| Detergent | Melting Temperature (Tm) of a Membrane Protein (°C) | Reference |
| n-Octyl-β-D-glucopyranoside (OG) | 32.2 | [8] |
| n-Dodecyl-β-D-maltopyranoside (DDM) | 45.7 | [8] |
This data indicates that for the particular protein tested, DDM provided significantly greater thermal stability compared to OG, suggesting that OG may be a harsher detergent for this specific protein.[8] It is important to note that the optimal detergent is protein-dependent, and empirical screening is often necessary.
Impact on Membrane Protein Function
Beyond stability, the choice of detergent can profoundly impact the functional activity of a membrane protein.
-
DDM is widely regarded for its ability to preserve the native structure and function of a broad range of membrane proteins, making it a preferred choice for functional assays, X-ray crystallography, and cryo-electron microscopy.[7][9] For particularly fragile proteins, such as some G-protein coupled receptors (GPCRs), the stabilizing effect of DDM can be further enhanced by the addition of cholesterol analogs like cholesteryl hemisuccinate (CHS).[4][9]
-
OG , while effective for solubilization, has been reported to be harsher on more sensitive membrane proteins like GPCRs.[4] In some instances, OG has been shown to directly inhibit protein function. For example, in studies of the leucine (B10760876) transporter (LeuT), an OG molecule was found to bind to the second substrate binding site (S2), thereby impairing the protein's transport mechanism.[10]
Experimental Protocols
The following are generalized protocols for key experiments involving the use of OG and DDM for membrane protein studies.
General Protocol for Membrane Protein Solubilization and Detergent Screening
This protocol outlines the basic steps for extracting membrane proteins and identifying the optimal detergent and concentration.
a. Membrane Preparation:
-
Grow and harvest cells expressing the target membrane protein.
-
Lyse the cells using an appropriate method (e.g., sonication, French press, or high-pressure homogenization) in a buffered solution containing protease inhibitors.
-
Isolate the membrane fraction by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer.
b. Detergent Solubilization:
-
Determine the total protein concentration of the membrane preparation.
-
Add the chosen detergent (OG or DDM) to the membrane suspension at a final concentration typically 2-5 times the CMC. A common starting point is a 10:1 detergent-to-protein mass ratio.
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation. The supernatant contains the solubilized membrane proteins.
c. Assessing Solubilization Efficiency:
-
Measure the protein concentration in the supernatant and compare it to the initial amount in the membrane preparation.
-
Analyze the solubilized and non-solubilized fractions by SDS-PAGE and Western blotting to determine the extraction efficiency of the target protein.
Protocol for Affinity Purification of a Membrane Protein using DDM
This protocol is adapted from a method used for the purification of the human GABA type A receptor.[9]
a. Solubilization:
-
Resuspend the membrane pellet containing the target protein in a buffer containing DDM (e.g., 1% w/v) and potentially a stabilizing agent like CHS (e.g., 0.2% w/v).
-
Incubate with gentle mixing for 1 hour at 4°C.
-
Clarify the lysate by ultracentrifugation.
b. Affinity Chromatography:
-
Incubate the solubilized protein extract with an affinity resin specific for a tag on the target protein (e.g., Ni-NTA for His-tagged proteins) for 2-4 hours at 4°C.
-
Wash the resin extensively with a buffer containing a lower concentration of DDM (e.g., 0.05% w/v) to remove non-specifically bound proteins.
-
Elute the target protein from the resin using a suitable elution agent (e.g., imidazole (B134444) for His-tagged proteins) in a buffer containing 0.05% DDM.
c. Quality Control:
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
Determine the protein concentration using a suitable assay.
-
Assess the monodispersity and oligomeric state of the purified protein-detergent complex using techniques like size-exclusion chromatography multi-angle light scattering (SEC-MALS).[6]
Visualizing Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A general workflow for membrane protein solubilization and purification.
Caption: A simplified diagram of a G-Protein Coupled Receptor signaling pathway.
Conclusion
Both OG and DDM are valuable tools in the membrane protein researcher's toolkit. DDM is often the superior choice for maintaining the stability and function of a wide array of membrane proteins, particularly for structural and functional studies. Its gentle nature and low CMC make it a reliable starting point for new protein targets. OG, with its high CMC, remains highly relevant for applications requiring efficient detergent removal, such as reconstitution into lipid bilayers. Ultimately, the optimal detergent choice is protein-specific and may require empirical screening to achieve the best results for stability, yield, and functional integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
comparing the cell lysis efficiency of Octyl-beta-D-glucopyranoside and Triton X-100
For researchers, scientists, and drug development professionals, the choice of detergent for cell lysis is a critical step that can significantly impact the yield, purity, and functional integrity of target proteins. Two of the most widely used non-ionic detergents for this purpose are Octyl-β-D-glucopyranoside (OG) and Triton X-100. This guide provides an objective comparison of their performance, applications, and key characteristics to aid in the selection of the most appropriate detergent for your specific research needs. While direct quantitative comparisons of cell lysis efficiency are not extensively available in peer-reviewed literature, this guide leverages available data on their physicochemical properties and established applications to provide a comprehensive overview.
Physicochemical Properties: A Head-to-Head Comparison
The distinct physicochemical properties of Octyl-β-D-glucopyranoside and Triton X-100 underpin their different behaviors in solution and their suitability for various applications.
| Property | Octyl-β-D-glucopyranoside (OG) | Triton X-100 |
| Detergent Class | Non-ionic | Non-ionic |
| Molecular Weight | ~292.37 g/mol [1][2] | ~625 g/mol (average)[3][4][5] |
| Critical Micelle Concentration (CMC) | 20-25 mM[1][6] | 0.2-0.9 mM[4] |
| Aggregation Number | 27-100[1][6] | 100-155 |
| Micelle Size | Small, uniform[1][2][6] | Large |
| Dialyzable | Yes[1][2][6] | No |
| UV Absorbance | Low | High (due to aromatic ring)[3] |
Performance and Applications: Choosing the Right Tool for the Job
Both detergents are considered mild and non-denaturing, making them suitable for applications where protein structure and function need to be preserved.[7][8] However, their differing properties lead to distinct advantages in specific contexts.
Octyl-β-D-glucopyranoside is particularly well-suited for the solubilization and purification of membrane proteins.[6] Its high Critical Micelle Concentration (CMC) is a key advantage, as it allows for the detergent to be easily removed from the protein preparation by dialysis.[2][6] This is crucial for downstream applications such as functional assays, structural studies, and reconstitution into liposomes. The small and uniform micelles formed by OG are also beneficial for maintaining the native conformation of delicate membrane proteins.[1][2][6]
Triton X-100 , on the other hand, is a versatile and cost-effective detergent for general cell lysis and the extraction of cytoplasmic and some membrane proteins.[3][4][9] Its low CMC means it is effective at lower concentrations for disrupting cell membranes. However, this same property makes it difficult to remove from solution by dialysis. Triton X-100's aromatic ring results in strong UV absorbance, which can interfere with protein quantification assays that rely on UV spectroscopy.[3] While generally non-denaturing, it can sometimes disrupt protein-protein interactions.[4]
Experimental Protocols
Below are representative protocols for cell lysis using Octyl-β-D-glucopyranoside and Triton X-100. It is important to note that optimal conditions (e.g., detergent concentration, incubation time, temperature) may vary depending on the cell type and the specific protein of interest.
Protocol 1: Cell Lysis using Octyl-β-D-glucopyranoside
This protocol is suitable for the extraction of membrane proteins from cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1-2% (w/v) Octyl-β-D-glucopyranoside, Protease and Phosphatase Inhibitor Cocktails.
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer. A common starting point is to use 5-10 volumes of lysis buffer relative to the pellet volume.
-
Incubate the suspension on a rotator for 30-60 minutes at 4°C to facilitate lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
Protocol 2: Cell Lysis using Triton X-100
This protocol is a general method for the lysis of cultured mammalian cells to extract total cellular protein.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, Protease and Phosphatase Inhibitor Cocktails.
Procedure:
-
For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells. For a 10 cm dish, 0.5-1 mL is typically sufficient. For a cell pellet, resuspend in an appropriate volume.
-
For adherent cells, scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a fresh, pre-chilled tube. This fraction contains the total soluble protein.
-
Determine the protein concentration of the lysate.
Visualizing the Mechanism and Workflow
To better understand the process of detergent-based cell lysis and how to compare the efficiency of different detergents, the following diagrams are provided.
References
- 1. Octyl b-D-glucopyranoside | 29836-26-8 | DO05161 [biosynth.com]
- 2. agscientific.com [agscientific.com]
- 3. snowpure.com [snowpure.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]
- 7. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 9. Triton X-100 - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of Detergents: CHAPS vs. Octyl-beta-D-glucopyranoside for Protein Crystallization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural biology, the successful crystallization of proteins is a critical bottleneck. For membrane proteins, which are notoriously challenging to work with, the choice of detergent is paramount to maintaining protein integrity and facilitating the formation of well-ordered crystals. This guide provides an objective comparison of two widely used detergents, CHAPS and Octyl-beta-D-glucopyranoside (OG), evaluating their performance and success rates in protein crystallization based on available experimental data.
At a Glance: Key Physicochemical and Performance Characteristics
A summary of the key properties of CHAPS and this compound is presented below, offering a quick reference for their fundamental differences.
| Property | CHAPS | This compound (OG) | Reference(s) |
| Detergent Type | Zwitterionic | Non-ionic | [1] |
| Chemical Structure | Steroid-based | Alkyl glucoside | [1] |
| Critical Micelle Concentration (CMC) | 6-10 mM | 20-25 mM | [2] |
| Micelle Molecular Weight | ~6,150 Da | ~25,000 Da | [2] |
| Aggregation Number | ~10 | ~84 | [2] |
| Dialyzable | Yes (High CMC, small micelle size) | Yes (High CMC) | [2][3] |
| General Mildness | Generally considered mild, but can be denaturing for some proteins. | Considered a relatively mild, non-denaturing detergent. | [1] |
Delving Deeper: A Comparative Analysis of Crystallization Success
While the ideal detergent is always protein-dependent, general trends in crystallization success can be gleaned from statistical analyses of published protein structures and specific case studies.
Statistical Overview of Detergent Usage in Membrane Protein Crystallization
A comprehensive review of detergents used in the crystallization of membrane proteins provides a quantitative insight into their success rates. The data reveals a significantly higher prevalence of this compound in successful crystallization outcomes compared to CHAPS.
| Detergent | Percentage of Published Membrane Protein Crystal Structures |
| n-Octyl-β-D-glucopyranoside (OG) | 11.9% |
| CHAPS | 2.6% |
Data sourced from a 2017 review on the top ten detergents used for membrane protein crystallization.[1]
This statistical data suggests that, on a broad scale, researchers have achieved a higher success rate in obtaining diffraction-quality crystals of membrane proteins when using this compound.
Case Study: The Influence of this compound on Soluble Protein Crystallization
While the primary focus is on membrane proteins, a study on the crystallization of soluble proteins in the presence of this compound provides valuable insights into its beneficial effects on crystal growth. For the enzyme rabbit liver fructose-1,6-diphosphatase, the presence of OG led to a notable improvement in the reproducibility and quality of crystals.[4]
| Condition | Trials with Crystal Growth | Trials with Useful Crystals (>0.2 mm) |
| Without this compound | 14 out of 20 | 6 out of 20 (30%) |
| With this compound | 17 out of 20 | 12 out of 17 (70.6%) |
This study highlights that OG can positively influence crystallization by promoting the growth of larger, single crystals at the expense of microcrystals, a desirable outcome for X-ray diffraction studies.[4]
Experimental Methodologies: Protocols for Crystallization Screening
The following are generalized protocols for membrane protein solubilization and crystallization using either CHAPS or this compound. It is crucial to note that these are starting points, and optimization of detergent concentration, buffer composition, pH, temperature, and precipitant conditions is essential for each specific protein.
General Workflow for Detergent Screening and Crystallization
References
A Researcher's Guide to Validating Reconstituted Protein Function Following Octyl-β-D-glucopyranoside Removal
For researchers in structural biology, biochemistry, and drug development, the successful reconstitution of membrane proteins into a lipid bilayer environment is a critical step for functional and structural studies. The removal of solubilizing detergents, such as n-octyl-β-D-glucopyranoside (OBG), is a pivotal and often challenging phase of this process. The choice of detergent removal method can significantly impact the protein's structural integrity, orientation within the bilayer, and ultimately, its biological function. This guide provides a comparative analysis of common OBG removal techniques, supported by experimental data, and details key assays for validating the function of the reconstituted protein.
Comparing Methods for Octyl-β-D-glucopyranoside Removal
The selection of an appropriate detergent removal method is crucial for obtaining functionally active reconstituted membrane proteins. The ideal technique should efficiently remove the detergent to a concentration below its critical micelle concentration (CMC), which for OBG is approximately 20-25 mM, while maximizing protein recovery and preserving its native conformation and activity.[1] Three widely used methods for OBG removal are dialysis, size exclusion chromatography (SEC), and hydrophobic adsorption chromatography.
| Method | Principle | Detergent Removal Efficiency | Protein Recovery | Key Advantages | Key Disadvantages |
| Dialysis | Passive diffusion of detergent monomers across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). | Moderate to High (dependent on duration and buffer exchange frequency) | Generally high, but protein precipitation can occur if detergent concentration drops too rapidly.[2] | Gentle method, simple setup, suitable for a wide range of proteins. | Time-consuming (can take several days), may not be effective for detergents with very low CMCs, risk of protein aggregation.[2][3] |
| Size Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius. Larger proteoliposomes elute before smaller detergent micelles. | High | Typically high, but can be variable depending on the column and protein characteristics. | Rapid separation, can also serve as a buffer exchange step, provides information on the homogeneity of the reconstituted vesicles. | Potential for protein dilution, risk of protein aggregation on the column, requires specialized equipment. |
| Hydrophobic Adsorption Chromatography | Use of hydrophobic beads (e.g., Bio-Beads) that selectively adsorb detergent molecules from the solution. | Very High | Can be high, but protein loss due to non-specific binding to the beads is possible. | Rapid and efficient detergent removal, can be performed in batch or column format. | Potential for non-specific protein binding to the beads, cost of the beads, requires optimization of bead-to-detergent ratio. |
Validating the Function of Reconstituted Proteins
Following the removal of OBG and reconstitution into a lipid bilayer, it is imperative to validate that the protein has retained its native structure and function. This is typically achieved through a combination of structural and functional assays.
Structural Integrity Assessment: Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of a reconstituted protein. The far-UV CD spectrum (190-250 nm) provides information on the proportion of α-helices, β-sheets, and random coils in the protein. A significant change in the CD spectrum after reconstitution compared to the protein in its native-like environment may indicate denaturation or misfolding.
Functional Validation Assays
The choice of functional assay depends on the specific protein of interest. Here, we provide protocols for two common types of functional assays: an enzyme activity assay for a reconstituted transporter and a ligand-binding assay for a reconstituted receptor.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy of a Reconstituted Membrane Protein
Objective: To assess the secondary structure and folding integrity of the reconstituted protein.
Materials:
-
Reconstituted proteoliposome suspension
-
Liposome (B1194612) suspension (without protein) as a blank
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Protocol:
-
Dilute the proteoliposome suspension and the blank liposome suspension to a final protein concentration of 0.1-0.2 mg/mL in the phosphate buffer.
-
Set the CD spectropolarimeter to scan in the far-UV range (e.g., 190-260 nm).
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the blank liposome suspension.
-
Record the CD spectrum of the proteoliposome suspension.
-
Subtract the buffer baseline and the liposome spectrum from the proteoliposome spectrum to obtain the final CD spectrum of the protein.
-
Analyze the resulting spectrum using deconvolution software to estimate the secondary structure content.
Enzyme Activity Assay: Reconstituted ATP-Binding Cassette (ABC) Transporter
Objective: To measure the transport activity of a reconstituted ABC transporter by quantifying ATP hydrolysis.
Materials:
-
Reconstituted proteoliposomes containing the ABC transporter
-
Liposomes without the transporter (negative control)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 7.5)
-
ATP solution
-
Substrate for the transporter
-
Malachite green phosphate assay kit (or similar) for detecting inorganic phosphate (Pi)
Protocol:
-
Pre-warm the proteoliposomes and control liposomes to the desired reaction temperature (e.g., 37°C).
-
To initiate the transport reaction, add the substrate to the proteoliposome and control liposome suspensions.
-
Immediately after adding the substrate, add ATP to a final concentration of 1-5 mM to start the hydrolysis reaction.
-
Incubate the reaction mixtures at the desired temperature for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).
-
At each time point, take an aliquot of the reaction mixture and stop the reaction by adding a stop solution (e.g., EDTA or a strong acid, depending on the phosphate detection method).
-
Measure the amount of inorganic phosphate released in each sample using the malachite green assay according to the manufacturer's instructions.
-
Plot the amount of Pi released over time. The initial rate of ATP hydrolysis is proportional to the transporter activity.
Ligand-Binding Assay: Reconstituted G-Protein Coupled Receptor (GPCR)
Objective: To determine the binding affinity of a ligand to a reconstituted GPCR.
Materials:
-
Reconstituted proteoliposomes containing the GPCR
-
Liposomes without the GPCR (for non-specific binding control)
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled ("cold") ligand for competition assays
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
In a series of tubes, set up the binding reactions. For saturation binding, add increasing concentrations of the radiolabeled ligand to a fixed amount of proteoliposomes.
-
For competition binding, use a fixed concentration of radiolabeled ligand and increasing concentrations of the unlabeled ligand.
-
To determine non-specific binding, add a large excess of unlabeled ligand to a set of tubes containing the radiolabeled ligand and proteoliposomes.
-
Incubate all tubes at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate the bound from the free ligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using appropriate software (e.g., Prism) to determine the binding parameters (Kd and Bmax).
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for OBG removal and functional validation.
Caption: Decision tree for selecting an OBG removal method.
Caption: A generic GPCR signaling pathway for functional validation.
References
Assessing Protein Secondary Structure in the Presence of Octyl-beta-D-glucopyranoside: A Comparative Guide to Detergent Selection for Circular Dichroism Spectroscopy
For researchers in structural biology and drug development, the accurate assessment of protein secondary structure is paramount. Circular dichroism (CD) spectroscopy stands as a powerful technique for this purpose, offering rapid analysis of protein conformation in solution. However, for membrane proteins, which are notoriously challenging to study in their native environment, the choice of a solubilizing detergent is a critical experimental parameter that can significantly influence the protein's structural integrity and, consequently, the CD spectral data. This guide provides a comparative analysis of using n-Octyl-β-D-glucopyranoside (OG), a widely used non-ionic detergent, for assessing protein secondary structure via CD spectroscopy, with a focus on how it compares to other common detergents.
This guide will delve into the practical aspects of experimental design, present comparative data on the effects of different detergents on protein secondary structure, and provide a detailed experimental protocol for CD analysis of membrane proteins in the presence of Octyl-beta-D-glucopyranoside.
Detergent Selection: A Balancing Act for Structural Integrity
The primary goal when solubilizing a membrane protein for structural studies is to mimic its native lipid bilayer environment as closely as possible, thereby preserving its native conformation. Detergents, with their amphipathic nature, form micelles that encapsulate the hydrophobic transmembrane domains of the protein, rendering it soluble in aqueous buffers. However, the physicochemical properties of a detergent can also perturb the protein's structure.
This compound is a popular choice due to its non-ionic nature and relatively high critical micelle concentration (CMC), which facilitates its removal by dialysis if necessary. Its mild character is often cited as being conducive to maintaining the native fold of membrane proteins. To illustrate the impact of detergent choice on protein secondary structure, the following table presents a comparative analysis of a hypothetical integral membrane protein, "Membrane Protein X," in different detergent environments. The data, while illustrative, reflects typical observations where milder, non-ionic detergents are expected to better preserve the native secondary structure compared to harsher, ionic detergents.
| Detergent | Class | Critical Micelle Concentration (CMC) | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) |
| None (in native membrane) | - | - | 45 | 35 | 10 | 10 |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | ~25 mM | 41 | 33 | 11 | 15 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 mM | 43 | 35 | 10 | 12 |
| Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic | ~1-2 mM | 38 | 30 | 12 | 20 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8 mM | 25 | 20 | 15 | 40 |
This data is hypothetical and serves as an illustrative example of potential outcomes.
As the table suggests, detergents like DDM and OG, being non-ionic, tend to cause less disruption to the secondary structure of "Membrane Protein X" compared to the zwitterionic LDAO and the strongly denaturing anionic detergent, SDS. The choice between OG and DDM may depend on the specific protein and the downstream applications. While DDM often shows a slightly better preservation of the native-like structure, OG's higher CMC can be advantageous for certain experimental setups.
Experimental Workflow for CD Spectroscopy in Detergent Micelles
The following diagram outlines the key steps involved in assessing the secondary structure of a membrane protein using CD spectroscopy in the presence of a detergent like this compound.
Key Considerations for Experimental Design
The quality and interpretability of CD data for membrane proteins are highly dependent on careful experimental design. The following diagram illustrates the logical relationships between key experimental parameters and their impact on the final CD spectrum.
Detailed Experimental Protocol: CD Analysis of a Membrane Protein in this compound
This protocol provides a general framework for the analysis of a purified membrane protein solubilized in this compound. Optimization of specific parameters, such as protein and detergent concentrations, may be required for different proteins.
1. Materials and Reagents:
-
Purified membrane protein of known concentration.
-
High-purity n-Octyl-β-D-glucopyranoside (OG).
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
High-purity water.
-
Quartz cuvette with a short pathlength (e.g., 0.1 cm).
-
Circular dichroism spectrophotometer.
2. Sample Preparation:
-
Detergent Stock Solution: Prepare a concentrated stock solution of OG (e.g., 10% w/v) in the CD-compatible buffer. Ensure complete dissolution.
-
Protein-Detergent Sample:
-
If the purified protein is already in a buffer containing OG, dialyze it extensively against the CD-compatible buffer containing OG at a concentration above its CMC (e.g., 30 mM) to ensure the protein remains in a micellar environment.
-
If the protein is in a different detergent, a detergent exchange step will be necessary. This can be achieved through methods like size-exclusion chromatography or dialysis against a buffer containing OG.
-
-
Final Concentration Adjustment: Dilute the protein-detergent complex to a final protein concentration suitable for CD analysis (typically 0.1-0.2 mg/mL for a 0.1 cm pathlength cuvette). The final OG concentration should be maintained above its CMC.
-
Blank Solution: Prepare a blank solution containing the identical concentration of OG and buffer as the protein sample, but without the protein.
-
Filtration: Filter both the protein sample and the blank solution through a 0.22 µm syringe filter to remove any aggregates that could cause light scattering.
3. CD Data Acquisition:
-
Instrument Purging: Purge the CD spectrophotometer with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.
-
Instrument Parameters: Set the instrument parameters for far-UV CD measurement. Typical parameters are:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response time: 2 seconds
-
Accumulations: 3-5 scans
-
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with high-purity water.
-
Blank Measurement: Record the CD spectrum of the blank solution (buffer with OG).
-
Sample Measurement: Thoroughly rinse the cuvette with the protein sample before filling it and recording the CD spectrum.
4. Data Processing and Analysis:
-
Averaging: Average the multiple scans for both the blank and the sample to improve the signal-to-noise ratio.
-
Blank Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum.
-
Conversion to Molar Residue Ellipticity: Convert the raw CD data (in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × l × c) where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight of the protein (molecular weight / number of amino acids).
-
l is the pathlength of the cuvette in cm.
-
c is the protein concentration in g/mL.
-
-
Secondary Structure Deconvolution: Use a validated deconvolution algorithm (e.g., BeStSel, CONTINLL, CDSSTR available on servers like DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and unordered structures from the processed CD spectrum.
By carefully selecting the appropriate detergent and meticulously following a well-defined experimental protocol, researchers can obtain high-quality CD data that provides valuable insights into the secondary structure of membrane proteins, a crucial step in understanding their function and in the development of novel therapeutics.
A Researcher's Guide to Functional Enzyme Assays: Optimizing Activity after Purification with Octyl-β-D-glucopyranoside
For researchers, scientists, and drug development professionals, the purification of membrane-bound enzymes is a critical step that often dictates the success of subsequent functional studies. The choice of detergent for solubilizing and purifying these enzymes is paramount, as it can significantly impact their stability and catalytic activity. Octyl-β-D-glucopyranoside (OG), a non-ionic detergent, is widely used for its ability to gently extract membrane proteins. However, its performance relative to other detergents can vary depending on the specific enzyme.
This guide provides a comparative analysis of enzyme activity following purification with Octyl-β-D-glucopyranoside and other common detergents. We present quantitative data from published studies, detailed experimental protocols for key functional assays, and visual workflows to aid in experimental design.
Performance Comparison of Detergents on Enzyme Activity
The selection of an appropriate detergent is crucial for maintaining the native conformation and function of membrane proteins after their removal from the lipid bilayer.[1] While Octyl-β-D-glucopyranoside is a popular choice, its relatively short alkyl chain and smaller micelle size can sometimes be "harsher" on certain proteins compared to detergents with longer alkyl chains, such as n-dodecyl-β-D-maltoside (DDM). This can expose more of the protein to the aqueous solvent, potentially impacting its structure and activity.[2]
A key study on cytochrome c oxidase, a crucial enzyme in the electron transport chain, demonstrated this performance difference quantitatively. The research revealed that purification with dodecyl maltoside (also known as lauryl maltoside) resulted in a two- to ten-fold higher enzymatic activity compared to purification with octyl glucoside.[3][4] This highlights the importance of detergent screening to identify the optimal conditions for preserving the functionality of the target enzyme.
For other enzymes, such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), while specific comparative data with OG is not always available in a single study, the protocols for its functional assessment after purification are well-established.[5] Similarly, assays for enzymes like β-secretase (BACE1), a key target in Alzheimer's disease research, are well-documented and can be adapted for comparing the effects of different detergents.[6][7]
Below is a summary of the reported effects of different detergents on the activity of specific enzymes:
| Enzyme | Detergent Comparison | Reported Effect on Activity | Reference |
| Cytochrome c oxidase | Octyl-β-D-glucopyranoside vs. Dodecyl maltoside | Dodecyl maltoside yielded 2- to 10-fold higher activity. | [3][4] |
| Cytochrome d terminal oxidase | Octyl-β-D-glucopyranoside and Cholate | Caused reversible inactivation of the oxidase. | [8] |
| Cytochrome c oxidase | Dodecyl maltoside (DDM), Decyl maltoside (DM), and Glyco-diosgenin (GDN) | DDM and DM showed the maximum stimulating effect on activity. | [1] |
Experimental Protocols for Functional Activity Assays
Detailed and reproducible protocols are essential for accurately assessing enzyme function post-purification. Below are methodologies for three different enzymes commonly studied after detergent solubilization.
Cytochrome c Oxidase Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring the activity of purified cytochrome c oxidase.
Principle: The assay measures the rate of oxidation of reduced cytochrome c by monitoring the decrease in its absorbance at 550 nm.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0.
-
Substrate Stock Solution: 1 mM reduced cytochrome c in Assay Buffer. To prepare reduced cytochrome c, dissolve cytochrome c in Assay Buffer and add a minimal amount of solid sodium dithionite (B78146) until the absorbance at 550 nm is maximal and stable. Remove excess dithionite by passing the solution through a desalting column.
-
Enzyme Dilution Buffer: Assay Buffer containing the same concentration of the detergent used for the final purification step (e.g., 25 mM Octyl-β-D-glucopyranoside or 0.1% Dodecyl maltoside).
-
Purified cytochrome c oxidase.
Procedure:
-
Dilute the purified cytochrome c oxidase to a suitable concentration (e.g., 0.1 - 1.0 µg/mL) in the Enzyme Dilution Buffer. Keep the enzyme on ice.
-
Set a spectrophotometer to record absorbance at 550 nm at a constant temperature (e.g., 25°C).
-
In a cuvette, add 950 µL of Assay Buffer and 50 µL of the 1 mM reduced cytochrome c substrate stock solution. Mix gently and allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to the cuvette.
-
Immediately start recording the decrease in absorbance at 550 nm for 1-3 minutes.
-
Calculate the rate of reaction using the Beer-Lambert law (Extinction coefficient for reduced minus oxidized cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹).
-
Express the specific activity as µmol of cytochrome c oxidized per minute per mg of protein.
SERCA ATPase Activity Assay (Enzyme-Coupled, Spectrophotometric)
This protocol is based on methods used for measuring the ATPase activity of purified SERCA.[5]
Principle: The hydrolysis of ATP by SERCA is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM MOPS (pH 7.0), 80 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 3 mM CaCl₂.
-
Substrate/Cofactor Solution: 5 mM phosphoenolpyruvate, 250 µM NADH.
-
Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase mixture.
-
ATP Stock Solution: 100 mM ATP, pH 7.0.
-
Purified SERCA in detergent-containing buffer.
Procedure:
-
Prepare a reaction mixture (e.g., 1 mL) containing Assay Buffer, Substrate/Cofactor Solution, and the coupling enzymes.
-
Add the purified SERCA enzyme (e.g., 1-5 µg) to the reaction mixture and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Place the reaction mixture in a spectrophotometer and monitor the absorbance at 340 nm to establish a baseline.
-
Initiate the reaction by adding a small volume of ATP to achieve the desired final concentration (e.g., 1 mM).
-
Record the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis using the extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
Express the specific activity as µmol of ATP hydrolyzed per minute per mg of protein.
BACE1 Activity Assay (Fluorogenic)
This protocol is based on a real-time quantification method for BACE1 activity.[6]
Principle: The assay utilizes a fluorogenic peptide substrate containing a cleavage site for BACE1, flanked by a fluorescent reporter and a quencher. Cleavage of the substrate by BACE1 separates the reporter from the quencher, resulting in an increase in fluorescence.
Reagents:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
BACE1 Substrate: A fluorogenic peptide substrate for BACE1 (e.g., containing the Swedish mutation sequence).
-
BACE1 Inhibitor (for control): A known potent BACE1 inhibitor.
-
Purified BACE1 in detergent-containing buffer.
Procedure:
-
Prepare reaction wells in a 96-well microplate. Include wells for:
-
Blank: Assay Buffer only.
-
Enzyme Activity: Purified BACE1 in Assay Buffer.
-
Inhibitor Control: Purified BACE1 and BACE1 inhibitor in Assay Buffer.
-
-
Add the purified BACE1 enzyme to the appropriate wells.
-
Add the BACE1 inhibitor to the control wells and incubate for a short period.
-
Initiate the reaction by adding the BACE1 substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
The activity can be expressed as relative fluorescence units (RFU) per minute per mg of protein.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows can greatly aid in understanding and executing complex protocols. Below are Graphviz diagrams illustrating the general workflow for enzyme purification and subsequent activity assays.
References
- 1. Stimulation of cytochrome c oxidase activity by detergents [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of brain mitochondrial cytochrome c oxidase activity with cyanide LD(50) yields insight into the efficacy of prophylactics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkyl glycoside detergents: a simpler synthesis and their effects on kinetic and physical properties of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of pH and detergent on the kinetic and electrochemical properties of the purified cytochrome d terminal oxidase complex of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Performance of Octyl-β-D-glucopyranoside Versus Other Glucosides in Protein Extraction: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of membrane proteins, the selection of an appropriate detergent is a critical step that significantly impacts experimental success. This guide provides an objective comparison of the performance of n-Octyl-β-D-glucopyranoside (OG), a commonly used non-ionic detergent, against other widely utilized glucosides such as n-dodecyl-β-D-maltopyranoside (DDM), n-decyl-β-D-maltopyranoside (DM), and Lauryl Maltose Neopentyl Glycol (LMNG). This comparison is supported by experimental data on protein stability and solubilization efficiency, along with detailed experimental protocols.
Physicochemical Properties of Glucoside Detergents
The efficacy of a detergent in solubilizing and stabilizing a membrane protein is largely dictated by its physicochemical properties. Key parameters include the Critical Micelle Concentration (CMC), aggregation number, and micelle molecular weight. The CMC is the concentration at which detergent monomers begin to form micelles, and it is a crucial factor in determining the amount of detergent needed for solubilization and for maintaining protein stability during purification.[1][2]
| Property | n-Octyl-β-D-glucopyranoside (OG) | n-Dodecyl-β-D-maltopyranoside (DDM) | n-Decyl-β-D-maltopyranoside (DM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Molecular Weight ( g/mol ) | 292.37[3] | 510.62[3] | 482.56 | 1005.19[3] |
| CMC (mM) | ~20-25[1][3] | ~0.17[3][4] | ~1.8[5] | ~0.01[3][6] |
| Aggregation Number | 27-100[3] | ~78-149[3] | ~73 | 98-140 |
| Micelle Molecular Weight (kDa) | ~25 | ~50-90 | ~40 | ~91[7] |
| Detergent Class | Non-ionic | Non-ionic[1] | Non-ionic | Non-ionic[1] |
Performance Comparison in Protein Extraction and Stability
The choice of detergent can significantly influence the yield, purity, and stability of the extracted membrane protein. While the optimal detergent is protein-dependent, general performance trends have been observed for this class of compounds.
Protein Solubilization Efficiency
Octyl-β-D-glucopyranoside (OG) is known for its effective solubilization of a broad range of membrane proteins.[5] However, its high CMC requires the use of higher detergent concentrations throughout the purification process to prevent protein aggregation.[1] For some sensitive proteins, such as G-protein coupled receptors (GPCRs), OG has been described as being relatively harsh compared to other detergents like DDM.[4]
Protein Stability
A critical measure of a detergent's performance is its ability to maintain the structural integrity and stability of the solubilized membrane protein. Thermal shift assays, which measure the melting temperature (Tm) of a protein, are commonly used to assess protein stability in the presence of different detergents. A higher Tm indicates greater protein stability.
A comparative study using a thiol-specific fluorochrome dye assay provided the following melting temperatures for a membrane protein in the presence of different glucosides[9]:
| Detergent | Melting Temperature (Tm) |
| n-Octyl-β-D-glucopyranoside (OG) | 32.2 °C |
| n-Dodecyl-β-D-maltopyranoside (DDM) | 45.7 °C |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 50.9 °C |
These results indicate that for this particular membrane protein, LMNG provided the highest thermal stability, followed by DDM, with OG showing the lowest stabilizing effect.[9] This suggests that while OG can be an effective solubilizing agent, it may be less suitable for proteins that are prone to denaturation.
Experimental Protocols
Below are detailed methodologies for key experiments to compare the performance of different glucoside detergents for a specific membrane protein of interest.
I. Detergent Screening for Optimal Solubilization
Objective: To determine the most effective glucoside detergent for solubilizing a target membrane protein.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors.
-
Detergent Stock Solutions: 10% (w/v) of OG, DDM, DM, and LMNG in water.
-
Ultracentrifuge.
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Membrane Preparation: Resuspend the isolated cell membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.[3]
-
Detergent Addition: Aliquot the membrane suspension into separate microcentrifuge tubes. Add varying concentrations of each detergent (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v) to the membrane suspension.[1]
-
Solubilization: Incubate the mixtures on a rotator for 1-4 hours at 4°C.[1]
-
Clarification: Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet the non-solubilized membrane fraction.[10]
-
Analysis:
-
Carefully collect the supernatant (solubilized fraction).
-
Resuspend the pellet in an equal volume of Solubilization Buffer.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Analyze the total membrane, supernatant, and pellet fractions by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess the solubilization efficiency.[6]
-
II. Thermal Shift Assay for Protein Stability
Objective: To assess the thermal stability of the solubilized membrane protein in the presence of different glucoside detergents.
Materials:
-
Solubilized and purified target membrane protein in each detergent (OG, DDM, DM, LMNG) at a concentration above their respective CMCs.
-
Thermal shift assay dye (e.g., N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide - CPM).
-
Real-time PCR instrument capable of fluorescence detection and thermal ramping.
Procedure:
-
Sample Preparation: Prepare a reaction mixture containing the purified protein, the appropriate detergent-containing buffer, and the CPM dye.
-
Thermal Denaturation: Place the samples in the real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence of the CPM dye at each temperature increment. As the protein unfolds, it exposes cysteine residues that react with the CPM dye, leading to an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation.[9]
Conclusion
The selection of the optimal glucoside detergent for membrane protein extraction is a multifaceted decision that depends on the specific characteristics of the protein of interest. Octyl-β-D-glucopyranoside is a potent and widely used solubilizing agent, but its high CMC and potentially harsher nature may not be suitable for all applications, particularly for sensitive proteins requiring high stability.[1][4] Dodecyl-β-D-maltopyranoside and Lauryl Maltose Neopentyl Glycol often provide a gentler alternative, enhancing the thermal stability of the solubilized protein, which is crucial for subsequent structural and functional studies.[4][9] It is imperative for researchers to perform empirical screening of a panel of detergents to identify the ideal conditions for their specific target protein, balancing solubilization efficiency with the preservation of protein integrity and function. The protocols and comparative data presented in this guide serve as a valuable starting point for this critical optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. cube-biotech.com [cube-biotech.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization of Membrane Proteins [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Octyl-beta-D-glucopyranoside: A Guide for Laboratory Professionals
Octyl-beta-D-glucopyranoside is a nonionic surfactant commonly used in biochemical research. While it is generally not classified as a hazardous substance, proper disposal is crucial to ensure laboratory safety and environmental protection.[1][2][3] This guide provides detailed procedures for the safe handling and disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be familiar with its safety profile. Although not classified as hazardous under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), some safety data sheets (SDS) indicate that it may cause skin and eye irritation. Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid releasing it into the environment. This means it should not be disposed of down the drain.[2][3][4][5] Instead, it should be treated as chemical waste and disposed of through your institution's hazardous waste management program.
-
Segregation:
-
Collect all waste containing this compound (e.g., unused solutions, contaminated labware) in a designated and compatible waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
-
-
Containerization:
-
Use a chemically resistant container with a secure, leak-proof lid. The original product container can be used if it is in good condition.[6]
-
Ensure the container is clearly labeled as "this compound Waste" and includes the concentration and any other components of the waste solution.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS or hazardous waste management team.
-
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
IV. Summary of Disposal and Safety Information
For quick reference, the following table summarizes the key disposal and safety considerations for this compound.
| Parameter | Guideline | Reference |
| Disposal Method | Treat as chemical waste; do not dispose down the drain. | [2][3][4][5] |
| Waste Segregation | Collect in a dedicated, labeled container. | [6] |
| Container Type | Chemically resistant with a secure lid. | [6] |
| Storage Location | Designated Satellite Accumulation Area. | [6][7] |
| Hazard Classification | Generally not classified as hazardous. | [1][2][3] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. |
V. Experimental Protocols for Neutralization
The reviewed safety data sheets and disposal guidelines do not provide specific experimental protocols for the chemical neutralization or deactivation of this compound. It is recommended to consult with your institution's environmental health and safety department for guidance on any potential treatment procedures before disposal.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Guide to Handling Octyl-beta-D-glucopyranoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Octyl-beta-D-glucopyranoside, a non-ionic surfactant commonly used for solubilizing membrane proteins. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE to prevent exposure.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are essential to protect against dust particles and splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing should be worn to prevent skin contact.[1][2] It is important to inspect gloves for any signs of degradation or puncture before use.[2] |
| Respiratory Protection | In situations where dust may be generated, a NIOSH/MSHA or European Standard EN149 approved respirator or a dust mask with a P1 filter should be used.[1][3] Operations should ideally be carried out under local exhaust ventilation or in a chemical fume hood.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory. The following workflow outlines the key steps from preparation to final disposal of this compound.
Detailed Procedural Guidance
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Avoiding Dust: Take care to avoid the formation of dust and aerosols during handling, such as when weighing the powder.[4]
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[1][4]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents.[1][4] The recommended storage temperature is often -20°C.[1]
Spill Response Protocol:
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Protection: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Containment and Absorption: Cover the spill with a suitable absorbent material.
-
Collection: Using non-sparking tools, carefully sweep up the absorbed material and place it into a designated, labeled container for disposal.
-
Decontamination: Decontaminate the spill site. Some sources recommend using a 10% caustic solution, followed by ventilating the area until disposal is complete.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is essential.
| Waste Type | Disposal Guidelines |
| Unused Product | Unused this compound should be disposed of through an approved waste disposal facility. It is important to consult and comply with all federal, state, and local environmental regulations.[4] In some cases, it may be considered non-hazardous waste.[1] |
| Contaminated Materials | All materials that have come into contact with the chemical, such as gloves, absorbent pads, and containers, should be disposed of as chemical waste in accordance with institutional and regulatory guidelines. |
| Empty Containers | Empty containers should be disposed of in accordance with local regulations.[4] Do not reuse empty containers.[4] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
